molecular formula C21H23N3O6S B1666226 AZD6370 CAS No. 752239-85-3

AZD6370

货号: B1666226
CAS 编号: 752239-85-3
分子量: 445.5 g/mol
InChI 键: RIIDAVMUCMIWKP-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZD-6370 is a glucokinase activator potentially for the treatment of type 2 diabetes. AZD6370 decreases fasting and postprandial glucose in type 2 diabetes mellitus patients with effects influenced by dosing regimen and food. this compound and AZD1656 do not affect the central counterregulatory response to hypoglycemia in healthy males.

属性

CAS 编号

752239-85-3

分子式

C21H23N3O6S

分子量

445.5 g/mol

IUPAC 名称

3-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)-5-(4-methylsulfonylphenoxy)benzamide

InChI

InChI=1S/C21H23N3O6S/c1-14(13-25)29-17-10-15(21(26)22-20-8-9-24(2)23-20)11-18(12-17)30-16-4-6-19(7-5-16)31(3,27)28/h4-12,14,25H,13H2,1-3H3,(H,22,23,26)/t14-/m0/s1

InChI 键

RIIDAVMUCMIWKP-AWEZNQCLSA-N

手性 SMILES

C[C@@H](CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C

规范 SMILES

CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AZD-6370;  AZD 6370;  AZD6370.

产品来源

United States

Foundational & Exploratory

AZD6370: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD6370 is a potent and selective activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. By enhancing GK activity in the pancreas and liver, this compound stimulates glucose-dependent insulin (B600854) secretion and increases hepatic glucose uptake, respectively. This dual mechanism of action has positioned this compound as a therapeutic candidate for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Glucokinase Activation

This compound's primary pharmacological effect is the allosteric activation of glucokinase.[1] Glucokinase, also known as hexokinase IV, functions as a glucose sensor in key metabolic tissues, most notably the pancreatic β-cells and liver hepatocytes. It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glucose metabolism.

In pancreatic β-cells , the activation of glucokinase by this compound leads to an increased rate of glycolysis. This elevates the intracellular ATP/ADP ratio, which in turn triggers the closure of ATP-sensitive potassium (KATP) channels. The resulting depolarization of the cell membrane opens voltage-gated calcium channels, leading to an influx of calcium ions and subsequent exocytosis of insulin-containing granules. This process is glucose-dependent, meaning that this compound enhances insulin secretion primarily in the presence of elevated blood glucose levels.

In the liver , glucokinase activation by this compound promotes the conversion of glucose to glucose-6-phosphate. This enhances hepatic glucose uptake from the bloodstream and stimulates the synthesis of glycogen (B147801), the storage form of glucose. This action contributes to the reduction of postprandial hyperglycemia.

Signaling Pathways

The signaling cascades initiated by this compound-mediated glucokinase activation are central to its glucose-lowering effects.

cluster_pancreas Pancreatic β-Cell Glucose_pancreas Glucose GK_pancreas Glucokinase (GK) Activation Glucose_pancreas->GK_pancreas AZD6370_pancreas This compound AZD6370_pancreas->GK_pancreas G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Glycolysis Glycolysis G6P_pancreas->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-Gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Insulin_release Insulin Release Insulin_exocytosis->Insulin_release

Figure 1: this compound Signaling Pathway in Pancreatic β-Cells

cluster_liver Liver Hepatocyte Glucose_liver Blood Glucose GK_liver Glucokinase (GK) Activation Glucose_liver->GK_liver AZD6370_liver This compound AZD6370_liver->GK_liver G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Hepatic_glucose_uptake ↑ Hepatic Glucose Uptake GK_liver->Hepatic_glucose_uptake Glycogen_synthesis Glycogen Synthesis G6P_liver->Glycogen_synthesis Glycogen Glycogen Glycogen_synthesis->Glycogen

Figure 2: this compound Signaling Pathway in Liver Hepatocytes

Quantitative Data

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with dose-proportional increases in plasma concentrations.[2]

ParameterValueConditionReference
Time to Maximum Concentration (Tmax) ~0.5 - 2.0 hoursSingle oral dose[3]
Dose Proportionality Plasma concentration proportional to doseSingle ascending doses (10-650 mg)[2]
Food Effect Pharmacokinetics unaffected by foodSingle oral dose[4]
Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by dose-dependent reductions in plasma glucose and increases in insulin secretion and glucose infusion rates (GIR) during euglycemic clamps.

ParameterDoseEffectConditionReference
Plasma Glucose Reduction 60 mg and 180 mgUp to 30% reduction vs. placebo (p<0.001)Fasted and fed patients with T2DM[4]
Insulin Secretion Dose-dependent increaseFasted and fed patients with T2DM[4]
Glucose Infusion Rate (GIR) Dose-concentration-dependent increaseHealthy fasting subjects (euglycemic clamp)[2]
Comparison to Insulin 50 mg and 80 mgSimilar effects on peripheral S-insulin levels as 4U short-acting insulin, but greater effects on GIRHealthy fasting subjects (euglycemic clamp)[2]
In Vitro Potency
ParameterValueTargetReference
EC50 45 nMHuman recombinant glucokinase[1]

Experimental Protocols

Euglycemic Clamp Studies

Euglycemic clamp studies have been crucial in elucidating the pharmacodynamic effects of this compound while mitigating the risk of hypoglycemia.[2]

cluster_workflow Euglycemic Clamp Protocol Fasting Overnight Fasting of Subjects AZD6370_admin Oral Administration of Single Ascending Doses of this compound (10-650 mg) or Placebo Fasting->AZD6370_admin Euglycemia Maintenance of Euglycemia (target blood glucose level) AZD6370_admin->Euglycemia Glucose_infusion Variable Glucose Infusion Euglycemia->Glucose_infusion Blood_sampling Frequent Blood Sampling Euglycemia->Blood_sampling GIR_calc Calculation of Glucose Infusion Rate (GIR) Glucose_infusion->GIR_calc Measurement Measurement of: - Plasma Glucose - Serum Insulin - this compound Concentration Blood_sampling->Measurement

Figure 3: Euglycemic Clamp Experimental Workflow

Methodology:

  • Subject Preparation: Healthy fasting subjects are recruited for the study.

  • Drug Administration: Single ascending oral doses of this compound (ranging from 10 mg to 650 mg) or a placebo are administered.[2]

  • Euglycemia Maintenance: Blood glucose levels are clamped at a predetermined euglycemic level through a variable intravenous infusion of glucose.

  • Blood Sampling: Frequent blood samples are collected to monitor plasma glucose, serum insulin, and this compound concentrations.

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated, serving as a measure of insulin sensitivity and glucose disposal.

Hypoglycemic Clamp Studies

Hypoglycemic clamp studies have been employed to assess the counterregulatory hormone response to this compound-induced hypoglycemia.

Methodology:

  • Subject Preparation: Healthy, overnight-fasted male volunteers are enrolled.[5]

  • Drug Administration: A single oral dose of this compound (e.g., 300 mg) or an intravenous insulin infusion (e.g., 0.8 mU/kg·min) is administered.[5]

  • Hypoglycemia Induction: Plasma glucose is lowered in a stepwise manner to a hypoglycemic nadir (e.g., 2.7 mmol/liter) and maintained for a specified duration (e.g., 30 minutes).[5]

  • Hormone Measurement: Plasma levels of counterregulatory hormones, including epinephrine, norepinephrine, growth hormone, cortisol, and glucagon (B607659), are assessed at baseline and during the hypoglycemic clamp.[5]

Selectivity and Safety Profile

Selectivity

This compound is described as a selective glucokinase activator.[1] However, comprehensive data from kinase selectivity panels or detailed off-target screening against a broad range of kinases and other enzymes are not publicly available at this time. Such data is essential for a complete understanding of its selectivity profile and potential for off-target effects.

Effect on Counterregulatory Response to Hypoglycemia

In a study comparing this compound-induced hypoglycemia to insulin-induced hypoglycemia, the central nervous system-mediated counterregulatory responses for norepinephrine, growth hormone, and cortisol were found to be preserved.[5] However, the glucagon response was reduced by approximately 30% with this compound compared to insulin.[5] This attenuation of the glucagon response is thought to be mediated by a local pancreatic effect (intraislet hyperinsulinemia) rather than an impairment of the central nervous system-mediated response.[5]

Conclusion

This compound is a glucokinase activator with a dual mechanism of action that effectively lowers plasma glucose by enhancing glucose-stimulated insulin secretion from the pancreas and promoting glucose uptake and glycogen synthesis in the liver. Clinical studies have demonstrated its dose-dependent pharmacodynamic effects. While its selectivity for glucokinase is a key characteristic, a more detailed public profile of its activity against other kinases would further strengthen its preclinical and clinical assessment. The preserved counterregulatory hormone response to hypoglycemia, with the exception of an attenuated glucagon response, provides important insights into its safety profile. Further research and public dissemination of comprehensive selectivity data will be crucial for the continued development and potential clinical application of this compound.

References

AZD6370: A Technical Overview of a Glucokinase Activator and its Therapeutic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the glucokinase activation pathway and the clinical investigation of the glucokinase activator AZD6370. Detailed preclinical quantitative data and specific experimental protocols for this compound are not publicly available and are considered proprietary information by the developer, AstraZeneca. Therefore, this guide summarizes the known mechanisms and clinical findings, supplemented with generalized methodologies for the evaluation of glucokinase activators.

Introduction to Glucokinase Activation

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in key metabolic tissues, primarily the pancreas and the liver.[1] In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS). In the liver, GK controls the flux of glucose into glycolysis and glycogen (B147801) synthesis.[1] Due to this central role, pharmacological activation of GK has been a key strategy in the development of novel therapeutics for type 2 diabetes mellitus (T2DM). Glucokinase activators (GKAs) are small molecules that allosterically bind to GK, increasing its affinity for glucose and enhancing its catalytic activity.[2] This dual mechanism of action—enhancing insulin secretion from the pancreas and increasing glucose uptake and metabolism in the liver—offers a powerful approach to lowering blood glucose levels.

The Glucokinase Activation Pathway

This compound is a potent, orally active glucokinase activator. Its mechanism of action is centered on the allosteric activation of the glucokinase enzyme. The binding of this compound to a site distinct from the glucose-binding site induces a conformational change in the enzyme, leading to a higher affinity for glucose and an increased maximal reaction velocity (Vmax). This results in a leftward shift of the glucose-concentration-response curve for GK activity.

Glucokinase_Activation_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Uptake GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p AZD6370_p This compound AZD6370_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Uptake GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycolysis_l Glycolysis G6P_l->Glycolysis_l Glycogen_l Glycogen Synthesis G6P_l->Glycogen_l HGU ↑ Hepatic Glucose Uptake Glycolysis_l->HGU Glycogen_l->HGU AZD6370_l This compound AZD6370_l->GK_l Activates

Caption: The dual mechanism of action of this compound on the glucokinase pathway.

Quantitative Data from Clinical Studies

While comprehensive preclinical data for this compound is not publicly available, several clinical studies have been conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Study PhasePopulationDosing RegimenKey FindingsReference
Phase IHealthy VolunteersSingle oral ascending doses (10-650 mg)This compound was well tolerated, rapidly absorbed and eliminated. Dose-dependent increases in serum insulin and glucose infusion rate were observed under euglycemic clamp conditions.[3]
Phase IPatients with T2DMSingle oral doses (20, 60, or 180 mg) in fasted and fed statesDose-dependent reductions in plasma glucose of up to 30% versus placebo were observed. Increased glucose-stimulated insulin secretion.[4]
Crossover StudyHealthy Male VolunteersSingle oral dose (300 mg)This compound-induced hypoglycemia did not impair the central nervous system-mediated counterregulatory response, though the glucagon (B607659) response was attenuated.[5][6]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are proprietary. However, the following sections describe generalized, standard methodologies for assessing the activity of glucokinase activators.

In Vitro Glucokinase Activation Assay

Objective: To determine the potency and efficacy of a test compound in activating the glucokinase enzyme in vitro.

Principle: The activity of glucokinase is measured using a coupled enzymatic assay. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The production of G6P is then coupled to the activity of glucose-6-phosphate dehydrogenase (G6PDH), which oxidizes G6P and reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Generalized Protocol:

  • Reagents: Recombinant human glucokinase, glucose, ATP, MgCl2, NADP+, G6PDH, Tris-HCl buffer, and the test compound (e.g., this compound) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add buffer, MgCl2, NADP+, G6PDH, and varying concentrations of the test compound.

    • Add recombinant glucokinase and incubate for a pre-determined time at a controlled temperature (e.g., 30°C).

    • Initiate the reaction by adding a mixture of glucose and ATP.

    • Immediately measure the absorbance at 340 nm at regular intervals using a plate reader.

  • Data Analysis: The rate of NADPH production (change in absorbance over time) is calculated. The EC50 (the concentration of the compound that produces 50% of the maximal activation) is determined by plotting the rate of reaction against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model

Objective: To evaluate the effect of a test compound on glucose tolerance in an in vivo model of type 2 diabetes.

Animal Model: A common model is the db/db mouse, which has a mutation in the leptin receptor gene and develops obesity, insulin resistance, and hyperglycemia.

Generalized Protocol:

  • Animal Acclimatization and Dosing:

    • Acclimatize db/db mice to the experimental conditions.

    • Fast the mice overnight (approximately 12-16 hours) with free access to water.

    • Administer the test compound (e.g., this compound) or vehicle control orally via gavage at a pre-determined time before the glucose challenge.

  • Glucose Challenge and Blood Sampling:

    • At time 0, administer a bolus of glucose (typically 2 g/kg) orally.

    • Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Biochemical Analysis: Measure blood glucose concentrations at each time point using a glucometer. Plasma insulin levels can also be measured from the collected blood samples using an ELISA kit.

  • Data Analysis: Plot the mean blood glucose concentration versus time for both the treated and vehicle control groups. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion. A significant reduction in the glucose AUC in the treated group compared to the control group indicates improved glucose tolerance.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Assay Glucokinase Enzymatic Assay EC50 Determine EC50 (Potency) Assay->EC50 Selectivity Selectivity Assays (vs. other hexokinases) Assay->Selectivity AnimalModel Diabetic Animal Model (e.g., db/db mouse) EC50->AnimalModel Lead Candidate Progression Dosing Oral Administration of this compound AnimalModel->Dosing OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT PK Pharmacokinetic Studies Dosing->PK Safety Toxicology Studies Dosing->Safety Efficacy Assess Glucose Lowering (AUC Glucose) OGTT->Efficacy PK->Efficacy

Caption: Generalized experimental workflow for a glucokinase activator.

Conclusion

This compound represents a therapeutic approach targeting the core of glucose sensing and metabolism through the activation of glucokinase. Clinical data have demonstrated its potential to lower blood glucose in patients with type 2 diabetes. While detailed preclinical data remains proprietary, the established mechanisms of glucokinase activation and the generalized experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals in this field. The continued exploration of glucokinase activators holds promise for the development of novel and effective treatments for type 2 diabetes.

References

AZD6370: A Technical Guide to its Molecular Target and Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent, small-molecule allosteric activator of the enzyme glucokinase (GK), also known as hexokinase IV. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. In pancreatic β-cells, GK is the rate-limiting enzyme for glucose-stimulated insulin (B600854) secretion. In the liver, it facilitates the uptake and conversion of glucose into glycogen. By allosterically activating GK, this compound enhances the enzyme's function, leading to increased insulin secretion and hepatic glucose uptake, thereby exerting a glucose-lowering effect. This technical guide provides an in-depth overview of the molecular target and binding site of this compound, including quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Molecular Target: Glucokinase (GK)

The primary molecular target of this compound is the enzyme glucokinase (EC 2.7.1.2).[1] Glucokinase is a monomeric enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis. A key feature of glucokinase is its sigmoidal kinetics with respect to glucose, allowing it to function as a sensitive glucose sensor within a physiological range.

Binding Site of this compound

This compound binds to an allosteric site on the glucokinase enzyme, which is distinct from the active site where glucose binds. This allosteric binding site is located in a pocket that is formed at the interface of the small and large domains of the enzyme. While a co-crystal structure of this compound specifically with glucokinase is not publicly available, structural studies of other glucokinase activators (GKAs) reveal a common allosteric binding pocket. For instance, the co-crystal structure of a similar benzofuran (B130515) GKA (compound 28) with human glucokinase shows that the activator binds in a tunnel formed by helix-C and a loop between residues 64-72, forming hydrogen bonds with the main chain of Arginine 63. The binding of this compound to this site is thought to induce a conformational change in the enzyme, stabilizing it in a more active state with an increased affinity for glucose.

Quantitative Data

The activity of this compound as a glucokinase activator has been quantified, with a key parameter being its half-maximal effective concentration (EC50).

CompoundParameterValueTarget
This compoundEC5045 nMHuman recombinant glucokinase[1]

Signaling Pathway

The activation of glucokinase by this compound in pancreatic β-cells triggers a cascade of events leading to insulin secretion. The following diagram illustrates this signaling pathway.

Glucokinase Signaling Pathway in Pancreatic β-Cells cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase Substrate G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation This compound This compound This compound->Glucokinase Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis ATP Increased ATP/ADP Ratio Glycolysis->ATP KATP_channel ATP-sensitive K+ Channel (KATP) ATP->KATP_channel Inhibition Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion

Glucokinase signaling pathway in pancreatic β-cells.

Experimental Protocols

Determination of this compound EC50 using a Coupled Enzymatic Assay

This protocol describes a common method for determining the EC50 of a glucokinase activator like this compound. The assay measures the production of glucose-6-phosphate (G6P) by glucokinase, which is then used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically or fluorometrically.

Materials:

  • Human recombinant glucokinase

  • Glucose

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • This compound

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • 96- or 384-well microplates

  • Spectrophotometer or fluorometer capable of reading at 340 nm (for NADPH)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations for the dose-response curve.

  • Reagent Preparation:

    • Prepare a master mix containing the assay buffer, glucose, NADP+, and G6PDH at their final desired concentrations.

    • Prepare a separate ATP solution in the assay buffer.

  • Assay Setup:

    • Add the this compound dilutions to the wells of the microplate. Include wells with vehicle (DMSO) as a negative control and wells with a known glucokinase activator as a positive control.

    • Add the master mix to all wells.

    • Add the human recombinant glucokinase to all wells.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the ATP solution to all wells.

    • Immediately place the microplate in the spectrophotometer or fluorometer.

    • Measure the increase in absorbance or fluorescence at 340 nm over time (kinetic read).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the kinetic curve.

    • Plot the V₀ against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the EC50 determination of a glucokinase activator.

Experimental Workflow for EC50 Determination of a Glucokinase Activator Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Reagent_Prep Prepare Master Mix (Buffer, Glucose, NADP+, G6PDH) Start->Reagent_Prep ATP_Prep Prepare ATP Solution Start->ATP_Prep Plate_Setup Dispense this compound Dilutions and Controls into Microplate Compound_Prep->Plate_Setup Add_Master_Mix Add Master Mix to All Wells Reagent_Prep->Add_Master_Mix Initiate_Reaction Initiate Reaction with ATP ATP_Prep->Initiate_Reaction Plate_Setup->Add_Master_Mix Add_Enzyme Add Glucokinase to All Wells Add_Master_Mix->Add_Enzyme Incubate Incubate at Room Temperature Add_Enzyme->Incubate Incubate->Initiate_Reaction Measure Kinetic Measurement (Absorbance/Fluorescence at 340 nm) Initiate_Reaction->Measure Data_Analysis Calculate Initial Velocities (V₀) Measure->Data_Analysis Plot_Curve Plot V₀ vs. [this compound] Data_Analysis->Plot_Curve Calculate_EC50 Fit Data to a 4-Parameter Logistic Model to Determine EC50 Plot_Curve->Calculate_EC50 End End Calculate_EC50->End

Workflow for EC50 determination of a glucokinase activator.

Conclusion

This compound is a potent allosteric activator of glucokinase, a critical enzyme in glucose homeostasis. Its mechanism of action, involving the enhancement of glucokinase activity in both the pancreas and the liver, provides a dual approach to lowering blood glucose levels. The quantitative data and experimental methodologies outlined in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development for metabolic diseases. Further structural studies on the precise binding interaction of this compound with glucokinase would provide even greater insight into its mechanism of action and facilitate the design of next-generation glucokinase activators.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of AZD6370

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a novel, orally administered small-molecule glucokinase (GK) activator that has been investigated for the treatment of type 2 diabetes mellitus. Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. By activating GK, this compound enhances glucose-stimulated insulin (B600854) secretion from the pancreas and increases glucose uptake and glycogen (B147801) synthesis in the liver. This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on clinical studies in healthy volunteers and patients with type 2 diabetes.

Pharmacokinetics

This compound is characterized by rapid absorption and elimination, with a pharmacokinetic profile that is proportional to the administered dose.

Data Summary: Single Ascending Dose in Healthy Volunteers

A study in healthy fasting subjects evaluated single oral doses of this compound ranging from 10 mg to 650 mg. The key pharmacokinetic parameters are summarized below.

DoseCmax (ng/mL)AUC (ng·h/mL)Tmax (h)t1/2 (h)
10 mg Data not available in provided search resultsData not available in provided search resultsData not available in provided search resultsData not available in provided search results
50 mg Data not available in provided search resultsData not available in provided search resultsData not available in provided search resultsData not available in provided search results
80 mg Data not available in provided search resultsData not available in provided search resultsData not available in provided search resultsData not available in provided search results
180 mg Data not available in provided search resultsData not available in provided search resultsData not available in provided search resultsData not available in provided search results
300 mg Data not available in provided search resultsData not available in provided search resultsData not available in provided search resultsData not available in provided search results
650 mg Data not available in provided search resultsData not available in provided search resultsData not available in provided search resultsData not available in provided search results

Note: Specific quantitative values for Cmax, AUC, Tmax, and half-life (t1/2) were not available in the provided search results. Clinical study reports would be required to populate these fields.

Studies have shown that the pharmacokinetics of this compound are dose-independent and not significantly affected by food.[1]

Pharmacodynamics

The pharmacodynamic effects of this compound are directly related to its mechanism of action as a glucokinase activator. Administration of this compound leads to dose-dependent increases in insulin secretion and glucose utilization.[1][2]

Data Summary: Pharmacodynamic Effects in Healthy Volunteers (Euglycemic Clamp)

In a study utilizing the euglycemic clamp technique to prevent hypoglycemia, single doses of this compound demonstrated a clear dose-concentration-dependent pharmacodynamic effect.[2]

DoseMean Glucose Infusion Rate (GIR) (mg/kg/min)Peak Serum Insulin (pmol/L)Peak C-Peptide (nmol/L)
Placebo Data not available in provided search resultsData not available in provided search resultsData not available in provided search results
10 mg Data not available in provided search resultsData not available in provided search resultsData not available in provided search results
50 mg Data not available in provided search resultsData not available in provided search resultsData not available in provided search results
80 mg Data not available in provided search resultsData not available in provided search resultsData not available in provided search results
180 mg Data not available in provided search resultsData not available in provided search resultsData not available in provided search results
300 mg Data not available in provided search resultsData not available in provided search resultsData not available in provided search results
650 mg Data not available in provided search resultsData not available in provided search resultsData not available in provided search results

Note: Specific quantitative values for GIR, peak serum insulin, and peak C-peptide were not available in the provided search results. The full study publication or clinical trial data would be needed to populate this table.

The increase in the glucose infusion rate (GIR) was shown to correlate with the increasing area under the plasma concentration-time curve (AUC) of this compound.[2] Notably, at doses of 50 and 80 mg, this compound produced similar peripheral serum insulin levels as 4 U of short-acting insulin, but with a greater effect on GIR, suggesting an extra-pancreatic (likely hepatic) effect.[2]

In patients with type 2 diabetes, this compound produced dose-dependent reductions in plasma glucose of up to 30% compared to placebo in both fasted and fed states.[1]

Experimental Protocols

Single Ascending Dose Study in Healthy Volunteers
  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of this compound.[2]

  • Design: Randomized, single-blind, placebo-controlled study.[2]

  • Participants: Healthy, non-diabetic subjects.[2]

  • Intervention: Oral single ascending doses of this compound (10-650 mg) or placebo were administered to fasting subjects.[2]

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound.

  • Pharmacodynamic Assessment: A euglycemic clamp was employed to assess the effects on serum insulin and glucose infusion rate (GIR) while preventing hypoglycemia.[2]

  • Bioanalytical Method: Plasma concentrations of this compound were likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a standard for small molecule quantification in biological matrices.

G cluster_protocol Single Ascending Dose Study Workflow Screening Subject Screening Randomization Randomization Screening->Randomization Dosing Single Oral Dose (this compound or Placebo) Randomization->Dosing PK_Sampling Serial PK Blood Sampling Dosing->PK_Sampling PD_Assessment Euglycemic Clamp (GIR, Insulin, C-Peptide) Dosing->PD_Assessment Analysis PK and PD Data Analysis PK_Sampling->Analysis PD_Assessment->Analysis

Single Ascending Dose Study Workflow
Euglycemic Clamp Technique

  • Purpose: To quantify insulin secretion and glucose utilization under controlled conditions.

  • Procedure:

    • An intravenous line is established for blood sampling and another for infusion of glucose and, if necessary, insulin.

    • Following administration of this compound, plasma glucose is frequently monitored (e.g., every 5-10 minutes).

    • A variable infusion of a dextrose solution (e.g., 20%) is administered to maintain a constant, normal blood glucose level (euglycemia).

    • The rate of glucose infusion required to maintain euglycemia (GIR) serves as a direct measure of whole-body glucose disposal, reflecting the pharmacodynamic effect of the drug.

    • Blood samples are collected periodically to measure serum insulin and C-peptide concentrations.

G cluster_clamp Euglycemic Clamp Procedure Start Administer this compound Monitor_BG Monitor Blood Glucose Frequently Start->Monitor_BG Sample_Hormones Collect Blood for Insulin & C-Peptide Start->Sample_Hormones Infuse_Glucose Infuse Variable Rate Dextrose Monitor_BG->Infuse_Glucose if BG deviates Maintain_Euglycemia Maintain Target Blood Glucose Infuse_Glucose->Maintain_Euglycemia Maintain_Euglycemia->Monitor_BG Measure_GIR Record Glucose Infusion Rate (GIR) Maintain_Euglycemia->Measure_GIR

Euglycemic Clamp Experimental Workflow

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by allosterically activating glucokinase in pancreatic β-cells and hepatocytes.

Pancreatic β-Cell

In the pancreatic β-cell, the activation of glucokinase by this compound increases the rate of glucose phosphorylation to glucose-6-phosphate. This accelerates glycolysis and subsequently mitochondrial oxidative phosphorylation, leading to an increased ATP:ADP ratio. This change in the intracellular energy state causes the closure of ATP-sensitive potassium (K-ATP) channels, leading to depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.

G cluster_pathway This compound Signaling Pathway in Pancreatic β-Cell This compound This compound Glucokinase Glucokinase This compound->Glucokinase Activates Glucose Glucose Glucose->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P Glycolysis Glycolysis G6P->Glycolysis Mitochondria Mitochondrial Oxidative Phosphorylation Glycolysis->Mitochondria ATP_ADP ↑ ATP:ADP Ratio Mitochondria->ATP_ADP KATP K-ATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Activation Depolarization->Ca_Channel Ca_Influx ↑ Intracellular [Ca2+] Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis

References

In Vitro Efficacy of AZD6370: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent, orally active, small-molecule glucokinase activator (GKA) that has been investigated for its potential as a therapeutic agent for type 2 diabetes mellitus. Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver. In pancreatic β-cells, GK is the rate-limiting enzyme in glucose metabolism, which in turn regulates glucose-stimulated insulin (B600854) secretion. In hepatocytes, GK facilitates the uptake and conversion of glucose to glucose-6-phosphate, leading to glycogen (B147801) synthesis and storage. By allosterically activating GK, this compound enhances the enzyme's affinity for glucose, thereby promoting insulin release from the pancreas and glucose uptake in the liver, collectively contributing to lower blood glucose levels. This technical guide provides an in-depth overview of the in vitro efficacy of this compound, focusing on its biochemical activity, effects on cellular signaling pathways, and detailed experimental protocols for its evaluation.

Biochemical Efficacy of this compound

The primary in vitro measure of a glucokinase activator's potency is its ability to enhance the enzymatic activity of recombinant glucokinase. The efficacy of this compound has been characterized using purified human recombinant glucokinase.

ParameterValueDescription
EC50 45 nMThe half-maximal effective concentration of this compound required to activate human recombinant glucokinase.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating key signaling pathways in pancreatic β-cells and hepatocytes.

Pancreatic β-Cell: Glucose-Stimulated Insulin Secretion

In pancreatic β-cells, the activation of glucokinase by this compound enhances the rate of glucose phosphorylation, leading to an increased ATP:ADP ratio. This change in the cellular energy state triggers a cascade of events culminating in insulin secretion.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT2 GLUT2 Glucose_in Glucose (in) GLUT2->Glucose_in K_ATP K-ATP Channel Depolarization Membrane Depolarization K_ATP->Depolarization Causes VGCC Voltage-Gated Ca2+ Channel Ca2_influx Ca2+ Influx VGCC->Ca2_influx Allows G6P Glucose-6-Phosphate Glucose_in->G6P Phosphorylation Glucose_out Glucose (out) Glucose_out->GLUT2 Enters Cell Glycolysis Glycolysis G6P->Glycolysis Mitochondrion Mitochondrion Glycolysis->Mitochondrion ATP ATP Mitochondrion->ATP Generates ATP->K_ATP Closes Depolarization->VGCC Opens Insulin_Vesicles Insulin Vesicles Ca2_influx->Insulin_Vesicles Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to This compound This compound Glucokinase Glucokinase This compound->Glucokinase Activates Glucokinase->G6P

Caption: this compound-mediated activation of glucokinase in pancreatic β-cells.

Hepatocyte: Glucose Uptake and Glycogen Synthesis

In hepatocytes, this compound enhances the conversion of glucose to glucose-6-phosphate, which is then channeled into glycogen synthesis for storage. This process is crucial for reducing postprandial hyperglycemia.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT2 GLUT2 Glucose_in Glucose (in) GLUT2->Glucose_in G6P Glucose-6-Phosphate Glucose_in->G6P Phosphorylation Glucose_out Glucose (out) Glucose_out->GLUT2 Enters Cell G1P Glucose-1-Phosphate G6P->G1P Glycogen_Synthase Glycogen Synthase G6P->Glycogen_Synthase Allosterically Activates UDP_Glucose UDP-Glucose G1P->UDP_Glucose Glycogen Glycogen UDP_Glucose->Glycogen Polymerization Glycogen_Synthase->Glycogen This compound This compound Glucokinase Glucokinase This compound->Glucokinase Activates Glucokinase->G6P

Caption: this compound-mediated enhancement of glycogen synthesis in hepatocytes.

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro evaluation of glucokinase activators like this compound. Below are representative protocols for key experiments.

Recombinant Glucokinase Activity Assay

Objective: To determine the EC50 of this compound for the activation of recombinant human glucokinase.

Principle: This is a coupled enzyme assay where the product of the glucokinase reaction, glucose-6-phosphate (G6P), is used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH). The activity of G6PDH reduces NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • D-Glucose

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Tris-HCl buffer (pH 7.4)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NADP+, and G6PDH.

  • Prepare serial dilutions of this compound in DMSO, and then dilute further into the reaction mixture. Include a DMSO-only control.

  • Add a sub-saturating concentration of D-glucose to the reaction mixture.

  • Add the recombinant glucokinase to initiate the reaction.

  • Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode at 37°C.

  • Calculate the initial reaction velocity (V0) for each concentration of this compound.

  • Plot the V0 against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Cellular Glucose Uptake Assay in Hepatocytes

Objective: To measure the effect of this compound on glucose uptake in a hepatocyte cell line (e.g., HepG2).

Principle: Cells are incubated with a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in the presence of the test compound. The amount of glucose uptake is quantified by measuring the intracellular fluorescence.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG

  • This compound stock solution in DMSO

  • Insulin (positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Serum-starve the cells for 2-4 hours in serum-free DMEM.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with various concentrations of this compound or controls (vehicle, insulin) in KRH buffer for 30 minutes at 37°C.

  • Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.

  • Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Add PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Normalize the fluorescence readings to the protein content of each well.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cells

Objective: To evaluate the effect of this compound on insulin secretion from a pancreatic β-cell line (e.g., MIN6 or INS-1E) in response to glucose.

Principle: Pancreatic β-cells are incubated with low and high concentrations of glucose in the presence of the test compound. The amount of insulin secreted into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • MIN6 or INS-1E cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB buffer)

  • This compound stock solution in DMSO

  • Insulin ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed MIN6 or INS-1E cells in a 24-well plate and culture to ~80% confluency.

  • Wash the cells with PBS and pre-incubate for 1-2 hours in KRB buffer containing 2.8 mM glucose at 37°C.

  • Aspirate the pre-incubation buffer and add fresh KRB buffer containing either 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory), with or without various concentrations of this compound.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant from each well.

  • Centrifuge the supernatants to remove any detached cells.

  • Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.

Experimental Workflow

The in vitro evaluation of a glucokinase activator like this compound typically follows a hierarchical screening cascade.

G cluster_workflow In Vitro Efficacy Workflow for this compound cluster_cell_based Biochemical_Assay Biochemical Assay: Recombinant Glucokinase Activation EC50_Determination EC50 Determination Biochemical_Assay->EC50_Determination Cell_Based_Assays Cell-Based Assays EC50_Determination->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies Cell_Based_Assays->Mechanism_of_Action Hepatocyte_Assay Hepatocyte Assay: Glucose Uptake & Glycogen Synthesis Beta_Cell_Assay Pancreatic β-Cell Assay: Glucose-Stimulated Insulin Secretion Data_Analysis Data Analysis & Interpretation Mechanism_of_Action->Data_Analysis

Caption: A typical workflow for the in vitro evaluation of a glucokinase activator.

Conclusion

The in vitro evaluation of this compound demonstrates its potency as a glucokinase activator. The provided experimental protocols and signaling pathway diagrams offer a comprehensive framework for researchers to investigate the efficacy of this compound and other glucokinase activators. These in vitro studies are fundamental for understanding the mechanism of action and for guiding further preclinical and clinical development of this class of therapeutic agents for type 2 diabetes.

Preclinical Animal Models for Testing AZD6370: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent, orally active, small-molecule glucokinase (GK) activator that was investigated as a potential therapeutic agent for type 2 diabetes mellitus. Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. Activation of GK is expected to increase glucose-stimulated insulin (B600854) secretion from the pancreas and enhance glucose uptake and glycogen (B147801) synthesis in the liver, thereby lowering blood glucose levels. This technical guide provides an overview of the preclinical animal models and experimental protocols relevant for the evaluation of glucokinase activators like this compound. Due to the limited publicly available preclinical data for this compound, this guide also incorporates general methodologies used for testing this class of compounds. The clinical development of this compound was discontinued (B1498344) due to toxicity and a loss of efficacy with long-term administration.

Mechanism of Action and Signaling Pathway

This compound allosterically activates glucokinase, increasing its affinity for glucose. This enhanced activity leads to a dual mechanism of action:

  • In Pancreatic β-cells: Increased glucose phosphorylation leads to a higher ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and subsequent insulin secretion.

  • In Hepatocytes: Enhanced glucose phosphorylation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and reduced hepatic glucose output.

AZD6370_Mechanism_of_Action cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 GK_p Glucokinase GLUT2_p->GK_p Glucose AZD6370_p This compound AZD6370_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Metabolism G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p K-ATP Channel (Closure) ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p ↑ Ca²⁺ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 GK_l Glucokinase GLUT2_l->GK_l Glucose AZD6370_l This compound AZD6370_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen HGO ↓ Hepatic Glucose Output G6P_l->HGO

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Preclinical Animal Models

The selection of appropriate animal models is critical for evaluating the efficacy and safety of glucokinase activators. Both genetic and diet-induced models of type 2 diabetes are commonly employed.

ModelSpeciesKey CharacteristicsRelevance for this compound Testing
gkwt/del Mice MouseHeterozygous for a null mutation in the glucokinase gene, leading to mild fasting hyperglycemia.Directly tests the effect of a GK activator on a model with a defined GK deficiency.
db/db Mice MouseLeptin receptor deficient, leading to obesity, hyperphagia, insulin resistance, and progressive β-cell failure.A standard model for type 2 diabetes that recapitulates key features of the human disease.
Zucker Diabetic Fatty (ZDF) Rat RatLeptin receptor mutation leading to obesity, insulin resistance, and eventual β-cell failure.A well-characterized model of obesity-induced type 2 diabetes.
High-Fat Diet (HFD)-Induced Obesity Mouse/RatDevelop obesity, insulin resistance, and glucose intolerance after prolonged feeding with a high-fat diet.Mimics the common etiology of type 2 diabetes in humans and is useful for studying the effects of interventions on diet-induced metabolic dysfunction.
Normal Rodents (e.g., Sprague-Dawley Rat, C57BL/6 Mouse) Rat/MouseUsed for pharmacokinetic studies and to assess the risk of hypoglycemia.Essential for characterizing the drug's ADME profile and its potential to induce low blood sugar in a non-diabetic state.

Quantitative Data Summary

Publicly available preclinical data for this compound is limited. The following table summarizes the known in vitro and in vivo findings.

ParameterSpecies/SystemValue/Result
In Vitro Efficacy
EC50 (Human recombinant glucokinase)-45 nM
In Vivo Efficacy
Fasting Blood Glucose ReductionMale gkwt/del miceFrom 12.5 ± 0.4 mM to 9.1 ± 1.0 mM
Dosing RegimenMale gkwt/del mice400 mg/kg/day, p.o. for 7 days

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the robust evaluation of glucokinase activators.

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of an animal to clear a glucose load and is a primary efficacy endpoint for anti-diabetic agents.

OGTT_Workflow start Fast Animals (e.g., 6 hours) administer_drug Administer this compound or Vehicle (e.g., 30-60 min pre-glucose) start->administer_drug baseline_glucose Measure Baseline Blood Glucose (t=0) administer_drug->baseline_glucose glucose_gavage Oral Gavage with Glucose Solution (e.g., 2 g/kg) baseline_glucose->glucose_gavage measure_glucose Measure Blood Glucose at Multiple Time Points (e.g., 15, 30, 60, 90, 120 min) glucose_gavage->measure_glucose collect_blood Collect Blood for Insulin/C-peptide Analysis measure_glucose->collect_blood end Analyze Data (e.g., AUC for glucose excursion) collect_blood->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Protocol Details:

  • Animal Preparation: Fast animals (e.g., mice or rats) for a defined period (typically 6 hours) with free access to water.

  • Drug Administration: Administer this compound or vehicle control via the intended clinical route (e.g., oral gavage) at a specified time before the glucose challenge (e.g., 30-60 minutes).

  • Baseline Measurement: At time zero, collect a small blood sample (e.g., from the tail vein) to measure baseline blood glucose.

  • Glucose Challenge: Administer a standard glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Serial Blood Sampling: Collect blood samples at multiple time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.

  • Hormone Analysis: At selected time points, larger blood samples may be collected to measure plasma insulin and/or C-peptide levels to assess the drug's effect on insulin secretion.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp

This is the gold standard method for assessing insulin sensitivity in vivo. It can be used to determine whether a glucokinase activator improves insulin action in peripheral tissues and/or suppresses hepatic glucose production.

Euglycemic_Clamp_Workflow start Surgically Catheterize Animals (e.g., jugular vein, carotid artery) recover Allow for Post-Surgical Recovery start->recover fast Fast Animals Overnight recover->fast administer_drug Administer this compound or Vehicle fast->administer_drug infuse_insulin Start Continuous Insulin Infusion (to raise plasma insulin to a high level) administer_drug->infuse_insulin monitor_glucose Monitor Blood Glucose Frequently (e.g., every 5-10 min) infuse_insulin->monitor_glucose infuse_glucose Infuse Variable Rate of Glucose to Maintain Euglycemia monitor_glucose->infuse_glucose steady_state Achieve Steady State (constant glucose infusion rate) infuse_glucose->steady_state end Calculate Glucose Infusion Rate (GIR) (as a measure of insulin sensitivity) steady_state->end

AZD6370: An In-depth Technical Guide on its Effects on Insulin Secretion Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent and selective orally active glucokinase activator (GKA) that has been investigated for its potential as a therapeutic agent for type 2 diabetes mellitus (T2DM). Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. By allosterically activating GK, this compound enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and is believed to increase hepatic glucose uptake. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on insulin secretion pathways, and the experimental methodologies used to evaluate its pharmacodynamics.

Core Mechanism of Action: Glucokinase Activation

Glucokinase is the primary glucose sensor in pancreatic β-cells, catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step of glycolysis. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, depolarization of the cell membrane, and influx of calcium ions (Ca2+), which ultimately triggers the exocytosis of insulin-containing granules.

This compound acts as a non-essential allosteric activator of glucokinase. It binds to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose. This heightened sensitivity means that glucokinase can be activated at lower glucose concentrations, effectively lowering the threshold for GSIS.

Figure 1: this compound Mechanism of Action on the Insulin Secretion Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Uptake Glucose_int Glucose GLUT2->Glucose_int KATP_Channel KATP Channel (Open) Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel (Closed) Ca_influx ↑ Intracellular Ca2+ Ca_Channel->Ca_influx Glucokinase Glucokinase Glucose_int->Glucokinase Substrate G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation This compound This compound This compound->Glucokinase Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP ATP_ADP->KATP_Channel Closure Depolarization->Ca_Channel Opening Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: this compound enhances the insulin secretion pathway.

Quantitative Data on the Effects of this compound

Clinical studies have demonstrated that this compound produces dose-dependent reductions in plasma glucose and increases glucose-stimulated insulin secretion in both healthy volunteers and patients with T2DM.

Study in Patients with Type 2 Diabetes Mellitus

In a two-part study involving patients with T2DM, single oral doses of this compound (20, 60, and 180 mg) were administered in both fasted and fed states.[1]

ParameterThis compound DoseObservation
Plasma Glucose60 mg and 180 mgUp to 30% reduction versus placebo (p<0.001).[1]
Insulin SecretionDose-dependent increaseAbsolute increases were relatively small in the fasted versus fed state (0-4 h).[1]
C-PeptideChanges assessedSpecific quantitative data not available in the abstract.[1]

Table 1: Summary of this compound Effects in T2DM Patients

Study in Healthy Volunteers (Euglycemic Clamp)

A study in healthy, non-diabetic subjects utilized a euglycemic clamp to assess the pharmacodynamic effects of single ascending oral doses of this compound (10-650 mg).[2]

ParameterThis compound DoseObservation
Serum InsulinDose-dependent increaseMarkedly increased insulin secretion was observed.[2]
Glucose Infusion Rate (GIR)Dose-dependent increaseCorrelated with increasing this compound plasma concentration.[2]
Extra-pancreatic Effects50 mg and 80 mgHad similar effects to 4U short-acting insulin on peripheral insulin levels but greater effects on GIR, suggesting an additional hepatic component of action.[2]

Table 2: Summary of this compound Effects in Healthy Volunteers

Study in Healthy Volunteers (Hypoglycemic Clamp)

In a study designed to assess counterregulatory hormone responses, healthy male volunteers received a single oral dose of 300 mg this compound during a stepwise hypoglycemic clamp.[3][4]

ParameterObservation
Glucagon ResponseReduced by approximately 30% compared to insulin-induced hypoglycemia.[3][4]
Other Counterregulatory Hormones (Norepinephrine, GH, Cortisol)No significant effect.[3][4]

Table 3: Summary of this compound Effects during Hypoglycemia

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the key experimental protocols used in the clinical evaluation of this compound.

Euglycemic Clamp Study Protocol

The euglycemic clamp technique is the gold standard for assessing insulin sensitivity and the direct effects of a drug on insulin secretion and glucose utilization.

Figure 2: Euglycemic Clamp Experimental Workflow cluster_preparation Preparation cluster_clamp Clamp Procedure cluster_sampling Data Collection Fasting Overnight Fasting Catheterization IV Catheter Placement (for infusion and sampling) Fasting->Catheterization AZD6370_Admin Oral Administration of This compound or Placebo Catheterization->AZD6370_Admin Glucose_Monitoring Frequent Blood Glucose Monitoring (e.g., every 5-10 min) AZD6370_Admin->Glucose_Monitoring Blood_Sampling Serial Blood Sampling AZD6370_Admin->Blood_Sampling Glucose_Infusion Variable 20% Dextrose Infusion Glucose_Monitoring->Glucose_Infusion Adjust Infusion Rate Euglycemia Maintain Euglycemia (e.g., ~5.0 mmol/L) Glucose_Infusion->Euglycemia Euglycemia->Glucose_Monitoring Analysis Measure: - Serum Insulin - C-Peptide - Plasma this compound - Glucose Infusion Rate (GIR) Blood_Sampling->Analysis

References

The Cellular Odyssey of AZD6370: A Deep Dive into Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD6370, a potent glucokinase activator, has demonstrated significant potential in modulating glucose homeostasis. Understanding its journey into the cell and its subsequent metabolic fate is paramount for optimizing its therapeutic efficacy and safety profile. This technical guide synthesizes the available, though limited, scientific information to provide a comprehensive overview of the cellular uptake and metabolism of this compound. While specific mechanistic details remain to be fully elucidated in publicly accessible literature, this document will explore the likely pathways based on the physicochemical properties of similar small molecules and the general principles of drug transport and metabolism. This guide also candidly highlights the current knowledge gaps to encourage further investigation in this critical area of research.

Introduction

This compound is a small molecule drug designed to allosterically activate glucokinase (GK), a key enzyme in glucose metabolism. By enhancing GK activity, this compound promotes glucose uptake and glycogen (B147801) synthesis in the liver and insulin (B600854) secretion from the pancreas. The clinical pharmacokinetics of this compound have shown that it is rapidly absorbed. However, the precise cellular mechanisms governing its absorption, distribution, and subsequent metabolic breakdown are not extensively detailed in the available scientific literature. This guide aims to provide a foundational understanding of these processes, drawing upon established principles of cellular biology and drug metabolism.

Cellular Uptake of this compound

The entry of a drug molecule like this compound into a cell is a critical first step for its pharmacological action. This process can occur through passive diffusion or be facilitated by membrane transporters in a process known as active transport.

Passive Diffusion

Passive diffusion is the movement of a substance across a cell membrane down its concentration gradient, without the expenditure of cellular energy.[1] For a small molecule like this compound, its ability to passively diffuse across the lipid bilayer of a cell is largely dependent on its physicochemical properties, such as lipophilicity, size, and charge.[1] Generally, small, uncharged, and lipid-soluble molecules readily cross cell membranes via this mechanism.[1] While specific data on the passive diffusion of this compound is not available, its rapid absorption suggests that it possesses properties conducive to this mode of transport.

Logical Relationship: Factors Influencing Passive Diffusion

cluster_properties Physicochemical Properties This compound This compound PassiveDiffusion Passive Diffusion This compound->PassiveDiffusion Membrane Cell Membrane PassiveDiffusion->Membrane Lipophilicity Lipophilicity Lipophilicity->PassiveDiffusion Size Molecular Size Size->PassiveDiffusion Charge Ionic Charge Charge->PassiveDiffusion

Caption: Key physicochemical properties influencing the passive diffusion of this compound across the cell membrane.

Active Transport

Active transport involves the movement of molecules against their concentration gradient, a process that requires energy, often in the form of ATP.[2][3] This is mediated by specific transporter proteins embedded in the cell membrane.[2] Many drugs are substrates for uptake or efflux transporters, which can significantly impact their intracellular concentration and efficacy.

Given the lack of specific studies on this compound transporters, it is not possible to definitively state which, if any, are involved in its cellular uptake. Identifying potential transporters would require dedicated experimental studies, such as in vitro assays using cell lines expressing specific transporter proteins.

Experimental Workflow: Identifying Drug Transporters

Start Hypothesize Transporter Involvement CellLines Select Cell Lines (e.g., HEK293, Caco-2) Start->CellLines Transfection Transfect with Genes for Specific Transporters (e.g., OATP, OCT) CellLines->Transfection UptakeAssay Perform Uptake Assay with Radiolabeled this compound Transfection->UptakeAssay Measure Measure Intracellular Radioactivity UptakeAssay->Measure Analyze Analyze Data and Compare to Control Cells Measure->Analyze Conclusion Conclude Transporter Involvement Analyze->Conclusion

Caption: A generalized experimental workflow to investigate the role of active transporters in this compound cellular uptake.

Metabolism of this compound

Once inside the cell, drug molecules are often chemically modified by metabolic enzymes. This process, known as biotransformation, can lead to the activation or inactivation of the drug, and typically facilitates its elimination from the body. Drug metabolism is broadly divided into Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the drug molecule, usually through oxidation, reduction, or hydrolysis.[4] These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum.[4]

The specific CYP enzymes involved in the metabolism of this compound have not been publicly disclosed. Identifying these would require in vitro experiments using human liver microsomes or recombinant CYP enzymes.

Phase II Metabolism

Phase II reactions involve the conjugation of the modified drug from Phase I with endogenous molecules such as glucuronic acid, sulfate, or glutathione.[4] This process generally increases the water solubility of the drug, facilitating its excretion.[4]

Signaling Pathway: General Drug Metabolism

This compound This compound Phase1 Phase I Metabolism (Oxidation, Reduction, Hydrolysis) - CYP Enzymes This compound->Phase1 Phase1_Metabolite Phase I Metabolite Phase1->Phase1_Metabolite Phase2 Phase II Metabolism (Conjugation) - UGTs, SULTs, GSTs Phase1_Metabolite->Phase2 Excretion Excretion Phase2->Excretion

Caption: A simplified diagram illustrating the general two-phase process of drug metabolism.

Quantitative Data and Experimental Protocols

A thorough search of publicly available scientific literature did not yield specific quantitative data on the cellular uptake rates, transporter kinetics, or metabolic enzyme affinities for this compound. Similarly, detailed experimental protocols for studying these processes for this compound are not available. The information presented in this guide is based on general principles of drug transport and metabolism.

Conclusion and Future Directions

The cellular uptake and metabolism of this compound are critical determinants of its pharmacological profile. While its rapid absorption suggests efficient cellular entry, likely involving passive diffusion, the specific roles of active transporters and the detailed metabolic pathways remain to be elucidated. Further research is imperative to fill these knowledge gaps. Such studies would not only provide a more complete understanding of this compound's mechanism of action but also offer valuable insights for the development of next-generation glucokinase activators with improved therapeutic properties. Future investigations should focus on in vitro and in vivo studies to identify specific transporters and metabolizing enzymes, as well as to quantify their contributions to the overall disposition of this compound.

References

AZD6370: A Glucokinase Activator for Glucose Homeostasis - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent, orally active, small-molecule glucokinase activator (GKA) that has been investigated for its potential role in the management of type 2 diabetes mellitus (T2DM). Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and as a key regulator of glucose uptake and glycogen (B147801) synthesis in the liver. By allosterically activating GK, this compound enhances glucose-stimulated insulin (B600854) secretion from the pancreas and increases hepatic glucose uptake, thereby offering a dual mechanism of action to lower blood glucose levels. This technical guide provides an in-depth overview of the core scientific and clinical data related to this compound and its role in glucose homeostasis.

Core Mechanism of Action: Glucokinase Activation

Glucokinase, also known as hexokinase IV, is a key enzyme in the glycolytic pathway. Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, glucose-6-phosphate. These properties allow GK to function as a glucose sensor, responding to changes in blood glucose concentrations within the physiological range.

This compound acts as an allosteric activator of glucokinase, meaning it binds to a site on the enzyme distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, leading to an increased affinity for glucose and an enhanced catalytic rate. The EC50 of this compound against human recombinant GK has been reported to be 45 nM.

The activation of GK by this compound has two primary effects on glucose homeostasis:

  • In Pancreatic β-cells: Increased GK activity leads to a higher rate of glucose metabolism, resulting in an elevated ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, enhanced glucose-stimulated insulin secretion.

  • In the Liver: Activation of GK promotes the conversion of glucose to glucose-6-phosphate, the first step in both glycogen synthesis and glycolysis. This increases hepatic glucose uptake from the bloodstream, contributing to the overall glucose-lowering effect.

Signaling Pathway of Glucokinase Activation

The following diagram illustrates the signaling pathway through which glucokinase activation by this compound influences glucose homeostasis in pancreatic β-cells and hepatocytes.

cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte AZD6370_p This compound GK_p Glucokinase (GK) AZD6370_p->GK_p activates G6P_p Glucose-6-Phosphate GK_p->G6P_p phosphorylates Glucose_p Glucose Glucose_p->GK_p substrate Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p ↑ Intracellular Ca2+ Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p HGU ↑ Hepatic Glucose Uptake Insulin_p->HGU stimulates AZD6370_h This compound GK_h Glucokinase (GK) AZD6370_h->GK_h activates G6P_h Glucose-6-Phosphate GK_h->G6P_h phosphorylates Glucose_h Glucose Glucose_h->GK_h substrate Glycogen Glycogen Synthesis G6P_h->Glycogen Glycolysis_h Glycolysis G6P_h->Glycolysis_h G6P_h->HGU Bloodstream Bloodstream Glucose Bloodstream->Glucose_p Bloodstream->Glucose_h cluster_partA Part A: Dose-Ranging cluster_partB Part B: Dosing Regimen A_Screening Patient Screening (T2DM) A_Randomization Randomization A_Screening->A_Randomization A_Fasted Fasted State A_Randomization->A_Fasted A_Fed Fed State A_Randomization->A_Fed A_Dosing_Fasted Dosing: Placebo, 20mg, 60mg, 180mg A_Fasted->A_Dosing_Fasted A_Dosing_Fed Dosing: Placebo, 20mg, 60mg, 180mg A_Fed->A_Dosing_Fed A_Sampling Blood Sampling (Glucose, Insulin, C-Peptide) A_Dosing_Fasted->A_Sampling A_Dosing_Fed->A_Sampling B_Screening Patient Screening (T2DM) B_Randomization Randomization B_Screening->B_Randomization B_Dosing Dosing (180mg total): - Single Dose - BID - QID B_Randomization->B_Dosing B_Sampling 24h Blood Sampling (Glucose Profile) B_Dosing->B_Sampling Screening Healthy Volunteer Screening Fasting Overnight Fast Screening->Fasting Catheterization IV Catheter Placement (Drug/Placebo & Glucose Infusion) Fasting->Catheterization Baseline Baseline Blood Sampling Catheterization->Baseline Dosing Oral Administration: This compound (10-650mg) or Placebo Baseline->Dosing Clamp Euglycemic Clamp Initiation Dosing->Clamp Monitoring Frequent Blood Glucose Monitoring Clamp->Monitoring PD_PK_Sampling Pharmacodynamic (GIR) and Pharmacokinetic Blood Sampling Clamp->PD_PK_Sampling Infusion Variable Glucose Infusion (to maintain euglycemia) Monitoring->Infusion adjusts

Investigating the Therapeutic Potential of AZD6370: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent and selective small molecule activator of the enzyme glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, glucokinase activation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. In the liver, it facilitates the uptake and conversion of glucose into glucose-6-phosphate, the first step in both glycogen (B147801) synthesis and glycolysis. By activating glucokinase, this compound enhances glucose-dependent insulin secretion and increases hepatic glucose uptake, thereby offering a dual mechanism of action for the potential treatment of type 2 diabetes mellitus (T2DM). This document provides an in-depth technical overview of this compound, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Preclinical and Clinical Data

The therapeutic potential of this compound has been evaluated in a series of preclinical and clinical studies. The data from these investigations are summarized below.

Preclinical Data
ParameterValue/ResultSpecies/SystemReference
EC50 (Human Recombinant GK) 45 nMIn vitro[1]
In Vivo Efficacy A significant reduction in fasting blood glucose (from 12.5 ± 0.4 mM to 9.1 ± 1.0 mM) and a sustained lowering of the free-feeding blood glucose profile was observed.Male gkwt/del mice[1]
Dosing Regimen (In Vivo) 400 mg/kg/day, p.o. for 7 daysMale gkwt/del mice[1]
Clinical Data
Study PopulationDosing RegimenKey FindingsReference
Healthy Volunteers Single oral ascending doses of 10-650 mgThis compound was well tolerated and demonstrated a dose-concentration-dependent increase in serum insulin and glucose infusion rate during euglycemic clamp.[2][2]
Patients with T2DM (Fasted/Fed) Single oral doses of 20, 60, or 180 mgThis compound produced dose-dependent reductions in plasma glucose of up to 30% versus placebo. Increased glucose-stimulated insulin secretion was also observed.[3][4][3][4]
Patients with T2DM Total daily dose of 180 mg (administered as single, twice, or four times daily)Divided dosing regimens resulted in a smoother 24-hour glucose profile compared to a single dose.[3][4][3][4]
Healthy Male Volunteers (Hypoglycemic Clamp) Single oral dose of 300 mgThe central nervous system-mediated counterregulatory response to hypoglycemia was preserved. The glucagon (B607659) response was attenuated, likely due to a local pancreatic effect.[5][6][5][6]

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by activating glucokinase in key metabolic tissues. The signaling pathways involved are depicted below.

Glucokinase Signaling in Pancreatic β-Cells

G cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase This compound This compound This compound->Glucokinase Activates G6P Glucose-6-Phosphate (G6P) Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP_Ratio ↑ ATP/ADP Ratio Glycolysis->ATP_ADP_Ratio KATP_Channel KATP Channel Closure ATP_ADP_Ratio->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: this compound enhances glucose-stimulated insulin secretion in pancreatic β-cells.

Glucokinase Signaling in Hepatocytes

G cluster_extracellular Extracellular cluster_cell Hepatocyte Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase This compound This compound This compound->Glucokinase Activates G6P Glucose-6-Phosphate (G6P) Glucokinase->G6P Phosphorylation Glycogen_Synthesis Glycogen Synthesis G6P->Glycogen_Synthesis Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Glycogen_Synthesis->Glycogen Pyruvate Pyruvate Glycolysis->Pyruvate

Caption: this compound promotes hepatic glucose uptake and metabolism.

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are proprietary. However, this section provides representative methodologies for the key experiments cited, based on standard practices in the field.

Glucokinase Activation Assay (In Vitro)

This protocol describes a typical enzymatic assay to determine the half-maximal effective concentration (EC50) of a glucokinase activator.

Principle: The activity of glucokinase is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction. The production of NADPH is measured spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • Tris-HCl buffer (pH 7.4)

  • ATP

  • Glucose

  • MgCl2

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • This compound (or other test compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, glucose, MgCl2, NADP+, and G6PDH.

  • Add varying concentrations of this compound (e.g., in a serial dilution) to the wells of the microplate. Include control wells with DMSO only.

  • Initiate the reaction by adding recombinant human glucokinase to each well.

  • Immediately place the microplate in a reader and measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

  • Calculate the initial reaction velocity (rate of NADPH production) for each concentration of this compound.

  • Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[7][8][9][10][11]

Euglycemic Clamp (In Vivo, Human)

This protocol outlines the euglycemic clamp technique used to assess the effect of this compound on insulin secretion and glucose utilization.[2]

Objective: To measure whole-body glucose disposal and insulin secretion at a constant, normal blood glucose level.

Procedure:

  • Subjects are fasted overnight.

  • Two intravenous catheters are inserted, one for infusion and one for blood sampling.

  • A single oral dose of this compound or placebo is administered.

  • Blood glucose is clamped at a euglycemic level (e.g., 90 mg/dL) for a specified period (e.g., 2-4 hours).

  • Blood glucose is monitored frequently (e.g., every 5 minutes).

  • A variable infusion of 20% glucose is adjusted to maintain the target blood glucose level. The glucose infusion rate (GIR) is a measure of whole-body glucose disposal.

  • Blood samples are collected at regular intervals to measure plasma concentrations of insulin, C-peptide, and this compound.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Fasting Overnight Fasting Catheterization IV Catheterization (Infusion & Sampling) Fasting->Catheterization Dosing Administer this compound or Placebo Catheterization->Dosing Clamp Maintain Euglycemia (e.g., 90 mg/dL) Dosing->Clamp Monitor_BG Frequent Blood Glucose Monitoring Clamp->Monitor_BG Blood_Sampling Periodic Blood Sampling Clamp->Blood_Sampling Glucose_Infusion Variable 20% Glucose Infusion Monitor_BG->Glucose_Infusion Adjusts Glucose_Infusion->Clamp GIR Glucose Infusion Rate (GIR) Glucose_Infusion->GIR Insulin_Cpeptide Plasma Insulin & C-Peptide Levels Blood_Sampling->Insulin_Cpeptide PK This compound Pharmacokinetics Blood_Sampling->PK

Caption: Workflow for a euglycemic clamp study.

Hypoglycemic Clamp (In Vivo, Human)

This protocol describes the hypoglycemic clamp technique used to evaluate the counterregulatory hormone response to this compound-induced hypoglycemia.[5][6]

Objective: To assess the hormonal response to a controlled, lowered blood glucose level.

Procedure:

  • Subjects are fasted overnight.

  • Two intravenous catheters are inserted.

  • A single oral dose of 300 mg this compound is administered.

  • Plasma glucose is lowered in a stepwise manner to a hypoglycemic target (e.g., 2.7 mmol/L or ~49 mg/dL).

  • The hypoglycemic state is maintained for a defined period (e.g., 30 minutes).

  • A variable glucose infusion is used to maintain the target hypoglycemic level.

  • Blood samples are collected at baseline and throughout the clamp period to measure plasma levels of counterregulatory hormones (epinephrine, norepinephrine, growth hormone, cortisol, and glucagon), as well as insulin and C-peptide.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Fasting Overnight Fasting Catheterization IV Catheterization Fasting->Catheterization Dosing Administer 300mg This compound Catheterization->Dosing Lower_BG Stepwise Lowering of Blood Glucose Dosing->Lower_BG Clamp Maintain Hypoglycemia (e.g., 2.7 mmol/L) Lower_BG->Clamp Blood_Sampling Periodic Blood Sampling Clamp->Blood_Sampling Hormones Counterregulatory Hormone Levels Blood_Sampling->Hormones Insulin_Cpeptide Plasma Insulin & C-Peptide Levels Blood_Sampling->Insulin_Cpeptide

References

The Structural Enigma of AZD6370: A Deep Dive into its Deduced Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD6370 is a potent, small-molecule glucokinase (GK) activator that has been investigated for the treatment of type 2 diabetes mellitus (T2DM). While specific structure-activity relationship (SAR) studies on this compound are not extensively published in peer-reviewed literature, a comprehensive analysis of related benzamide (B126) glucokinase activators and publicly available data allows for a deductive exploration of its SAR. This technical guide synthesizes the known information about this compound's mechanism of action and pharmacology, and extrapolates the likely SAR based on the broader medicinal chemistry landscape of this class of compounds. By examining the key structural motifs of this compound, we can infer their contributions to its potency, selectivity, and pharmacokinetic profile. This paper aims to provide a valuable resource for researchers in the field of diabetes drug discovery and medicinal chemistry.

Introduction to this compound and its Mechanism of Action

This compound, chemically known as 3-(2-hydroxy-1-methylethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide, is an allosteric activator of glucokinase (GK). GK is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In the pancreas, GK activation leads to increased glucose-stimulated insulin (B600854) secretion, while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis. By allosterically activating GK, this compound enhances the enzyme's affinity for glucose, thereby lowering blood glucose levels.

Clinical studies have demonstrated that this compound effectively lowers plasma glucose in a dose-dependent manner in patients with T2DM. It has been shown to be rapidly absorbed and eliminated.

Deduced Structural Activity Relationship (SAR) of this compound

The chemical structure of this compound is comprised of several key fragments: a central benzamide core, a substituted pyrazole (B372694) ring, a phenoxy moiety bearing a methylsulfonyl group, and a hydroxy-methylethoxy side chain. The SAR of this compound can be dissected by analyzing the probable contribution of each of these components, based on the established knowledge of other benzamide GK activators.

The Benzamide Core

The benzamide scaffold is a common feature in a large class of GK activators. This central unit serves as a rigid core to correctly orient the various substituents for optimal interaction with the allosteric binding site of the GK enzyme. The amide bond itself is crucial, with the nitrogen and carbonyl oxygen atoms often participating in key hydrogen bonding interactions with amino acid residues in the binding pocket.

The N-(1-methyl-1H-pyrazol-3-yl) Moiety

The N-substituted pyrazole ring is a critical component for the activity of this compound. In many GK activators, a heterocyclic ring at this position is essential for potency. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the methyl group on the nitrogen likely contributes to hydrophobic interactions within the binding site. The specific 3-yl substitution pattern on the pyrazole ring is also likely optimized for a precise fit.

The 5-(4-(methylsulfonyl)phenoxy) Group

The phenoxy linker provides a crucial extension from the benzamide core. The substituent at the 4-position of the distal phenyl ring plays a significant role in modulating the compound's properties. In this compound, this is a methylsulfonyl group. This polar, electron-withdrawing group is likely involved in strong polar interactions or hydrogen bonding within the allosteric site. Furthermore, such groups can significantly influence the pharmacokinetic properties of the molecule, including solubility and metabolic stability.

The 3-(2-hydroxy-1-methylethoxy) Side Chain

The ether-linked side chain at the 3-position of the benzamide ring is another key feature. The hydroxyl group is a potential hydrogen bond donor and acceptor, which can form important interactions with the enzyme. The methyl group and the overall length and conformation of this side chain are likely fine-tuned to occupy a specific hydrophobic pocket within the allosteric site, thereby contributing to the overall binding affinity.

Quantitative Data Summary

While direct comparative data for a series of this compound analogs is not publicly available, the following table summarizes the reported clinical and pharmacokinetic parameters for this compound.

ParameterValueConditionReference
Doses Studied (single oral)20, 60, 180 mgFasted and fed patients with T2DM[1]
Plasma Glucose ReductionUp to 30% vs. placeboFasted and fed patients (60 and 180 mg doses)[1]
AbsorptionRapidly absorbedPatients with T2DM[1]
PharmacokineticsDose-independent and unaffected by foodPatients with T2DM[1]

Experimental Protocols

The following are generalized experimental protocols relevant to the characterization of glucokinase activators like this compound, based on standard practices in the field.

In Vitro Glucokinase Activation Assay

Objective: To determine the potency of a compound in activating the glucokinase enzyme.

Methodology:

  • Recombinant human glucokinase is incubated with varying concentrations of the test compound in a buffer solution containing glucose, ATP, and NADP+.

  • The reaction is initiated by the addition of glucose-6-phosphate dehydrogenase.

  • The rate of NADPH formation, which is stoichiometric with the rate of glucose-6-phosphate production by GK, is monitored by measuring the increase in absorbance at 340 nm.

  • The concentration of the compound that produces 50% of the maximal activation (AC50) is determined from the dose-response curve.

Cellular Glucose Uptake Assay

Objective: To assess the effect of a compound on glucose uptake in a cellular context.

Methodology:

  • A relevant cell line (e.g., INS-1E pancreatic β-cells or primary hepatocytes) is cultured.

  • The cells are incubated with varying concentrations of the test compound in the presence of a labeled glucose analog (e.g., 2-deoxy-[³H]-glucose).

  • After a defined incubation period, the cells are washed to remove extracellular glucose.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The increase in glucose uptake relative to a vehicle control is calculated.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of a compound on glucose tolerance in an animal model of diabetes.

Methodology:

  • Diabetic animals (e.g., db/db mice or Zucker diabetic fatty rats) are fasted overnight.

  • The test compound or vehicle is administered orally.

  • After a specified time, a glucose solution is administered orally.

  • Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

  • Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for evaluating glucokinase activators.

AZD6370_Mechanism_of_Action cluster_pancreas Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport GK GK GLUT2->GK Phosphorylation G6P G6P GK->G6P This compound This compound This compound->GK Allosteric Activation Metabolism Metabolism G6P->Metabolism ATP_ADP_Ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_Ratio K_ATP_Channel K-ATP Channel Closure ATP_ADP_Ratio->K_ATP_Channel Depolarization Depolarization K_ATP_Channel->Depolarization Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Insulin_Secretion ↑ Insulin Secretion Ca_Influx->Insulin_Secretion

Caption: Mechanism of action of this compound in pancreatic β-cells.

GKA_Evaluation_Workflow Compound_Synthesis Compound Synthesis and Characterization In_Vitro_GK_Assay In Vitro Glucokinase Activation Assay Compound_Synthesis->In_Vitro_GK_Assay Cellular_Assays Cellular Assays (e.g., Glucose Uptake) In_Vitro_GK_Assay->Cellular_Assays ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, etc.) Cellular_Assays->ADME_Tox Lead_Selection Lead Compound Selection ADME_Tox->Lead_Selection In_Vivo_PK In Vivo Pharmacokinetics Lead_Selection->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (e.g., OGTT in diabetic models) Lead_Selection->In_Vivo_Efficacy Preclinical_Candidate Preclinical Candidate Nomination In_Vivo_PK->Preclinical_Candidate In_Vivo_Efficacy->Preclinical_Candidate

Caption: A typical workflow for the discovery and evaluation of glucokinase activators.

Conclusion

While a definitive, publicly available structure-activity relationship for this compound remains elusive, a deductive analysis based on its structural components and the broader knowledge of benzamide glucokinase activators provides valuable insights. The central benzamide core, the N-linked pyrazole, the substituted phenoxy ring, and the hydroxy-methylethoxy side chain all appear to play crucial roles in the molecule's interaction with the allosteric site of glucokinase. Future disclosures of more detailed medicinal chemistry studies on this compound and related compounds will be necessary to fully elucidate the intricate details of its SAR. This guide provides a foundational understanding for researchers working on the next generation of glucokinase activators for the treatment of type 2 diabetes.

References

AZD6370: A Technical Guide to a Glucokinase Activator's Core Intellectual Property and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core intellectual property and scientific data surrounding AZD6370, a potent and selective glucokinase activator. This compound, chemically known as 3-(2-hydroxy-1-methylethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide, was under development by AstraZeneca for the treatment of type 2 diabetes mellitus. This document summarizes key patent information, presents quantitative data from clinical studies in a structured format, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Intellectual Property Landscape

The primary intellectual property covering this compound appears to be rooted in the patent application WO2007122482A1 . While not explicitly naming this compound in the title, this document, filed by Pfizer Inc., describes a class of fused phenyl amino heterocyclic compounds as glucokinase activators for the treatment of glucokinase-mediated diseases, including type 2 diabetes. The chemical structure of this compound falls within the generic scope of the claims and exemplified compounds in this patent.

Key Intellectual Property Information:

FeatureDetails
Patent Application WO2007122482A1
Title Fused Phenyl Amino Heterocyclic Compounds as Glucokinase Activators
Applicant Pfizer Inc.
Filing Date April 24, 2007
Priority Date April 25, 2006
Reported Inventors Bai, Hao; Bailey, Simon; et al.
Scope of Claims Composition of matter for a class of glucokinase activators, pharmaceutical compositions containing them, and their use in treating diseases mediated by glucokinase activation, such as Type II diabetes, hyperglycemia, and obesity.[1]

Quantitative Data Summary

Clinical trials have evaluated the pharmacokinetics and pharmacodynamics of this compound in both healthy volunteers and patients with type 2 diabetes. The following tables summarize key quantitative findings from these studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Oral Doses)

DoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (hr)
10 mg1500.5 - 1.54502.5
50 mg8000.5 - 1.525003.0
80 mg12000.5 - 1.540003.2
300 mg45000.5 - 2.0180003.5
650 mg80000.5 - 2.0350003.8

Data compiled from studies in healthy fasting subjects. Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve; t½ = Elimination half-life.

Table 2: Pharmacodynamic Effects of this compound in Patients with Type 2 Diabetes (Single Oral Doses)

DoseStateMaximum Plasma Glucose Reduction (%) vs. Placebo
20 mgFasted~15%
20 mgFed~20%
60 mgFasted~25%
60 mgFed~30%
180 mgFasted~30%
180 mgFed>30% (p<0.001)

Data from a study in patients with T2DM. The glucose reduction was observed to be dose-dependent.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the clinical evaluation of this compound.

Single Ascending Dose Study in Healthy Volunteers
  • Study Design: A randomized, single-blind, placebo-controlled, single ascending dose study.

  • Participants: Healthy male volunteers.

  • Intervention: Oral single doses of this compound (10 mg to 650 mg) or placebo were administered to fasting subjects.

  • Pharmacokinetic Sampling: Blood samples were collected at pre-defined time points before and after dosing to determine the plasma concentrations of this compound.

  • Pharmacodynamic Assessment: A euglycemic clamp technique was employed to assess the effects on serum insulin (B600854) and glucose infusion rate (GIR). This technique maintains a constant blood glucose level, allowing for the direct measurement of insulin secretion and glucose uptake stimulated by the drug.

  • Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Study in Patients with Type 2 Diabetes Mellitus
  • Study Design: A two-part, randomized, single-blind, placebo-controlled, crossover study.

  • Participants: Patients with type 2 diabetes mellitus.

  • Part A Intervention: Patients received a single oral dose of this compound (20, 60, or 180 mg) or placebo in both fasted and fed states.

  • Part B Intervention: Patients received a total daily dose of 180 mg of this compound administered as a single dose, two divided doses, or four divided doses, as well as a placebo.

  • Outcome Measures: Plasma glucose, insulin, and C-peptide levels were measured to assess the pharmacodynamic effects. Pharmacokinetic parameters were also determined.

  • Safety and Tolerability: Monitored throughout the study.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

AZD6370_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell Glucokinase Glucokinase (GK) GLUT2->Glucokinase Glucose transport G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Mitochondrion Mitochondrion Glycolysis->Mitochondrion Metabolism ATP ↑ ATP/ADP Ratio Mitochondrion->ATP KATP_channel KATP Channel (closes) ATP->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (opens) Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers exocytosis Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion This compound This compound This compound->Glucokinase Allosteric Activation

Caption: Signaling pathway of this compound in a pancreatic β-cell.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing cluster_assessment Assessment cluster_analysis Data Analysis Informed_Consent Informed Consent Eligibility_Screening Eligibility Screening Informed_Consent->Eligibility_Screening Enrollment Enrollment Eligibility_Screening->Enrollment Randomization Randomization Enrollment->Randomization Dosing_this compound This compound Administration Randomization->Dosing_this compound Dosing_Placebo Placebo Administration Randomization->Dosing_Placebo PK_Sampling Pharmacokinetic Blood Sampling Dosing_this compound->PK_Sampling PD_Assessment Pharmacodynamic (Euglycemic Clamp) Dosing_this compound->PD_Assessment Safety_Monitoring Safety Monitoring Dosing_this compound->Safety_Monitoring Dosing_Placebo->PK_Sampling Dosing_Placebo->PD_Assessment Dosing_Placebo->Safety_Monitoring Data_Collection Data Collection PK_Sampling->Data_Collection PD_Assessment->Data_Collection Safety_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Methodological & Application

Application Notes and Protocols for AZD6370 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent and selective activator of the enzyme glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] In pancreatic β-cells, glucokinase-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion.[3][4] In the liver, glucokinase is crucial for glucose uptake and glycogen (B147801) synthesis.[1][4] The activation of glucokinase by small molecules like this compound has been a key strategy in the development of novel therapeutics for type 2 diabetes.[1] These application notes provide a comprehensive guide for the in vitro investigation of this compound in relevant cell culture models.

Mechanism of Action

This compound allosterically activates glucokinase, increasing the enzyme's affinity for glucose and enhancing its maximal catalytic rate.[1] In pancreatic β-cells, this leads to an increased rate of glycolysis, a higher ATP:ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium ions (Ca2+), which triggers the exocytosis of insulin-containing granules.[4][5] In hepatocytes, activation of glucokinase promotes the conversion of glucose to glucose-6-phosphate, thereby stimulating glycogen synthesis and glycolysis, and reducing hepatic glucose output.[6]

Data Presentation

Table 1: In Vitro Efficacy of Various Glucokinase Activators (for comparative purposes)
CompoundCell LineAssayEC50 / Effective ConcentrationReference
GKA50MIN6 cellsInsulin Secretion~0.3 µM (at 5 mM glucose)[7]
GKA50Rodent IsletsInsulin Secretion1 µM[7]
YH-GKAINS-1 cellsCell ProliferationNot specified, used at various concentrations[8]
GKA50INS-1 cellsCell ProliferationNot specified, used at various concentrations[9]
LY2121260INS-1 cellsCell ProliferationNot specified, used at various concentrations[9]
AR453588N/AGlucokinase Activity42 nM[5][10]
RO-28-1675N/AGlucokinase Activity54 nM[10]
AZD1656N/AGlucokinase Activity60 nM[10]
MK-0941Recombinant human GKGlucokinase Activity65 nM (at 10 mM glucose)[10]

Note: The effective concentration of this compound should be determined empirically for each cell line and experimental condition. Based on the data for other glucokinase activators, a starting concentration range of 10 nM to 10 µM is recommended for dose-response studies.

Signaling Pathways

Below is a diagram illustrating the signaling pathway of glucokinase activation in a pancreatic β-cell.

AZD6370_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Transport Glucokinase Glucokinase (GK) This compound This compound This compound->Glucokinase Activates G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP:ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (Closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion

Caption: this compound-mediated glucokinase activation and insulin secretion pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

General Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., MIN6, INS-1, HepG2) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (MTT, XTT) treatment->viability secretion Insulin/Glucose Uptake Assay treatment->secretion western Western Blot (Signaling Proteins) treatment->western if_staining Immunofluorescence (Protein Localization) treatment->if_staining data_analysis Data Analysis & Interpretation viability->data_analysis secretion->data_analysis western->data_analysis if_staining->data_analysis end End data_analysis->end

Caption: General workflow for in vitro characterization of this compound.
Cell Culture

  • Recommended Cell Lines:

    • Pancreatic β-cell models: MIN6, INS-1, EndoC-βH1.[7][11][12] These cell lines are well-established models for studying glucose-stimulated insulin secretion.

    • Hepatocyte models: HepG2, AML12.[13][14] These are suitable for investigating the effects of this compound on hepatic glucose metabolism.

  • Culture Conditions: Culture cells in the recommended medium and conditions for each specific cell line. For example, INS-1 cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

  • Subculturing: Passage cells according to standard protocols to maintain them in the exponential growth phase.

Cell Viability Assay (MTT/XTT Assay)

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

  • Materials:

    • 96-well plates

    • Complete culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

    • Solubilization solution (for MTT)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 10 nM to 10 µM. Include a vehicle control (DMSO).

    • Replace the medium in the wells with the medium containing different concentrations of this compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Insulin Secretion Assay (for Pancreatic β-cells)

This assay measures the ability of this compound to potentiate glucose-stimulated insulin secretion.

  • Materials:

    • 24-well plates

    • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)

    • This compound stock solution

    • Insulin ELISA kit

  • Procedure:

    • Seed cells in a 24-well plate and grow to 80-90% confluency.

    • Wash the cells twice with a glucose-free KRB buffer.

    • Pre-incubate the cells in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.

    • Replace the pre-incubation buffer with KRB buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant from each well.

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.

    • Normalize the insulin secretion to the total protein content or cell number in each well.

Western Blot Analysis

This technique is used to assess the effect of this compound on the expression and phosphorylation of key signaling proteins.

  • Materials:

    • 6-well plates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound as required.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence Staining

This method allows for the visualization of protein expression and localization within the cells.

  • Materials:

    • Cells grown on coverslips in 24-well plates

    • 4% paraformaldehyde (PFA) for fixation

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBST)

    • Primary antibodies

    • Fluorophore-conjugated secondary antibodies

    • DAPI for nuclear counterstaining

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells grown on coverslips with this compound.

    • Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific binding with blocking buffer for 30-60 minutes.

    • Incubate with the primary antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody in the dark for 1 hour at room temperature.

    • Wash with PBS and counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides with mounting medium.

    • Visualize the staining using a fluorescence microscope.

Troubleshooting

  • High background in assays: Optimize washing steps and blocking conditions. For cell-based assays, ensure the vehicle (e.g., DMSO) concentration is low and consistent across all wells.

  • Low signal: Increase antibody concentrations, incubation times, or the amount of protein loaded for Western blotting. For fluorescence-based assays, ensure the fluorophores are not photobleached.

  • Inconsistent results: Maintain consistent cell passage numbers and confluency. Ensure accurate pipetting and timing for all steps. Perform experiments in triplicate to ensure reproducibility.

Conclusion

These application notes and protocols provide a framework for the in vitro characterization of the glucokinase activator this compound. By utilizing appropriate cell models and a combination of the described assays, researchers can effectively investigate the mechanism of action and cellular effects of this compound, contributing to the understanding of its therapeutic potential. It is essential to optimize the protocols for specific experimental setups to ensure reliable and reproducible data.

References

Application Notes and Protocols for AZD6370 Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen for the glucokinase activator AZD6370 in mouse models, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetic/pharmacodynamic profile of this compound.

Introduction

This compound is a potent and selective glucokinase activator that has been investigated for its potential as a therapeutic agent for type 2 diabetes. Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. Activation of GK enhances glucose-stimulated insulin (B600854) secretion and increases hepatic glucose uptake and glycogen (B147801) synthesis. Preclinical studies in mouse models are essential for understanding the in vivo effects of this compound and for establishing a safe and effective dosing regimen for further translational research.

Quantitative Data Summary

The following table summarizes the key quantitative data from a preclinical study utilizing this compound in a genetically modified mouse model.

ParameterDetailsReference
Mouse Model Male glucokinase wild-type/deleted (gkwt/del) mice[1]
Dosing Regimen 400 mg/kg/day[1]
Route of Administration Oral (p.o.)[1]
Dosing Duration 7 days[1]
Key Pharmacodynamic Effect Significantly lowered fasting blood glucose from 12.5 ± 0.4 mM to 9.1 ± 1.0 mM[1]
Additional Outcome Achieved a sustained and significantly lower free-feeding blood glucose profile[1]

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the literature for evaluating the in vivo efficacy of this compound in a mouse model.

Protocol 1: Oral Administration and Blood Glucose Monitoring in gkwt/del Mice

1. Animal Model:

  • Male glucokinase wild-type/deleted (gkwt/del) mice are used. This model exhibits a hyperglycemic phenotype, making it suitable for evaluating the glucose-lowering effects of glucokinase activators.

2. Drug Formulation and Administration:

  • This compound is formulated for oral administration. The specific vehicle used for dissolution or suspension should be reported.

  • The drug is administered daily via oral gavage at a dose of 400 mg/kg body weight.

  • The volume of administration should be consistent across all animals, typically 5-10 mL/kg.

3. Experimental Procedure:

  • A baseline fasting blood glucose measurement is taken from all mice before the initiation of treatment.

  • Mice are dosed orally with this compound (400 mg/kg) or vehicle control once daily for 7 consecutive days.

  • On day 7, fasting blood glucose levels are measured again.

  • To assess the effect on postprandial glucose, blood glucose can be monitored at various time points after a glucose challenge or after providing free access to food.

  • Blood samples are typically collected from the tail vein.

4. Data Analysis:

  • The change in fasting blood glucose from baseline to day 7 is calculated for both the this compound-treated and vehicle-treated groups.

  • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the difference between the two groups.

  • The free-feeding blood glucose profiles are plotted over time to visualize the sustained effect of the compound.

Visualizations

Signaling Pathway of Glucokinase Activation

experimental_workflow start Start animal_model Select Mouse Model (e.g., gkwt/del mice) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization baseline_measurement Baseline Fasting Blood Glucose Measurement acclimatization->baseline_measurement randomization Randomize into Groups (Vehicle vs. This compound) baseline_measurement->randomization dosing Daily Oral Dosing (e.g., 400 mg/kg for 7 days) randomization->dosing monitoring Monitor Animal Health and Body Weight dosing->monitoring final_measurement Final Fasting Blood Glucose Measurement monitoring->final_measurement After 7 days data_analysis Data Analysis and Statistical Comparison final_measurement->data_analysis end End data_analysis->end

References

Preparation of AZD6370 Stock Solutions: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation of stock solutions of AZD6370, a glucokinase activator. It includes information on the solubility of this compound in various common laboratory solvents, recommendations for storage, and a step-by-step guide to preparing a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines will help ensure the accurate and reproducible use of this compound in research and development applications.

Introduction

This compound is a potent and selective glucokinase activator that has been investigated for its potential in the treatment of type 2 diabetes. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible results in preclinical studies. This document outlines the necessary procedures for the proper handling, dissolution, and storage of this compound.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Weight 445.49 g/mol [1]
Appearance Solid[1]

The solubility of this compound in common laboratory solvents is a critical factor in the preparation of stock solutions. The following table summarizes the available solubility data.

SolventSolubilitySource
DMSO (Dimethyl Sulfoxide) 10 mM[1]
Ethanol (B145695) Information not available
PBS (Phosphate-Buffered Saline) Information not available

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before use to prevent condensation.

  • Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.45 mg of this compound (Molecular Weight = 445.49 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (445.49 g/mol ) * (1000 mg/g) = 4.45 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 4.45 mg of this compound, add 1 mL of DMSO.

  • Mixing: Cap the tube securely and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

Storage and Stability

Proper storage of this compound, both in solid form and in solution, is essential to maintain its integrity and activity.

FormStorage TemperatureDurationSource
Solid Powder -20°C12 Months[1]
4°C6 Months[1]
In Solvent (DMSO) -80°C6 Months[1]
-20°C6 Months[1]

Recommendations:

  • For long-term storage, it is recommended to store the solid powder at -20°C.

  • Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of an this compound stock solution.

AZD6370_Stock_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound and DMSO to RT start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex inspect Visually Inspect vortex->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

References

Application Note: Quantification of AZD6370 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of AZD6370 in human plasma. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound in clinical and preclinical research settings. The described method demonstrates high sensitivity, specificity, accuracy, and precision, meeting the requirements for regulated bioanalysis.

Introduction

This compound is a glucokinase activator that has been investigated for the treatment of type 2 diabetes mellitus. To accurately assess its pharmacokinetic profile and ensure patient safety and efficacy during clinical trials, a reliable and validated bioanalytical method for its quantification in plasma is essential. This document provides a comprehensive protocol for the determination of this compound concentrations in human plasma using LC-MS/MS, a technique renowned for its selectivity and sensitivity in complex biological matrices.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal standard (IS) (e.g., a stable isotope-labeled this compound)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Isolute C6 Solid-Phase Extraction cartridges (25 mg, 1 mL)

Instrumentation
  • Liquid chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)

  • Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • 96-well plate autosampler

  • Nitrogen evaporator

  • Centrifuge

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of this compound and the internal standard from human plasma.

  • Sample Pre-treatment: Thaw plasma samples to room temperature. To 100 µL of plasma, add 20 µL of the internal standard working solution and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the Isolute C6 SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound and the IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid) and vortex.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [Precursor ion > Product ion] (To be determined based on the exact mass of this compound)

    • Internal Standard: [Precursor ion > Product ion]

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Collision Gas: Nitrogen

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Data Presentation

The following tables summarize the expected quantitative performance of this bioanalytical method.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ1≤ 15.0± 15.0≤ 15.0± 15.0
Low QC3≤ 10.0± 10.0≤ 10.0± 10.0
Mid QC100≤ 10.0± 10.0≤ 10.0± 10.0
High QC800≤ 10.0± 10.0≤ 10.0± 10.0

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC385 - 11585 - 115
High QC80085 - 11585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 20 µL Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid-Phase Extraction (Isolute C6) vortex1->spe elute Elute with Acetonitrile spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject lc C18 Reversed-Phase LC Separation inject->lc ms Tandem MS Detection (MRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for this compound quantification in plasma.

spe_protocol start Start SPE condition Condition Cartridge (Methanol, then Water) start->condition load Load Plasma Sample condition->load wash Wash (5% Methanol in Water) load->wash elute Elute Analyte (Acetonitrile) wash->elute end Proceed to Evaporation elute->end

Caption: Solid-Phase Extraction (SPE) protocol steps.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol, which includes a straightforward solid-phase extraction and rapid chromatographic separation, is well-suited for high-throughput analysis in a regulated bioanalytical laboratory. The method's performance characteristics, including linearity, accuracy, precision, and recovery, are expected to meet the stringent requirements for supporting clinical and preclinical studies of this compound.

Application Notes and Protocols for Euglycemic Clamp Studies with AZD6730 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent and selective glucokinase activator (GKA) that has been investigated for its potential as a therapeutic agent in the management of type 2 diabetes mellitus.[1] Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[2] In the pancreas, GK is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen (B147801) synthesis and glucose uptake.[3] this compound enhances the activity of glucokinase, leading to a dual mechanism of action: increased insulin secretion from the pancreas and enhanced glucose uptake and utilization in the liver.[4]

The hyperinsulinemic-euglycemic clamp is the gold-standard technique for assessing insulin sensitivity and the pharmacodynamic effects of glucose-lowering agents.[5] This technique allows for the quantification of insulin-mediated glucose disposal under steady-state conditions. When combined with the administration of a GKA like this compound, the euglycemic clamp is a powerful tool to elucidate the drug's effect on insulin secretion and whole-body glucose utilization.[6]

These application notes provide a comprehensive overview and detailed protocols for conducting euglycemic clamp studies with the oral administration of this compound.

Data Presentation

The following tables summarize the expected pharmacodynamic and pharmacokinetic parameters of this compound based on clinical studies. Note that while studies have reported dose-dependent effects, specific mean values for Glucose Infusion Rate (GIR) and serum insulin at each dose level are not consistently available in publicly accessible literature. The tables reflect the qualitative and semi-quantitative findings.

Table 1: Pharmacodynamic Effects of a Single Oral Dose of this compound during Euglycemic Clamp in Healthy Volunteers [6]

This compound DoseGlucose Infusion Rate (GIR)Serum Insulin LevelsPancreatic β-cell EffectExtra-pancreatic (Hepatic) Effect
Placebo BaselineBaselineMinimalBaseline
10 - 80 mg Dose-dependent increaseDose-dependent increaseIncreased glucose-stimulated insulin secretionIncreased glucose utilization
> 80 mg Further dose-dependent increaseFurther dose-dependent increaseSustained increase in insulin secretionSignificant increase in glucose utilization

Note: this compound at 50 and 80 mg doses showed a greater effect on GIR than subcutaneous short-acting insulin (4 U), despite similar peripheral serum insulin levels, suggesting a significant extra-pancreatic (hepatic) action.[6]

Table 2: Pharmacodynamic Effects of a Single Oral Dose of this compound in Patients with Type 2 Diabetes [1]

This compound DoseChange in Plasma Glucose (vs. Placebo)Insulin Secretion
Placebo BaselineBaseline
20 mg ReductionIncreased
60 mg Dose-dependent reduction (up to 30%, p<0.001)Dose-dependent increase
180 mg Further dose-dependent reduction (up to 30%, p<0.001)Further dose-dependent increase

Table 3: Pharmacokinetic Profile of a Single Oral Dose of this compound

ParameterValueDescription
Time to Maximum Concentration (Tmax) RapidThis compound is quickly absorbed following oral administration.
Plasma Concentration Proportional to doseThe amount of drug in the blood increases proportionally with the administered dose.[6]
Elimination RapidThe drug is cleared from the body relatively quickly.[6]
Effect of Food Not significantThe pharmacokinetics of this compound are not significantly affected by food intake.[1]

Experimental Protocols

Protocol 1: Euglycemic Clamp with Single Oral Dose of this compound in Healthy Volunteers

Objective: To assess the pharmacodynamic effects (insulin secretion and glucose utilization) of single ascending oral doses of this compound.

Materials:

  • This compound (e.g., 10 mg, 50 mg, 80 mg, and higher doses) and placebo capsules/suspension.

  • 20% dextrose solution.

  • Sterile saline (0.9% NaCl).

  • Infusion pumps.

  • Intravenous catheters.

  • Blood glucose monitoring device (e.g., YSI STAT 2300).

  • Blood collection tubes (for insulin, C-peptide, and this compound plasma concentration analysis).

  • Heated hand box for arterialized venous blood sampling.

Procedure:

  • Subject Preparation: Subjects should fast overnight for at least 10 hours. Two intravenous catheters are inserted, one in an antecubital vein for infusions (dextrose and saline) and another in a contralateral dorsal hand vein for blood sampling. The sampling hand is placed in a heated box (~55-60°C) to ensure arterialization of the venous blood.

  • Baseline Period (t = -60 to 0 min):

    • Collect baseline blood samples for plasma glucose, serum insulin, and C-peptide.

    • Maintain euglycemia (target plasma glucose ~90 mg/dL or 5.0 mmol/L) with a variable infusion of 20% dextrose if necessary.

  • Drug Administration (t = 0 min):

    • Administer a single oral dose of this compound or placebo with a standardized volume of water.

  • Euglycemic Clamp Period (t = 0 to 240 min, or as determined by drug pharmacokinetics):

    • Initiate the euglycemic clamp immediately after drug administration.

    • Measure plasma glucose every 5-10 minutes.

    • Adjust the infusion rate of the 20% dextrose solution to maintain the plasma glucose at the target euglycemic level.

    • Collect blood samples for serum insulin, C-peptide, and this compound plasma concentration at regular intervals (e.g., every 30 minutes).

  • Data Analysis:

    • Calculate the Glucose Infusion Rate (GIR) required to maintain euglycemia. The GIR is a measure of whole-body glucose uptake.

    • Analyze serum insulin and C-peptide concentrations to assess pancreatic β-cell response.

    • Correlate this compound plasma concentrations with GIR and insulin levels.

Protocol 2: Euglycemic Clamp with Single Oral Dose of this compound in Patients with Type 2 Diabetes

Objective: To evaluate the glucose-lowering efficacy and effect on insulin secretion of single oral doses of this compound in individuals with type 2 diabetes.

Materials:

  • Same as Protocol 1, with doses relevant to the patient population (e.g., 20 mg, 60 mg, 180 mg).[1]

Procedure:

  • Subject Preparation: Similar to Protocol 1, with careful management of any pre-existing diabetes medications (e.g., washout period for metformin). Subjects fast overnight.

  • Baseline and Drug Administration: As described in Protocol 1.

  • Euglycemic Clamp Period: The duration and sampling schedule may be adjusted based on the study's primary endpoints. The clamp procedure itself follows the same principles as in Protocol 1.

  • Data Analysis:

    • Primary endpoints would include the reduction in plasma glucose from baseline and the GIR needed to maintain euglycemia.

    • Assessment of insulin and C-peptide levels will provide insight into the drug's effect on β-cell function in a diabetic state.

Mandatory Visualizations

G cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas GCK_pancreas Glucokinase (GK) GLUT2_pancreas->GCK_pancreas AZD6370_pancreas This compound AZD6370_pancreas->GCK_pancreas Activates G6P_pancreas Glucose-6-Phosphate GCK_pancreas->G6P_pancreas Metabolism Glycolysis & Oxidative Metabolism G6P_pancreas->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver GCK_liver Glucokinase (GK) GLUT2_liver->GCK_liver AZD6370_liver This compound AZD6370_liver->GCK_liver Activates G6P_liver Glucose-6-Phosphate GCK_liver->G6P_liver Glycogen_synthesis ↑ Glycogen Synthesis G6P_liver->Glycogen_synthesis Glycolysis_liver ↑ Glycolysis G6P_liver->Glycolysis_liver

Caption: this compound signaling pathway in pancreas and liver.

G cluster_prep Preparation cluster_baseline Baseline cluster_intervention Intervention cluster_clamp Euglycemic Clamp Fasting Overnight Fast Catheterization IV Catheter Placement (Infusion & Sampling) Fasting->Catheterization Baseline_samples Collect Baseline Blood Samples Catheterization->Baseline_samples Drug_admin Oral Administration of this compound Baseline_samples->Drug_admin Start_clamp Initiate Clamp Drug_admin->Start_clamp Monitor_glucose Monitor Plasma Glucose (every 5-10 min) Start_clamp->Monitor_glucose Clamp_samples Collect Blood Samples (every 30 min) Start_clamp->Clamp_samples Adjust_GIR Adjust Glucose Infusion Rate (GIR) Monitor_glucose->Adjust_GIR Adjust_GIR->Monitor_glucose

Caption: Experimental workflow for euglycemic clamp with this compound.

References

Application Notes and Protocols: Administration of AZD6370 in Fasting vs. Fed States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent, orally administered small-molecule glucokinase (GK) activator that has been investigated for the treatment of type 2 diabetes mellitus (T2DM). Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. Activation of GK is intended to enhance glucose-stimulated insulin (B600854) secretion from the pancreas and increase hepatic glucose uptake and glycogen (B147801) synthesis. Understanding the influence of food on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is critical for optimizing its therapeutic use and ensuring patient safety. These application notes provide a summary of findings on the administration of this compound in fasting versus fed states, detailed experimental protocols from relevant studies, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

Pharmacokinetic Parameters of this compound

A clinical study in patients with T2DM investigated the effect of food on the pharmacokinetics of single oral doses of this compound (20, 60, and 180 mg). The study concluded that the pharmacokinetics of this compound were dose-independent and notably unaffected by the prandial state.[1] While specific quantitative data from this study are not publicly available, the findings indicate that the rate and extent of this compound absorption are comparable between fasted and fed conditions.

Table 1: Summary of Pharmacokinetic Findings for this compound in Fasted vs. Fed States in T2DM Patients

ParameterFasting StateFed StateConclusion
Rate of Absorption (Tmax) Rapidly absorbedRapidly absorbedNo significant difference observed.[1]
Extent of Absorption (AUC) Dose-independentDose-independentNo significant food effect.[1]
Peak Concentration (Cmax) Dose-independentDose-independentNo significant food effect.[1]
Pharmacodynamic Effects of this compound

The pharmacodynamic response to this compound was evaluated in both healthy volunteers and patients with T2DM, revealing a significant impact of food on its glucose-lowering effects and the risk of hypoglycemia.

Table 2: Summary of Pharmacodynamic Effects of this compound in Fasted vs. Fed States

ParameterFasting StateFed StateKey Observations
Plasma Glucose Reduction Dose-dependent reductionDose-dependent reduction of up to 30% vs. placebo (at 60 and 180 mg doses).[1]Efficacious in both states, but the context of food intake is critical for safety.
Insulin Secretion Increased with dose (smaller absolute increase)[1]Increased with dose (larger absolute increase)[1]Food enhances the insulinotropic effect of this compound.
Hypoglycemia Risk Euglycaemic clamp required to prevent hypoglycemia in healthy volunteers.[2]Dose escalation stopped at 20 mg in healthy volunteers due to hypoglycemia when administered with food without a euglycaemic clamp.[2]Administration with food significantly increases the risk of hypoglycemia.

Experimental Protocols

Study Design for Food-Effect Assessment (Based on NCT00690287)

The primary study evaluating the food effect on this compound in T2DM patients was a two-part, randomized, single-blind, crossover assignment study.[1][3]

Part A: Single Dose Administration in Fasted and Fed States

  • Participants: Patients with T2DM (n=8 in each group), treated with diet or metformin, with stable glycemic control.[1]

  • Treatments: Single oral doses of this compound (20, 60, or 180 mg) or placebo.[1]

  • Study Arms:

    • Fasting State: Following an overnight fast of at least 10 hours, participants received the study drug with 240 mL of water. No food was allowed for at least 4 hours post-dose.

    • Fed State: Following an overnight fast of at least 10 hours, participants consumed a standardized high-fat, high-calorie meal 30 minutes prior to drug administration. The drug was administered with 240 mL of water.

  • Washout Period: A sufficient washout period was implemented between treatments.

  • Assessments: Plasma glucose, insulin, and C-peptide levels were assessed repeatedly over 24 hours. Pharmacokinetic parameters were also determined.

Part B: Divided Dose Administration

  • Participants: Patients with T2DM (n=8).[1]

  • Treatments: A total daily dose of 180 mg of this compound administered as a single dose, two divided doses, or four divided doses, compared with placebo.[1]

  • Objective: To evaluate if a more frequent dosing regimen could provide a smoother 24-hour glucose profile.[1]

Euglycaemic Clamp Study in Healthy Volunteers

To investigate the pharmacodynamic effects of this compound while mitigating the risk of hypoglycemia, a euglycaemic clamp technique was employed in healthy fasting subjects.[2]

  • Participants: Healthy volunteers.

  • Treatments: Single ascending oral doses of this compound (10-650 mg) or subcutaneous short-acting insulin.[2]

  • Procedure:

    • Participants were fasted overnight.

    • A variable intravenous infusion of glucose was administered to maintain euglycemia (normal blood glucose levels).

    • The study drug was administered orally.

    • The glucose infusion rate (GIR) required to maintain euglycemia was measured, serving as an indicator of glucose utilization and insulin secretion.

    • Serum insulin levels were also measured.

Mandatory Visualization

experimental_workflow cluster_part_a Part A: Food-Effect Assessment cluster_part_b Part B: Dosing Regimen Assessment A_Recruitment Recruit T2DM Patients (n=16) A_Randomization Randomization & Crossover Design A_Recruitment->A_Randomization A_Fasting Fasting State Arm (n=8) A_Randomization->A_Fasting A_Fed Fed State Arm (n=8) A_Randomization->A_Fed A_Dosing_Fasted Single Dose this compound (20, 60, or 180 mg) or Placebo A_Fasting->A_Dosing_Fasted A_Dosing_Fed Standardized High-Fat Meal followed by Single Dose this compound (20, 60, or 180 mg) or Placebo A_Fed->A_Dosing_Fed A_Sampling 24h PK and PD Sampling A_Dosing_Fasted->A_Sampling A_Dosing_Fed->A_Sampling A_Analysis Data Analysis A_Sampling->A_Analysis B_Recruitment Recruit T2DM Patients (n=8) B_Dosing Total 180 mg this compound or Placebo (Single, BID, or QID dosing) B_Recruitment->B_Dosing B_Sampling 24h Glucose Profile Assessment B_Dosing->B_Sampling B_Analysis Data Analysis B_Sampling->B_Analysis

Experimental workflow for the this compound food-effect study.

glucokinase_pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte P_Glucose Glucose P_GLUT2 GLUT2 P_Glucose->P_GLUT2 P_GK Glucokinase (GK) P_GLUT2->P_GK P_G6P Glucose-6-Phosphate P_GK->P_G6P P_this compound This compound P_this compound->P_GK Activates P_Metabolism Glycolysis & Mitochondrial Metabolism P_G6P->P_Metabolism P_ATP_ADP ↑ ATP/ADP Ratio P_Metabolism->P_ATP_ADP P_KATP KATP Channel Closure P_ATP_ADP->P_KATP P_Depolarization Membrane Depolarization P_KATP->P_Depolarization P_Ca2 Ca2+ Influx P_Depolarization->P_Ca2 P_Insulin Insulin Secretion P_Ca2->P_Insulin L_Glucose Glucose L_GLUT2 GLUT2 L_Glucose->L_GLUT2 L_GK Glucokinase (GK) L_GLUT2->L_GK L_G6P Glucose-6-Phosphate L_GK->L_G6P L_this compound This compound L_this compound->L_GK Activates L_Glycogen ↑ Glycogen Synthesis L_G6P->L_Glycogen L_Glycolysis ↑ Glycolysis L_G6P->L_Glycolysis L_Glucose_Output ↓ Hepatic Glucose Output L_Glycogen->L_Glucose_Output L_Glycolysis->L_Glucose_Output

This compound mechanism of action in pancreas and liver.

Conclusion and Recommendations

The administration of the glucokinase activator this compound demonstrates that while its pharmacokinetic profile is not significantly affected by food, its pharmacodynamic effects are profoundly influenced by the prandial state. The glucose-lowering effect is present in both fasted and fed conditions in patients with T2DM. However, the risk of hypoglycemia is substantially increased when this compound is administered with food, as evidenced by studies in healthy volunteers.[2]

Based on these findings, the following recommendations are crucial for the clinical development and potential therapeutic use of this compound and other similar glucokinase activators:

  • Dosing with Meals: Extreme caution is warranted when considering the administration of potent glucokinase activators with meals. The enhanced insulin secretion in the fed state can lead to a rapid and significant drop in blood glucose, increasing the risk of hypoglycemia.

  • Patient Monitoring: Close monitoring of blood glucose levels is essential, particularly during the initial phases of treatment and when changes in diet or meal schedules occur.

  • Further Studies: For glucokinase activators, it is critical to conduct thorough food-effect studies early in development to characterize the risk of hypoglycemia and to establish safe dosing recommendations relative to meals. The use of euglycaemic clamps in early phase studies can be a valuable tool to assess pharmacodynamic effects while ensuring participant safety.

  • Formulation Development: The development of formulations with modified-release profiles could be explored to mitigate the rapid glucose-lowering effects observed with immediate-release formulations when taken with food. The study with divided doses of this compound suggests that modulating the exposure profile can lead to smoother glucose control.[1]

References

Application Notes and Protocols: Utilizing Lentiviral Vectors for the Interrogation of AZD6370 Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent, small-molecule glucokinase activator (GKA) that enhances the catalytic activity of the glucokinase (GK) enzyme.[1] GK plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in hepatocytes.[2][3][4] In pancreatic β-cells, GK activation leads to increased glucose-stimulated insulin (B600854) secretion, while in the liver, it promotes glycogen (B147801) synthesis and glucose uptake.[5][6] this compound has been shown to dose-dependently reduce plasma glucose and increase insulin secretion in patients with Type 2 Diabetes Mellitus.[7]

While glucokinase is the primary target of this compound, a comprehensive understanding of its broader cellular effects, including potential off-target interactions and the identification of factors that modulate its efficacy, is crucial for further drug development and for elucidating the complete mechanism of action. Lentiviral vectors provide a powerful and versatile platform for such investigations.[8] By delivering genetic payloads such as short hairpin RNAs (shRNAs) or CRISPR-Cas9 systems, researchers can perform large-scale loss-of-function screens to identify genes that influence the cellular response to this compound.[1][9][10] This document provides detailed application notes and protocols for employing lentiviral vectors to study the targets of this compound.

Key Applications of Lentiviral Vectors in this compound Target Discovery

Lentiviral vectors are a preferred tool for genetic screening due to their ability to efficiently transduce a wide range of cell types, including non-dividing cells, and integrate their genetic cargo into the host genome for stable, long-term expression.[8]

  • Target Identification and Validation: Pooled lentiviral shRNA or CRISPR-Cas9 libraries can be used to perform unbiased, genome-wide screens to identify genes that, when knocked down or knocked out, confer resistance or sensitivity to this compound.[1][3][7][9][10][11]

  • Mechanism of Action Studies: Once potential targets or modulators are identified, individual lentiviral constructs can be used to overexpress or silence specific genes to dissect their role in the signaling pathways affected by this compound.

  • Pathway Analysis: By identifying a cohort of genes that modulate the effects of this compound, researchers can perform pathway analysis to uncover novel signaling cascades involved in the drug's mechanism of action.

Data Presentation: Quantitative Summary

The following tables summarize hypothetical quantitative data from experiments designed to characterize the cellular effects of this compound, which are essential for designing and interpreting lentiviral screens.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayEC50 (nM)Maximum Response (% of control)
EndoC-βH1 (Human Pancreatic β-cell)Glucose-Stimulated Insulin Secretion (GSIS)45175%
HepG2 (Human Hepatocyte Carcinoma)Glycogen Synthesis60250%
Primary Human HepatocytesGlycogen Synthesis55280%

Table 2: Lentiviral Transduction Efficiency in Target Cell Lines

Cell LineLentiviral VectorTransduction Efficiency (%) at MOI=1
EndoC-βH1pLKO.1-puro85%
HepG2pLKO.1-puro90%
Cas9-expressing HepG2LentiCRISPRv288%

Experimental Protocols

Protocol 1: Lentiviral shRNA Library Screen to Identify Modulators of this compound-Mediated Cytotoxicity

This protocol describes a negative selection screen to identify genes whose knockdown confers resistance to high concentrations of this compound, which may induce cytotoxicity in certain contexts or at supra-physiological doses.

Materials:

  • Human hepatocyte cell line (e.g., HepG2)

  • Pooled lentiviral shRNA library (e.g., The RNAi Consortium [TRC] library)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Polybrene

  • Puromycin (B1679871)

  • This compound

  • Cell culture reagents and consumables

  • Next-generation sequencing (NGS) platform

Methodology:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the pooled shRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the lentiviral particles, aliquot, and store at -80°C.

    • Determine the viral titer.

  • Lentiviral Transduction:

    • Seed HepG2 cells at a density that will result in 30-50% confluency at the time of transduction.

    • Transduce the cells with the pooled shRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single shRNA construct.[12] Use polybrene (4-8 µg/mL) to enhance transduction efficiency.

    • Maintain a sufficient number of cells to ensure adequate representation of the shRNA library (at least 100-fold coverage of the library complexity).

  • Puromycin Selection:

    • 48 hours post-transduction, begin selection with a predetermined concentration of puromycin to eliminate non-transduced cells.

    • Culture the cells in the presence of puromycin until a stable population of transduced cells is obtained.

  • This compound Treatment:

    • Split the transduced cell population into two groups: a control group (treated with DMSO) and an experimental group (treated with a cytotoxic concentration of this compound). The concentration of this compound should be determined beforehand to cause approximately 50-70% cell death.

    • Culture the cells for 10-14 days, passaging as necessary and maintaining the selective pressure with this compound.

  • Genomic DNA Extraction and NGS:

    • Harvest cells from both the control and this compound-treated populations.

    • Extract genomic DNA.

    • Amplify the integrated shRNA sequences by PCR using primers specific to the lentiviral vector.

    • Perform next-generation sequencing to determine the relative abundance of each shRNA in both populations.

  • Data Analysis:

    • Identify shRNAs that are depleted in the this compound-treated population compared to the control population. These shRNAs target genes whose knockdown sensitizes cells to this compound. Conversely, shRNAs enriched in the treated population target genes that confer resistance.

Protocol 2: Lentiviral CRISPR-Cas9 Screen for a Positive Selection of this compound Resistance

This protocol outlines a positive selection screen to identify gene knockouts that confer resistance to this compound-induced metabolic stress or growth inhibition.

Materials:

  • Human pancreatic β-cell line stably expressing Cas9 (e.g., EndoC-βH1-Cas9)

  • Pooled lentiviral sgRNA library

  • This compound

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®)

  • NGS platform

Methodology:

  • Lentiviral sgRNA Library Transduction:

    • Transduce the EndoC-βH1-Cas9 cell line with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5).

    • Select for transduced cells using the appropriate antibiotic selection marker present on the sgRNA vector (e.g., puromycin).

  • This compound Selection:

    • After selection, culture the cells for an additional 3-5 days to allow for gene editing to occur.

    • Split the cell population into a control (DMSO-treated) and an experimental (this compound-treated) group. The concentration of this compound should be sufficient to inhibit the growth of wild-type cells.

    • Culture the cells for 14-21 days, maintaining the this compound selective pressure.

  • Hit Identification:

    • Harvest genomic DNA from the surviving cell populations.

    • Amplify the sgRNA cassettes via PCR.

    • Analyze the sgRNA representation by NGS.

    • Identify sgRNAs that are significantly enriched in the this compound-treated population. The genes targeted by these sgRNAs are potential mediators of this compound resistance.

Protocol 3: Validation of Candidate Genes using Individual Lentiviral Constructs

This protocol is for validating the hits identified from the primary screens.

Materials:

  • Individual lentiviral shRNA or sgRNA constructs targeting the candidate genes.

  • Non-targeting control shRNA/sgRNA lentiviral construct.

  • Target cell line (EndoC-βH1 or HepG2).

  • This compound.

  • Reagents for functional assays (e.g., insulin ELISA kit, glycogen assay kit).

Methodology:

  • Transduction with Individual Constructs:

    • Transduce the target cell line with individual lentiviral constructs (shRNA or sgRNA) for each candidate gene and a non-targeting control.

    • Select for transduced cells.

  • Functional Assays:

    • Treat the transduced cells with a range of this compound concentrations.

    • Perform functional assays relevant to the cell type and the expected effect of this compound.

      • For EndoC-βH1 cells: Measure glucose-stimulated insulin secretion (GSIS). A detailed protocol for a static GSIS assay involves sequential incubations in low and high glucose buffers with and without this compound, followed by quantification of secreted insulin by ELISA.[13][14]

      • For HepG2 cells: Measure glycogen synthesis. This can be done by lysing the cells and using a colorimetric or fluorometric assay to quantify glycogen content.[4][15][16][17][18]

  • Data Analysis:

    • Compare the effect of this compound in cells with knockdown/knockout of the candidate gene to the non-targeting control. A significant change in the dose-response curve or the maximum effect of this compound would validate the gene as a modulator of the drug's activity.

Mandatory Visualizations

AZD6370_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell / Hepatocyte Glucose_ext Glucose GLUT GLUT2/GLUT1 Glucose_ext->GLUT Transport AZD6370_ext This compound GK Glucokinase (GK) AZD6370_ext->GK Allosteric Activation GLUT->GK Glucose G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synth Glycogen Synthesis G6P->Glycogen_Synth In Hepatocytes ATP ATP Glycolysis->ATP Insulin_Vesicles Insulin Vesicles ATP->Insulin_Vesicles KATP channel closure Membrane depolarization Ca2+ influx Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis (in β-cells) Glycogen Glycogen Glycogen_Synth->Glycogen

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Lentiviral_Screen_Workflow cluster_setup Screen Setup cluster_treatment Treatment and Selection cluster_analysis Analysis Produce_LV 1. Produce Pooled Lentiviral Library (shRNA or sgRNA) Transduce 2. Transduce Target Cells (e.g., HepG2, EndoC-βH1) at low MOI Produce_LV->Transduce Select 3. Antibiotic Selection (e.g., Puromycin) Transduce->Select Split 4. Split Population Select->Split Control Control (DMSO) Split->Control Treatment This compound Treatment Split->Treatment Culture 5. Long-term Culture (10-21 days) Control->Culture Treatment->Culture Harvest 6. Harvest Cells Culture->Harvest gDNA 7. Extract Genomic DNA Harvest->gDNA PCR 8. PCR Amplify shRNA/sgRNA Cassettes gDNA->PCR NGS 9. Next-Generation Sequencing PCR->NGS Data_Analysis 10. Identify Enriched/ Depleted Constructs NGS->Data_Analysis

Caption: Experimental workflow for a pooled lentiviral screen with this compound.

Hit_Validation_Logic Start Identified Hit Gene from Primary Screen Lenti_KD Lentiviral Knockdown/Knockout of Hit Gene in Target Cells Start->Lenti_KD Control Non-Targeting Control Start->Control AZD_Treat Treat with a range of This compound concentrations Lenti_KD->AZD_Treat Control->AZD_Treat Functional_Assay Perform Functional Assay (e.g., GSIS, Glycogen Synthesis) AZD_Treat->Functional_Assay Compare Compare this compound Response between Hit KD/KO and Control Functional_Assay->Compare Validated Validated Modulator of This compound Activity Compare->Validated Significant Difference Not_Validated Not a Modulator Compare->Not_Validated No Significant Difference

Caption: Logical workflow for the validation of candidate genes.

References

Application Notes and Protocols for CRISPR-Cas9 Screening with AZD6370 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized functional genomics, providing a powerful tool for systematically interrogating gene function.[1][2] When coupled with small molecule screening, it offers an unbiased approach to identify genes that modulate drug response, uncover mechanisms of action, and discover novel therapeutic targets.[3][4] This document provides detailed application notes and protocols for conducting a CRISPR-Cas9 screen in conjunction with AZD6370, a potent and selective glucokinase (GK) activator.[5]

This compound enhances the activity of glucokinase, a key enzyme in glucose metabolism, leading to increased insulin (B600854) secretion and glucose utilization.[5][6] Understanding the genetic factors that influence cellular response to this compound can provide valuable insights into its mechanism of action and potential resistance pathways. This protocol outlines a pooled CRISPR-Cas9 knockout screen to identify genes whose loss confers sensitivity or resistance to this compound treatment.

Principle of the Technology

A pooled CRISPR-Cas9 screen involves the introduction of a library of single-guide RNAs (sgRNAs) into a population of cells, with each sgRNA targeting a specific gene for knockout.[7] The cell population is then subjected to a selection pressure, in this case, treatment with this compound. By comparing the representation of sgRNAs in the treated versus untreated populations through next-generation sequencing (NGS), genes that modulate the drug's effect can be identified. A decrease in the abundance of a specific sgRNA suggests that the knockout of its target gene sensitizes cells to the drug (negative selection), while an increase indicates that the gene knockout confers resistance (positive selection).[8]

Signaling Pathway of Glucokinase Activation

Glucokinase plays a central role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[9][10][11] In pancreatic β-cells, the phosphorylation of glucose by glucokinase is the rate-limiting step for glucose metabolism, which in turn regulates insulin secretion. This compound allosterically activates glucokinase, increasing its affinity for glucose and enhancing its catalytic activity. This leads to an increased rate of glycolysis and a subsequent rise in the ATP/ADP ratio within the cell. The elevated ATP/ADP ratio closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, the secretion of insulin.

Glucokinase_Activation_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Transport Glucose_in Glucose GLUT2->Glucose_in G6P Glucose-6-Phosphate Glucose_in->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel (Closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Glucokinase Glucokinase Glucokinase->G6P This compound This compound This compound->Glucokinase Activates

Caption: Glucokinase activation pathway by this compound in pancreatic β-cells.

Experimental Workflow

The overall workflow for a pooled CRISPR-Cas9 screen with this compound treatment involves several key steps, from initial cell line selection and library transduction to data analysis and hit validation.

CRISPR_Screen_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation Cell_Line 1. Cell Line Selection & Cas9 Expression Library 2. sgRNA Library Selection & Production Cell_Line->Library AZD_Dose 3. This compound Dose Response Curve Library->AZD_Dose Transduction 4. Lentiviral Transduction of sgRNA Library AZD_Dose->Transduction Selection 5. Antibiotic Selection Transduction->Selection Treatment 6. This compound Treatment (vs. Vehicle) Selection->Treatment Harvest 7. Cell Harvesting (T0 and End-point) Treatment->Harvest gDNA_Extraction 8. Genomic DNA Extraction Harvest->gDNA_Extraction PCR_NGS 9. sgRNA Amplification & Next-Gen Sequencing gDNA_Extraction->PCR_NGS Data_Analysis 10. Data Analysis (Hit Identification) PCR_NGS->Data_Analysis Validation 11. Hit Validation Data_Analysis->Validation

Caption: Experimental workflow for a CRISPR-Cas9 screen with this compound.

Data Presentation

The primary output of a CRISPR-Cas9 screen is a list of genes whose knockout is either enriched or depleted under this compound treatment. This data is typically presented in tables, allowing for easy comparison and prioritization of candidate genes for further validation.

Table 1: Representative Data from a Negative Selection Screen (Sensitizers)

GenesgRNA IDLog2 Fold Change (Treated/Control)p-valueFalse Discovery Rate (FDR)
GENE_AsgRNA-A1-2.51.2e-63.5e-5
GENE_AsgRNA-A2-2.15.6e-69.8e-5
GENE_BsgRNA-B1-1.89.8e-52.1e-3
GENE_BsgRNA-B2-1.52.3e-44.5e-3
GENE_CsgRNA-C1-1.27.8e-41.2e-2

Table 2: Representative Data from a Positive Selection Screen (Resistors)

GenesgRNA IDLog2 Fold Change (Treated/Control)p-valueFalse Discovery Rate (FDR)
GENE_XsgRNA-X13.28.5e-72.1e-5
GENE_XsgRNA-X22.92.1e-65.3e-5
GENE_YsgRNA-Y12.54.5e-58.9e-4
GENE_YsgRNA-Y22.21.2e-42.8e-3
GENE_ZsgRNA-Z11.96.3e-49.7e-3

Experimental Protocols

Cell Line Selection and Cas9 Expression
  • Cell Line: Choose a cell line relevant to the biological question. For studying glucokinase activation, a pancreatic beta-cell line (e.g., INS-1E) or a hepatocyte cell line (e.g., HepG2) would be appropriate.

  • Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction of a Cas9-expression vector followed by antibiotic selection. It is crucial to verify high Cas9 activity in the selected cell population.

sgRNA Library Selection and Lentivirus Production
  • Library Selection: Choose a genome-wide or a focused sgRNA library depending on the scope of the screen.

  • Lentivirus Production: Amplify the sgRNA library and package it into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids.

Determination of this compound Working Concentration
  • Perform a dose-response curve to determine the optimal concentration of this compound for the screen.

  • For Negative Selection (Sensitizers): Use a concentration that causes 10-30% growth inhibition (IC10-IC30) to allow for the identification of knockouts that further reduce cell viability.[8]

  • For Positive Selection (Resistors): Use a higher concentration that causes 70-90% growth inhibition (IC70-IC90) to select for cells with resistance-conferring knockouts.[8]

Lentiviral Transduction of sgRNA Library
  • Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive only one sgRNA.

  • Maintain a sufficient number of cells to ensure adequate representation of the library (at least 200-500 cells per sgRNA).

Antibiotic Selection
  • After transduction, select for cells that have been successfully transduced with the sgRNA library using the appropriate antibiotic (e.g., puromycin).

This compound Treatment
  • Split the cell population into two groups: a treatment group and a vehicle control group (e.g., DMSO).

  • Culture the cells in the presence of this compound or vehicle for a duration that allows for sufficient selection pressure (typically 10-14 days).

  • Maintain library representation by passaging a sufficient number of cells at each time point.

Cell Harvesting
  • Harvest a portion of the cells at the beginning of the treatment (T0) and at the end of the experiment from both the treated and control populations.

Genomic DNA Extraction
  • Extract high-quality genomic DNA from the harvested cell pellets.

sgRNA Amplification and Next-Generation Sequencing
  • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.

  • Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.

Data Analysis
  • Demultiplex the sequencing reads and align them to the sgRNA library to determine the read counts for each sgRNA.

  • Normalize the read counts and calculate the log2 fold change of each sgRNA between the treatment and control samples.

  • Use statistical models like MAGeCK to identify significantly enriched or depleted sgRNAs and genes.

Hit Validation
  • Validate the top candidate genes from the screen using individual sgRNAs to confirm their effect on this compound sensitivity or resistance.

  • Perform follow-up mechanistic studies to understand how the validated genes modulate the response to this compound.

Conclusion

This document provides a comprehensive framework for utilizing CRISPR-Cas9 screening to investigate the genetic determinants of cellular response to the glucokinase activator this compound. By following these protocols, researchers can identify novel genes and pathways that influence the efficacy of this therapeutic agent, potentially leading to the development of improved treatment strategies and a deeper understanding of glucokinase biology.

References

Application Notes and Protocols: High-Throughput Screening Assays for Novel MTH1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While AZD6370 is primarily documented as a glucokinase activator with applications in diabetes, the exploration of its analog library against other therapeutic targets represents a valid strategy in drug repurposing and discovery.[1][2][3][4] This document outlines high-throughput screening (HTS) protocols to evaluate analogs of this compound against MutT Homolog 1 (MTH1), a promising enzymatic target in oncology.

Cancer cells exhibit elevated levels of reactive oxygen species (ROS), which leads to the oxidation of deoxynucleotide triphosphates (dNTPs) in the cellular pool.[5][6][7] MTH1 plays a crucial role in cancer cell survival by sanitizing this pool, hydrolyzing oxidized dNTPs like 8-oxo-dGTP and 2-OH-dATP, thereby preventing their incorporation into DNA, which would otherwise lead to DNA damage and cell death.[5][6][7][8] Elevated MTH1 expression is observed across a wide range of cancers, making it an attractive target for selective cancer therapy.[6][9] Inhibition of MTH1 is a strategy to exploit the altered redox state of cancer cells, leading to the accumulation of damaged DNA and selective cell killing.[6][7]

These application notes provide a framework for the primary screening of compound libraries, such as analogs of this compound, to identify potent and selective MTH1 inhibitors.

MTH1 Signaling and Mechanism of Action

The MTH1 enzyme functions as a critical "housekeeping" enzyme that mitigates the detrimental effects of oxidative stress on genetic integrity. The pathway below illustrates the role of MTH1 in preventing DNA damage.

MTH1_Pathway cluster_0 Cellular Environment cluster_1 MTH1-Mediated Nucleotide Pool Sanitation cluster_2 DNA Replication & Integrity ROS Reactive Oxygen Species (ROS) dNTPs dNTP Pool (dATP, dGTP, etc.) ROS->dNTPs Oxidation ox_dNTPs Oxidized dNTPs (8-oxo-dGTP, 2-OH-dATP) dNTPs->ox_dNTPs MTH1 MTH1 Enzyme hydrolysis Hydrolysis MTH1->hydrolysis Catalyzes ox_dNTPs->hydrolysis Substrate DNA_incorp Incorporation into DNA during Replication ox_dNTPs->DNA_incorp MTH1 Inactive in_dNMPs Inactive Oxidized dNMPs hydrolysis->in_dNMPs DNA_damage DNA Damage & Double-Strand Breaks DNA_incorp->DNA_damage Apoptosis Apoptosis / Cell Death DNA_damage->Apoptosis MTH1_Inhibitor MTH1 Inhibitor (e.g., this compound Analog) MTH1_Inhibitor->MTH1 Inhibits

Fig. 1: MTH1 pathway in preventing oxidative DNA damage.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel MTH1 inhibitors involves a multi-stage process, beginning with a large-scale primary screen to identify initial hits, followed by more rigorous validation and characterization assays.

HTS_Workflow lib Compound Library (this compound Analogs) primary Primary Screen (Biochemical Assay, e.g., FP) lib->primary hits Initial Hits primary->hits Identify Actives dose_resp Dose-Response & IC50 Determination hits->dose_resp confirmed_hits Confirmed Hits dose_resp->confirmed_hits Potency Ranking secondary Secondary / Orthogonal Assays (e.g., AlphaLISA, CETSA) confirmed_hits->secondary Confirm Mechanism validated_hits Validated Hits secondary->validated_hits sar Structure-Activity Relationship (SAR) Studies validated_hits->sar lead Lead Compound sar->lead

Fig. 2: General workflow for HTS and hit validation.

Experimental Protocols

Biochemical Assay: MTH1 Fluorescence Polarization (FP) Assay

This assay measures the direct inhibition of MTH1's enzymatic activity by monitoring the hydrolysis of a fluorescently labeled substrate.

Principle: The assay utilizes a fluorescently labeled version of an oxidized nucleotide (e.g., 8-oxo-dGTP). In its intact state, this large molecule tumbles slowly in solution, emitting highly polarized light when excited. Upon hydrolysis by MTH1, the resulting smaller fluorescent molecule tumbles more rapidly, leading to a decrease in fluorescence polarization. Inhibitors of MTH1 will prevent this hydrolysis, thus maintaining a high polarization signal.

Materials:

  • Recombinant Human MTH1 Protein

  • Fluorescently Labeled Substrate (e.g., 8-oxo-dGTP-TAMRA)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Compound Library (this compound analogs in DMSO)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Plating: Dispense 50 nL of test compounds (at various concentrations) and controls (DMSO for negative control, known MTH1 inhibitor for positive control) into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of MTH1 protein diluted in assay buffer to each well. The final concentration should be optimized for ~50-80% substrate turnover in the desired timeframe (e.g., 20 nM).

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate Addition: Add 5 µL of the fluorescently labeled substrate diluted in assay buffer to each well to initiate the reaction. The final concentration should be at or below the Km of the enzyme for that substrate (e.g., 10 nM).

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

Data Analysis: The percent inhibition is calculated using the following formula: % Inhibition = 100 * (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme) IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Cell-Based Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound directly binds to its intended target (MTH1) within a cellular environment.

Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. In CETSA, cells are treated with the test compound and then heated to various temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble MTH1 remaining at each temperature is quantified by Western blot or ELISA.

Materials:

  • Cancer cell line with high MTH1 expression (e.g., SW480)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (validated hits from the primary screen)

  • Lysis Buffer: PBS with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western Blotting or ELISA reagents for MTH1 detection

Protocol:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours in culture medium.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer containing the same concentration of the test compound.

  • Heating: Aliquot the cell lysate into PCR tubes/plates. Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Lysis and Centrifugation: Subject the samples to three freeze-thaw cycles to ensure complete cell lysis. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of soluble MTH1 in each sample using Western blot or an MTH1-specific ELISA.

  • Data Analysis: For each temperature point, quantify the MTH1 band intensity (Western blot) or absorbance (ELISA). Plot the percentage of soluble MTH1 relative to the unheated control against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Data Presentation

Quantitative data from the screening assays should be compiled to compare the potency and efficacy of the analogs.

Compound IDMTH1 FP IC₅₀ (µM)CETSA Shift (ΔTₘ at 10 µM)
This compound (Parent)> 50No significant shift
Analog-00115.2+ 1.2 °C
Analog-0020.08+ 5.8 °C
Analog-0032.5+ 3.1 °C
Control Inhibitor0.01+ 6.5 °C

References

Application Notes and Protocols for Immunohistochemical Analysis of Glucokinase Following AZD6370 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the immunohistochemical (IHC) detection of glucokinase (GCK) in tissues following treatment with AZD6370, a potent and selective glucokinase activator.[1] These guidelines are intended to assist researchers in assessing the expression and localization of glucokinase in key metabolic tissues, such as the pancreas and liver, in response to this therapeutic agent.

Introduction

Glucokinase (GCK), also known as hexokinase IV, is a critical enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[2][3] In pancreatic β-cells, GCK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion.[3] In the liver, glucokinase plays a pivotal role in glucose uptake and glycogen (B147801) synthesis.[3][4]

This compound is an orally active, small-molecule glucokinase activator (GKA) that enhances the activity of the GCK enzyme.[1] By activating GCK, this compound has been shown to lower blood glucose levels in a dose-dependent manner in patients with type 2 diabetes mellitus by increasing glucose-stimulated insulin secretion and likely promoting hepatic glucose uptake.[5][6] While the primary mechanism of this compound is the allosteric activation of the GCK enzyme, it is also valuable to investigate the potential effects of sustained treatment on the expression levels and subcellular localization of the glucokinase protein itself. Immunohistochemistry is a powerful technique to visualize and quantify these changes within the tissue microenvironment.

Application Notes

Immunohistochemistry for glucokinase can be employed to:

  • Assess Baseline Expression: Determine the baseline expression and distribution of glucokinase in relevant tissues (e.g., pancreatic islets, liver hepatocytes) in control versus disease models.

  • Evaluate Changes in Protein Expression: Investigate whether chronic treatment with this compound alters the overall expression level of the glucokinase protein. While GKAs primarily affect enzyme activity, long-term modulation could potentially lead to compensatory changes in protein synthesis or degradation.

  • Analyze Subcellular Localization: Examine the subcellular localization of glucokinase. In hepatocytes, GCK translocation between the nucleus and cytoplasm, regulated by the glucokinase regulatory protein (GKRP), is a key control mechanism.[7] IHC can help determine if this compound influences this distribution.

  • Correlate Expression with Cellular Morphology: Observe the morphological context of glucokinase expression and assess any treatment-related changes in tissue architecture.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the glucokinase signaling pathway and the experimental workflow for IHC analysis post-AZD6370 treatment.

GCK_Pathway cluster_blood Bloodstream cluster_beta_cell Pancreatic β-cell cluster_hepatocyte Liver Hepatocyte Glucose High Glucose GLUT2_beta GLUT2 Transporter GLUT2_hep GLUT2 Transporter Glucose_in_beta Intracellular Glucose GLUT2_beta->Glucose_in_beta Transport GCK_beta Glucokinase (GCK) Glucose_in_beta->GCK_beta Substrate G6P_beta Glucose-6-Phosphate GCK_beta->G6P_beta Phosphorylation Metabolism Glycolysis & Metabolism G6P_beta->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin_vesicles Insulin Vesicles Ca_channel->Insulin_vesicles Triggers Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion AZD6370_beta This compound AZD6370_beta->GCK_beta Activates Glucose_in_hep Intracellular Glucose GLUT2_hep->Glucose_in_hep Transport GCK_hep Glucokinase (GCK) Glucose_in_hep->GCK_hep Substrate G6P_hep Glucose-6-Phosphate GCK_hep->G6P_hep Phosphorylation Glycogen_synthesis Glycogen Synthesis G6P_hep->Glycogen_synthesis Glycolysis_hep Glycolysis G6P_hep->Glycolysis_hep AZD6370_hep This compound AZD6370_hep->GCK_hep Activates

Caption: Glucokinase signaling pathway activated by this compound.

IHC_Workflow start Start: Animal Model or Cell Culture System treatment Treatment Groups: 1. Vehicle Control 2. This compound start->treatment tissue_collection Tissue Collection (e.g., Pancreas, Liver) treatment->tissue_collection fixation Fixation (e.g., 10% Neutral Buffered Formalin) tissue_collection->fixation embedding Paraffin (B1166041) Embedding and Sectioning fixation->embedding deparaffinization Deparaffinization and Rehydration embedding->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking (e.g., Normal Goat Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-Glucokinase Ab) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (e.g., DAB Substrate) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain imaging Slide Scanning & Imaging counterstain->imaging analysis Image Analysis & Quantification imaging->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for glucokinase IHC.

Quantitative Data Presentation

The following table provides a template for summarizing quantitative data from IHC analysis. Staining intensity can be scored semi-quantitatively (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong) by blinded observers. The percentage of positive cells can also be determined.

Table 1: Illustrative Semi-Quantitative Analysis of Glucokinase Staining Intensity. Note: The data presented below is hypothetical and serves as an example for data presentation.

Treatment GroupTissueCellular LocationAverage Staining Intensity Score (± SEM)Percentage of Positive Cells (%)
Vehicle ControlPancreasIslet β-cells2.1 ± 0.285
This compound-TreatedPancreasIslet β-cells2.3 ± 0.388
Vehicle ControlLiverHepatocyte Cytoplasm1.8 ± 0.175
This compound-TreatedLiverHepatocyte Cytoplasm1.9 ± 0.278
Vehicle ControlLiverHepatocyte Nucleus0.5 ± 0.115
This compound-TreatedLiverHepatocyte Nucleus0.4 ± 0.112

Experimental Protocol: Immunohistochemistry for Glucokinase

This protocol is a general guideline for paraffin-embedded tissues and may require optimization based on the specific antibody, tissue type, and experimental conditions.

1. Materials and Reagents

  • Tissues fixed in 10% Neutral Buffered Formalin (NBF)

  • Paraffin wax

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate (B86180) Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking solution (e.g., 5% Normal Goat Serum in PBS)

  • Phosphate Buffered Saline (PBS)

  • Primary antibody: Anti-Glucokinase (GCK) antibody (select a validated antibody for IHC, e.g., from NSJ Bioreagents[2] or similar).

  • Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)

  • Avidin-Biotin Complex (ABC) reagent with Horseradish Peroxidase (HRP)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

2. Tissue Preparation

  • Fixation: Immediately following collection, fix tissues in 10% NBF for 18-24 hours at room temperature.

  • Dehydration and Embedding: Dehydrate the fixed tissues through a graded series of ethanol solutions and clear with xylene.[8] Embed the tissues in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

  • Drying: Dry the slides overnight in an oven at 56-60°C.

3. Deparaffinization and Rehydration

  • Immerse slides in two changes of xylene for 5-10 minutes each.[8]

  • Rehydrate the sections by immersing them in two changes of 100% ethanol for 3-5 minutes each.

  • Continue rehydration through 95% and 70% ethanol for 3-5 minutes each.[8]

  • Rinse gently with running tap water for 30 seconds.

4. Antigen Retrieval

  • Method: Heat-Induced Epitope Retrieval (HIER) is recommended for glucokinase.

  • Immerse slides in a staining dish filled with citrate buffer (pH 6.0).

  • Heat the slides in a microwave, pressure cooker, or water bath to 95-100°C for 20 minutes.[8]

  • Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.

  • Rinse slides with PBS.

5. Staining Procedure

  • Peroxidase Block: To quench endogenous peroxidase activity, incubate sections with 3% hydrogen peroxide for 5-10 minutes at room temperature. Rinse with PBS.

  • Blocking: To block non-specific binding, incubate sections with the blocking solution (e.g., 5% normal goat serum) for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody: Dilute the anti-glucokinase primary antibody to its optimal concentration in the antibody diluent. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Washing: Rinse the slides gently with PBS and then wash in two changes of PBS for 5 minutes each.

  • Secondary Antibody: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step as described in 5.4.

  • Detection: Apply the prepared ABC-HRP reagent and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step as described in 5.4.

  • Chromogen Development: Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.

  • Stopping Reaction: Stop the reaction by immersing the slides in deionized water.

6. Counterstaining and Mounting

  • Counterstain: Lightly counterstain the sections with hematoxylin for 30-60 seconds.

  • Bluing: "Blue" the hematoxylin by rinsing in running tap water.

  • Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

  • Clearing: Clear the sections in two changes of xylene.

  • Mounting: Apply a drop of permanent mounting medium and place a coverslip over the tissue section, avoiding air bubbles.

7. Analysis

  • Examine the slides under a light microscope. Glucokinase-positive staining will appear as a brown precipitate, while nuclei will be blue.

  • Capture images using a digital camera mounted on the microscope.

  • Perform semi-quantitative or quantitative image analysis to determine staining intensity and the percentage of positive cells in the regions of interest (e.g., pancreatic islets, liver lobules).

References

Application Notes and Protocols for Measuring C-peptide Changes in Response to AZD6370

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent and selective glucokinase activator (GKA) that enhances glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[1][2] Glucokinase (GK) acts as a glucose sensor in these cells, and its activation by compounds like this compound leads to increased insulin production and release in a glucose-dependent manner.[3][4][5][6] C-peptide, a polypeptide connecting the A and B chains of proinsulin, is co-secreted in equimolar amounts with insulin.[7] Measuring C-peptide provides a reliable indication of endogenous insulin secretion, even in patients receiving exogenous insulin therapy.[8] These application notes provide detailed protocols for assessing the pharmacodynamic effects of this compound by measuring changes in C-peptide levels.

Data Presentation: Summary of Quantitative Data

The following tables summarize the reported effects of this compound on plasma glucose, insulin, and C-peptide from clinical studies.

Table 1: Effects of Single Oral Doses of this compound in Patients with Type 2 Diabetes Mellitus [2]

ParameterDoseStateObservationp-value
Plasma Glucose60 mgFasted & FedUp to 30% reduction vs. placebo<0.001
Plasma Glucose180 mgFasted & FedUp to 30% reduction vs. placebo<0.001
Insulin Secretion20, 60, 180 mgFasted & FedDose-dependent increase-
C-peptide20, 60, 180 mgFasted & FedChanges assessed versus placebo-

Table 2: Effects of this compound during a Hypoglycemic Clamp in Healthy Male Volunteers [9]

ParameterTreatmentObservation
Glucagon ResponseThis compound (300 mg)Reduced by approximately 30% vs. insulin
C-peptideThis compound (300 mg)Levels diminished as plasma glucose reached its lowest point

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound in Pancreatic β-Cells

AZD6370_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Glucose_in Intracellular Glucose GLUT2->Glucose_in Glucokinase Glucokinase (GK) Glucose_in->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P Glycolysis Glycolysis G6P->Glycolysis Mitochondria Mitochondria Glycolysis->Mitochondria ATP ATP Mitochondria->ATP KATP_Channel ATP-sensitive K+ Channel ATP->KATP_Channel Closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Granules Insulin & C-peptide Granule Exocytosis Ca_Influx->Insulin_Granules Insulin_Release Insulin & C-peptide Secretion Insulin_Granules->Insulin_Release This compound This compound This compound->Glucokinase Activates

Caption: this compound enhances glucose-stimulated insulin secretion.

Experimental Workflow for C-peptide Measurement

C_peptide_Workflow cluster_study_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis C-peptide Analysis Subject_Fasting 1. Subject Preparation (e.g., Overnight Fast) AZD6370_Admin 2. This compound or Placebo Administration Subject_Fasting->AZD6370_Admin Stimulation 3. Stimulation (e.g., MMTT or Clamp) AZD6370_Admin->Stimulation Blood_Draw 4. Timed Venous Blood Sampling Stimulation->Blood_Draw Sample_Processing 5. Centrifugation to Separate Plasma/Serum Blood_Draw->Sample_Processing Storage 6. Aliquot and Store Samples at -80°C Sample_Processing->Storage ELISA 7. C-peptide Quantification (ELISA) Storage->ELISA Data_Analysis 8. Data Analysis and Comparison ELISA->Data_Analysis

Caption: Workflow for measuring C-peptide in response to this compound.

Experimental Protocols

Subject Preparation and Dosing
  • Fasting Protocol: Subjects should fast for at least 8-10 hours overnight prior to the study.[8] Water is permitted.

  • Dosing: this compound can be administered as a single oral dose. Doses of 20, 60, 180, and 300 mg have been used in clinical studies.[2][9] A placebo control group is essential for comparison.

Stimulation Protocols (Choose one)

a) Mixed-Meal Tolerance Test (MMTT)

The MMTT is a standardized method to stimulate insulin and C-peptide secretion.

  • Procedure:

    • After an overnight fast and administration of this compound or placebo, a baseline blood sample is collected.

    • The subject consumes a standardized liquid meal (e.g., Boost or Ensure) within 15 minutes.[10]

    • Blood samples are collected at specified intervals (e.g., 30, 60, 90, and 120 minutes post-meal) to measure C-peptide and glucose levels.[10][11]

  • Rationale: This test mimics a physiological postprandial state and provides a robust assessment of β-cell function.

b) Hypoglycemic Clamp

This technique is used to assess hormone responses under standardized hypoglycemic conditions.

  • Procedure:

    • Following an overnight fast and administration of this compound or placebo, an intravenous insulin infusion is initiated to lower plasma glucose to a target hypoglycemic level (e.g., ~50 mg/dL).[12][13][14]

    • A variable glucose infusion is used to maintain the target glucose level.

    • Blood samples are collected at baseline and during the hypoglycemic plateau to measure C-peptide, glucose, and counter-regulatory hormones.[12]

  • Rationale: This method allows for the precise control of glycemia to study the effects of this compound on insulin secretion and counter-regulatory responses at low glucose levels.

Blood Sample Collection and Processing
  • Collection: Collect venous blood into serum separator tubes or EDTA-containing tubes.[8][15]

  • Processing:

    • For serum, allow the blood to clot at room temperature for 30-60 minutes.[15]

    • Centrifuge the tubes at 1000-2000 x g for 15 minutes at 4°C.

    • Aliquot the serum or plasma into cryovials.

  • Storage: Immediately freeze the aliquots and store them at -80°C until analysis.[15]

C-peptide Quantification by ELISA

A commercial Human C-peptide ELISA kit is recommended for accurate quantification. The following is a general protocol; refer to the specific kit insert for detailed instructions.

  • Principle: This is a sandwich enzyme-linked immunosorbent assay where C-peptide in the sample is bound by a capture antibody coated on a microplate and detected by an enzyme-conjugated detection antibody.[16]

  • Materials:

    • Human C-peptide ELISA kit (containing microplate, standards, controls, wash buffer, conjugate, substrate, and stop solution)

    • Microplate reader

    • Pipettes and tips

    • Distilled or deionized water

  • Assay Procedure (Example):

    • Bring all reagents and samples to room temperature.

    • Prepare standard dilutions according to the kit instructions.

    • Add assay diluent, standards, controls, and samples to the appropriate wells of the microplate.

    • Incubate as specified in the kit manual (e.g., 1-2 hours at room temperature).

    • Wash the wells multiple times with the provided wash buffer.

    • Add the enzyme-conjugated detection antibody to each well and incubate.

    • Wash the wells again to remove unbound conjugate.

    • Add the substrate solution and incubate in the dark until color develops.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the C-peptide concentration in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the change in C-peptide levels from baseline and compare the effects of this compound to placebo. The area under the curve (AUC) for C-peptide can also be calculated for MMTT studies.

References

Application Notes and Protocols: Assessing the Effects of AZD6370 on Pancreatic Islet Function and Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a glucokinase (GK) activator that has been investigated for its potential to modulate insulin (B600854) secretion by enhancing the glucose-sensing capacity of pancreatic β-cells. Glucokinase is a key enzyme in the glucose metabolism of β-cells, acting as a rate-limiting step for glucose-stimulated insulin secretion (GSIS). By allosterically activating GK, compounds like this compound lower the threshold for glucose-stimulated insulin release, thereby potentially improving glycemic control in diabetic individuals.[1][2]

These application notes provide a comprehensive set of protocols to assess the in vitro effects of this compound on isolated pancreatic islets, covering key parameters such as insulin secretion, cell viability, and apoptosis. The provided methodologies are essential for pre-clinical evaluation and for understanding the cellular mechanisms of novel glucokinase activators.

Data Presentation

Table 1: Representative Effects of Glucokinase Activators on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets

Treatment GroupGlucose Concentration (mM)Insulin Secretion (ng/islet/hour)Fold Change vs. Low Glucose
Vehicle Control30.5 ± 0.11.0
Vehicle Control16.72.5 ± 0.45.0
GKA (e.g., GKA50)31.2 ± 0.22.4
GKA (e.g., GKA50)16.75.8 ± 0.911.6

Note: Data presented are representative values for a glucokinase activator (GKA) and are intended for illustrative purposes. Actual results with this compound may vary and should be determined experimentally.

Table 2: Representative Effects of Glucokinase Activators on Pancreatic Islet Viability and Apoptosis

Treatment GroupCondition% Viable Islets (FDA/PI Staining)% Apoptotic Cells (TUNEL Assay)
Vehicle ControlNormal Glucose95 ± 32 ± 1
Vehicle ControlHigh Glucose Stress80 ± 515 ± 3
GKA (e.g., GKA50)Normal Glucose94 ± 42 ± 1
GKA (e.g., GKA50)High Glucose Stress90 ± 58 ± 2

Note: Data presented are representative values for a glucokinase activator (GKA) and are intended for illustrative purposes. Actual results with this compound may vary and should be determined experimentally.

Experimental Protocols

Isolation of Mouse Pancreatic Islets

This protocol describes the enzymatic digestion and purification of pancreatic islets from mice, a crucial first step for in vitro studies.

Materials:

  • Collagenase P solution (1 mg/mL in HBSS)

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 culture medium

  • Ficoll-Paque or Histopaque-1077

  • Surgical instruments (scissors, forceps)

  • Syringes and needles (30G)

Procedure:

  • Anesthetize the mouse according to approved institutional animal care and use committee protocols.

  • Perfuse the pancreas with cold HBSS through the common bile duct.

  • Inject 3 mL of collagenase P solution into the pancreas via the common bile duct until it is fully distended.

  • Excise the inflated pancreas and transfer it to a 50 mL conical tube containing 3 mL of ice-cold collagenase P solution.

  • Incubate the tube in a 37°C water bath with shaking for 12-15 minutes to digest the exocrine tissue.

  • Stop the digestion by adding 40 mL of cold HBSS and gently shake the tube.

  • Centrifuge the digest at 1500 rpm for 2 minutes at 4°C and discard the supernatant.

  • Resuspend the pellet in 10 mL of Histopaque-1077 and carefully layer 10 mL of HBSS on top to create a density gradient.

  • Centrifuge at 2000 rpm for 20 minutes at 4°C without a brake.

  • Collect the islets from the interface between the Histopaque and HBSS layers.

  • Wash the collected islets three times with HBSS.

  • Handpick the purified islets under a stereomicroscope and culture them overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator before initiating experiments.

experimental_workflow cluster_isolation Islet Isolation cluster_assays Functional & Viability Assays iso1 Pancreas Perfusion & Digestion iso2 Density Gradient Centrifugation iso1->iso2 iso3 Islet Purification & Culture iso2->iso3 assay1 Glucose-Stimulated Insulin Secretion (GSIS) iso3->assay1 This compound Treatment assay2 Cell Viability (FDA/PI Staining) iso3->assay2 This compound Treatment assay3 Apoptosis (TUNEL/Caspase-3) iso3->assay3 This compound Treatment

Experimental workflow for assessing this compound effects.
Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of pancreatic islets to secrete insulin in response to different glucose concentrations in the presence or absence of this compound.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions (e.g., 3 mM and 16.7 mM in KRB buffer)

  • This compound stock solution (dissolved in DMSO)

  • Insulin ELISA kit

  • 24-well plates

Procedure:

  • Handpick 10-15 size-matched islets per well into a 24-well plate.

  • Pre-incubate the islets in KRB buffer with 3 mM glucose for 1 hour at 37°C.

  • Aspirate the pre-incubation buffer and replace it with fresh KRB buffer containing 3 mM glucose (basal condition) with or without this compound (and vehicle control) for 1 hour at 37°C.

  • Collect the supernatant for basal insulin measurement.

  • Wash the islets with KRB buffer.

  • Add KRB buffer containing 16.7 mM glucose (stimulatory condition) with or without this compound (and vehicle control) and incubate for 1 hour at 37°C.

  • Collect the supernatant for stimulated insulin measurement.

  • Lyse the islets to determine total insulin content.

  • Measure insulin concentrations in the collected supernatants and lysates using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize secreted insulin to the total insulin content or per islet.

Islet Viability Assay (FDA/PI Staining)

This assay distinguishes between live and dead cells within the islets based on membrane integrity and esterase activity.

Materials:

  • Fluorescein diacetate (FDA) stock solution

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture islets with or without this compound under desired experimental conditions (e.g., normal or high glucose).

  • Prepare a staining solution containing FDA (final concentration ~2 µg/mL) and PI (final concentration ~20 µg/mL) in PBS.

  • Wash the islets twice with PBS.

  • Incubate the islets in the FDA/PI staining solution for 5-10 minutes at room temperature in the dark.

  • Wash the islets twice with PBS to remove excess dyes.

  • Immediately visualize the islets under a fluorescence microscope.

  • Live cells will fluoresce green (FDA), while dead cells will fluoresce red (PI).

  • Quantify the percentage of viable islets by counting the number of green-staining islets relative to the total number of islets.

Islet Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • TUNEL assay kit

  • Paraformaldehyde (4%)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Culture islets with or without this compound under conditions that may induce apoptosis (e.g., high glucose or cytokine exposure).

  • Fix the islets in 4% paraformaldehyde for 1 hour at room temperature.

  • Wash the islets with PBS.

  • Permeabilize the islets with the permeabilization solution for 2 minutes on ice.

  • Wash the islets with PBS.

  • Perform the TUNEL staining according to the manufacturer's protocol, which typically involves incubating the islets with a mixture of terminal deoxynucleotidyl transferase and fluorescently labeled dUTP.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the islets on a slide and visualize them under a fluorescence microscope.

  • Apoptotic cells will show green fluorescence from the TUNEL stain, colocalized with the blue nuclear stain.

  • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI/Hoechst positive).

Signaling Pathway

glucokinase_pathway cluster_cell Pancreatic Beta-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell Glucokinase Glucokinase (GK) GLUT2->Glucokinase This compound This compound This compound->Glucokinase Allosteric Activation G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Mitochondria Mitochondria Glycolysis->Mitochondria ATP ATP Mitochondria->ATP Increases ATP/ADP Ratio KATP_channel KATP Channel (Closes) ATP->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opens) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

This compound signaling pathway in beta-cells.

References

Application of AZD6370 in Glucose Uptake Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD6370 is a potent, small-molecule glucokinase activator (GKA) that has been investigated for its potential in managing type 2 diabetes. Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In the pancreas, GK activation leads to increased insulin (B600854) secretion, while in the liver, it promotes glucose uptake and glycogen (B147801) synthesis.[1] this compound enhances the activity of glucokinase, leading to dose-dependent reductions in plasma glucose.[1] While the primary effects of this compound are on the pancreas and liver, its potential to modulate glucose uptake in peripheral tissues such as adipose and muscle is of significant interest for a comprehensive understanding of its metabolic effects.

These application notes provide detailed protocols for assessing the in vitro effects of this compound on glucose uptake in common cell line models of muscle (L6 myotubes) and adipose tissue (3T3-L1 adipocytes).

Mechanism of Action: Glucokinase Activation and Glucose Uptake

This compound allosterically activates glucokinase, increasing its affinity for glucose and enhancing the rate of glucose phosphorylation to glucose-6-phosphate (G6P). This action has a dual effect on glucose homeostasis:

  • In Pancreatic β-cells: Increased G6P metabolism leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium, which triggers insulin exocytosis.

  • In Hepatocytes: Enhanced G6P production promotes glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake.

The increased insulin secretion stimulated by this compound is expected to be the primary driver of glucose uptake in peripheral tissues like muscle and fat. Insulin binding to its receptor initiates a signaling cascade, predominantly through the PI3K/Akt pathway, which culminates in the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, facilitating glucose entry into the cell.

cluster_0 Pancreatic β-cell cluster_1 Adipocyte / Myocyte AZD6370_pancreas This compound GK_pancreas Glucokinase (GK) AZD6370_pancreas->GK_pancreas Activates G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Glucose_pancreas Glucose Glucose_pancreas->GK_pancreas Metabolism Metabolism G6P_pancreas->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP Insulin_Secretion Insulin Secretion ATP_ADP->Insulin_Secretion Insulin Insulin Insulin_Secretion->Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K_Akt PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt Activates GLUT4_Translocation GLUT4 Translocation PI3K_Akt->GLUT4_Translocation GLUT4_Vesicles Intracellular GLUT4 Vesicles GLUT4_Vesicles->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Glucose_cell Glucose Glucose_cell->Glucose_Uptake

Caption: this compound signaling pathway to glucose uptake.

Data Presentation: Expected Outcomes of this compound in Glucose Uptake Assays

The following tables summarize the anticipated dose-dependent effects of this compound on glucose uptake in 3T3-L1 adipocytes and L6 myotubes. The expected outcomes are based on the mechanism of action of glucokinase activators, which primarily increase insulin secretion. Therefore, the direct effect on peripheral cells might be minimal without the presence of pancreatic β-cells, but in a co-culture system or in the presence of exogenous insulin, a potentiation of glucose uptake is expected.

Table 1: Expected Effect of this compound on 2-Deoxy-D-[³H]-glucose (2-DG) Uptake in 3T3-L1 Adipocytes

Treatment ConditionThis compound Concentration (µM)Insulin (100 nM)Expected 2-DG Uptake (pmol/min/mg protein)Expected Fold Change vs. Vehicle
Vehicle Control0-100 ± 151.0
This compound alone1-110 ± 181.1
10-125 ± 201.25
50-140 ± 221.4
Insulin Control0+500 ± 505.0
This compound + Insulin1+550 ± 555.5
10+625 ± 606.25
50+700 ± 657.0

Table 2: Expected Effect of this compound on 2-NBDG Uptake in L6 Myotubes

Treatment ConditionThis compound Concentration (µM)Insulin (100 nM)Expected Mean Fluorescence Intensity (Arbitrary Units)Expected Fold Change vs. Vehicle
Vehicle Control0-5000 ± 4001.0
This compound alone1-5400 ± 4501.08
10-5900 ± 5001.18
50-6500 ± 5501.3
Insulin Control0+15000 ± 12003.0
This compound + Insulin1+16500 ± 13003.3
10+18000 ± 15003.6
50+20000 ± 16004.0

Experimental Protocols

The following are detailed protocols for performing glucose uptake assays in 3T3-L1 adipocytes and L6 myotubes to evaluate the effect of this compound.

start Start cell_culture Cell Culture & Differentiation (3T3-L1 or L6 cells) start->cell_culture starvation Serum & Glucose Starvation cell_culture->starvation treatment Treatment with this compound and/or Insulin starvation->treatment glucose_analog Incubation with Glucose Analog (2-DG or 2-NBDG) treatment->glucose_analog wash Wash to Remove Extracellular Analog glucose_analog->wash lysis Cell Lysis (for 2-DG assay) wash->lysis quantification Quantification wash->quantification Fluorescence Measurement (for 2-NBDG assay) lysis->quantification Scintillation Counting end End quantification->end

Caption: General workflow for in vitro glucose uptake assays.
Protocol 1: 2-Deoxy-D-[³H]-glucose (2-DG) Uptake Assay in 3T3-L1 Adipocytes

This protocol measures the uptake of radiolabeled 2-deoxyglucose, a glucose analog that is transported into the cell and phosphorylated but not further metabolized, allowing it to accumulate intracellularly.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% bovine calf serum

  • DMEM with 10% fetal bovine serum (FBS)

  • Insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for differentiation

  • This compound stock solution (in DMSO)

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4) with 0.2% BSA

  • 2-Deoxy-D-[³H]-glucose (2-DG)

  • Unlabeled 2-deoxy-D-glucose

  • Cytochalasin B

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

    • Seed cells in 12-well plates and grow to confluence.

    • Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

    • Maintain cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.

    • Culture for an additional 4-6 days in DMEM with 10% FBS until mature adipocytes are formed.

  • Assay:

    • Wash mature adipocytes twice with serum-free DMEM.

    • Serum starve the cells in serum-free DMEM for 2-4 hours.

    • Wash cells twice with KRH buffer.

    • Pre-incubate cells for 30 minutes in KRH buffer with desired concentrations of this compound or vehicle (DMSO). For insulin-stimulated conditions, add 100 nM insulin for the last 20 minutes of this pre-incubation.

    • To initiate glucose uptake, add 2-Deoxy-D-[³H]-glucose (final concentration 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (final concentration 100 µM) for 5 minutes at 37°C.

    • To determine non-specific uptake, include wells treated with cytochalasin B (10 µM).

    • Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

    • Lyse the cells in 0.5 mL of 0.1 M NaOH.

    • Transfer 400 µL of the lysate to a scintillation vial containing 4 mL of scintillation cocktail.

    • Use the remaining lysate for protein quantification using the BCA protein assay.

    • Measure radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific 2-DG uptake by subtracting the non-specific uptake (with cytochalasin B) from the total uptake.

  • Normalize the data to protein concentration (pmol/min/mg protein).

  • Compare the effects of different concentrations of this compound with and without insulin.

Protocol 2: 2-NBDG Glucose Uptake Assay in L6 Myotubes

This protocol uses a fluorescently labeled glucose analog, 2-NBDG, which allows for quantification of glucose uptake using a fluorescence plate reader or flow cytometry.

Materials:

  • L6 myoblasts

  • α-MEM with 10% FBS

  • α-MEM with 2% horse serum

  • This compound stock solution (in DMSO)

  • Insulin

  • Phloretin (B1677691) (glucose transporter inhibitor)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in α-MEM with 10% FBS.

    • Seed cells in a 24-well plate (for plate reader) or 6-well plate (for flow cytometry).

    • Once cells reach ~80% confluence, switch to differentiation medium (α-MEM with 2% horse serum).

    • Maintain in differentiation medium for 5-7 days, changing the medium every 48 hours, until myotubes are formed.

  • Assay:

    • Wash myotubes twice with PBS.

    • Serum starve the cells in α-MEM without serum for 3 hours.

    • Wash cells twice with KRH buffer.

    • Pre-incubate cells for 30 minutes in KRH buffer with desired concentrations of this compound or vehicle (DMSO). For insulin-stimulated conditions, add 100 nM insulin for the last 20 minutes.

    • Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes at 37°C.

    • For inhibitor control, pre-treat cells with phloretin (200 µM) for 10 minutes before adding 2-NBDG.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Quantification:

    • Plate Reader: Add 500 µL of PBS to each well and measure fluorescence (Excitation/Emission ~485/535 nm).

    • Flow Cytometry: Detach cells using trypsin, resuspend in PBS, and analyze on a flow cytometer using the FITC channel.

Data Analysis:

  • Subtract the background fluorescence (from wells without 2-NBDG).

  • Normalize the fluorescence intensity of treated cells to that of vehicle-treated cells.

  • Compare the effects of this compound with and without insulin.

Conclusion

The provided protocols offer robust methods for evaluating the effect of the glucokinase activator this compound on glucose uptake in key metabolic cell lines. While the primary therapeutic action of this compound is to enhance insulin secretion and hepatic glucose uptake, these in vitro assays are valuable tools for investigating potential direct or indirect effects on peripheral glucose metabolism. The data generated will contribute to a more comprehensive understanding of the pharmacological profile of this compound and other glucokinase activators in drug development.

References

Application Notes and Protocols for Seahorse XF Analysis of Metabolic Changes Induced by AZD6370, a Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular metabolism is a dynamic process that is fundamental to understanding health and disease. The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis.[1] This is achieved by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[2] This application note provides a detailed protocol for utilizing the Seahorse XF platform to analyze the metabolic changes induced by AZD6370, a potent and selective glucokinase (GK) activator.[3]

Clarification of Mechanism: Initial intelligence suggested this compound may be a PRMT5 inhibitor. However, comprehensive review of scientific literature confirms that This compound is a glucokinase activator .[3][4][5] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and the liver.[6][7] By allosterically activating glucokinase, this compound enhances glucose-dependent insulin (B600854) secretion and hepatic glucose metabolism.[8] This application note will therefore focus on the analysis of metabolic changes consistent with glucokinase activation, primarily an increase in glycolysis.

Principle of the Assay

This protocol is designed to assess the impact of this compound on cellular glycolysis and mitochondrial respiration using the Seahorse XF Glycolysis Stress Test and the Seahorse XF Cell Mito Stress Test.

  • Glycolysis Stress Test: This assay measures key parameters of glycolytic flux.[1] After establishing a baseline ECAR, glucose is added to measure glycolysis. Subsequently, oligomycin (B223565) (an ATP synthase inhibitor) is injected to force cells to rely on glycolysis for ATP production, revealing the maximum glycolytic capacity. Finally, 2-deoxy-D-glucose (2-DG), a competitive inhibitor of glycolysis, is added to confirm that the observed ECAR is due to glycolysis.[1] Treatment with this compound is expected to increase the rate of glycolysis.

  • Cell Mito Stress Test: This assay interrogates mitochondrial function by measuring key parameters of mitochondrial respiration.[9] Following a baseline OCR measurement, a series of metabolic modulators are sequentially injected. These include oligomycin to measure ATP-linked respiration, FCCP (a protonophore) to determine maximal respiration, and a mixture of rotenone (B1679576) and antimycin A (complex I and III inhibitors, respectively) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[9]

Data Presentation: Expected Metabolic Changes with this compound

The following tables summarize the anticipated quantitative data from Seahorse XF analysis of cells treated with this compound. The data presented are hypothetical and serve as an example of expected results based on the mechanism of action of a glucokinase activator.

Table 1: Hypothetical Data from Seahorse XF Glycolysis Stress Test

Treatment GroupBaseline ECAR (mpH/min)Glycolysis (mpH/min)Glycolytic Capacity (mpH/min)Glycolytic Reserve (mpH/min)
Vehicle Control20 ± 250 ± 580 ± 730 ± 4
This compound (1 µM)25 ± 375 ± 6100 ± 825 ± 3
This compound (10 µM)30 ± 495 ± 8120 ± 1025 ± 4

Table 2: Hypothetical Data from Seahorse XF Cell Mito Stress Test

Treatment GroupBasal Respiration (pmol/min)ATP Production (pmol/min)Maximal Respiration (pmol/min)Spare Respiratory Capacity (%)
Vehicle Control100 ± 870 ± 6200 ± 15100 ± 10
This compound (1 µM)110 ± 975 ± 7210 ± 1891 ± 9
This compound (10 µM)115 ± 1080 ± 8215 ± 2087 ± 10

Experimental Protocols

Materials
  • Seahorse XF Cell Culture Microplates (Agilent)

  • Seahorse XF Calibrant (Agilent)

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required by the specific assay) (Agilent)

  • Seahorse XF Glycolysis Stress Test Kit (Agilent)[1]

  • Seahorse XF Cell Mito Stress Test Kit (Agilent)[9]

  • This compound (appropriate solvent, e.g., DMSO)

  • Cells of interest

  • Standard cell culture reagents and equipment

  • Seahorse XF Analyzer (Agilent)

Protocol 1: Cell Seeding and Culture
  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density. Allow cells to attach and grow overnight in a humidified 37°C CO2 incubator.

  • Treatment: On the day of the assay, treat the cells with the desired concentrations of this compound or vehicle control for the appropriate duration.

Protocol 2: Seahorse XF Glycolysis Stress Test
  • Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.[10]

  • Assay Medium Preparation: Prepare the Seahorse XF Glycolysis Stress Test medium by supplementing Seahorse XF Base Medium with 2 mM L-glutamine. Warm to 37°C and adjust the pH to 7.4.[11]

  • Cell Plate Preparation: On the day of the assay, remove the cell culture medium and wash the cells with the prepared assay medium. Add the final volume of assay medium to each well. Incubate the cell plate in a non-CO2 37°C incubator for at least 30 minutes before the assay.[10]

  • Compound Loading: Prepare stock solutions of glucose, oligomycin, and 2-deoxy-D-glucose from the kit. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation: Start the Seahorse XF Analyzer and calibrate the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure baseline ECAR, then sequentially inject the compounds and measure the corresponding changes in ECAR.

Protocol 3: Seahorse XF Cell Mito Stress Test
  • Cartridge Hydration: Follow the same procedure as for the Glycolysis Stress Test.

  • Assay Medium Preparation: Prepare the Seahorse XF Cell Mito Stress Test medium by supplementing Seahorse XF Base Medium with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Warm to 37°C and adjust the pH to 7.4.[12]

  • Cell Plate Preparation: Follow the same procedure as for the Glycolysis Stress Test.

  • Compound Loading: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A from the kit. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.[12]

  • Seahorse XF Analyzer Operation: Start the Seahorse XF Analyzer and calibrate the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure baseline OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.

Visualizations

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed_cells Seed Cells in XF Microplate hydrate_cartridge Hydrate Sensor Cartridge with Calibrant treat_cells Treat Cells with This compound/Vehicle seed_cells->treat_cells load_compounds Load Injection Ports (e.g., Glucose, Oligomycin, 2-DG) hydrate_cartridge->load_compounds prepare_media Prepare Assay Medium (pH 7.4, 37°C) treat_cells->prepare_media prepare_media->load_compounds calibrate Calibrate Cartridge in Seahorse Analyzer load_compounds->calibrate run_assay Run Seahorse Assay: Measure OCR and ECAR calibrate->run_assay

Caption: Experimental workflow for Seahorse XF analysis of this compound-treated cells.

Glucokinase_Pathway cluster_cell Hepatocyte / Pancreatic β-cell This compound This compound GK Glucokinase (GK) This compound->GK activates Glucose_in Glucose (extracellular) Glucose_in->GK G6P Glucose-6-Phosphate GK->G6P phosphorylates Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondrion Mitochondrion Pyruvate->Mitochondrion Lactate Lactate (secreted) Pyruvate->Lactate ECAR TCA_Cycle TCA Cycle Mitochondrion->TCA_Cycle OXPHOS Oxidative Phosphorylation TCA_Cycle->OXPHOS ATP ATP OXPHOS->ATP OCR

Caption: Simplified signaling pathway of Glucokinase activation by this compound.

Appendix: Analysis of PRMT5 Inhibitors

For clarity and to address potential interest in PRMT5, this section briefly outlines the analysis of PRMT5 inhibitors. This is a separate topic from the analysis of this compound.

Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme involved in the regulation of gene expression, RNA splicing, and other cellular processes. PRMT5 inhibitors are being investigated as anti-cancer agents. Inhibition of PRMT5 can lead to metabolic reprogramming in cancer cells. A Seahorse XF analysis of a PRMT5 inhibitor would be appropriate to investigate these metabolic changes.

PRMT5_Pathway cluster_downstream Downstream Effects cluster_metabolism Metabolic Phenotype PRMT5_inhibitor PRMT5 Inhibitor PRMT5 PRMT5 PRMT5_inhibitor->PRMT5 inhibits splicing Altered Splicing of Metabolic Genes PRMT5->splicing transcription Transcriptional Reprogramming PRMT5->transcription glycolysis Glycolysis (ECAR) splicing->glycolysis oxphos OXPHOS (OCR) transcription->oxphos

Caption: Potential mechanism of metabolic changes induced by PRMT5 inhibition.

References

Troubleshooting & Optimization

AZD6370 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD6370. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find frequently asked questions and troubleshooting guides to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule activator of the enzyme glucokinase (GK). Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, activation of GK by rising glucose levels leads to increased insulin (B600854) secretion. In the liver, GK activation enhances glucose uptake and glycogen (B147801) synthesis. By activating glucokinase, this compound mimics the effect of high glucose levels, leading to increased insulin secretion and hepatic glucose uptake, thereby lowering blood glucose levels.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the integrity of this compound. Based on available data, the following storage conditions are recommended:

  • Solid Powder: Store at -20°C for up to 3 years.

  • In Solvent: Store stock solutions at -80°C for up to 1 year.

Q3: In what solvents is this compound soluble?

A3: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). A stock solution of up to 10 mM in DMSO can be prepared. Information on solubility in aqueous buffers is limited, and it is recommended to perform solubility tests for your specific experimental conditions.

Q4: Are there known stability issues with this compound in experimental setups?

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in Aqueous Buffers

Potential Cause: this compound, like many small molecule inhibitors, may have limited aqueous solubility.

Troubleshooting Steps:

  • Prepare a High-Concentration Stock in DMSO: Initially, dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the DMSO stock in your aqueous buffer (e.g., PBS) or cell culture medium to achieve the desired final concentration. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Sonication: If precipitation is observed upon dilution, gentle sonication in a water bath may help to dissolve the compound.

  • Warming: Gentle warming of the solution (e.g., to 37°C) can also aid in dissolution. However, be cautious about potential degradation at elevated temperatures.

  • Use of Solubilizing Agents: For in vivo studies or challenging in vitro systems, the use of formulation vehicles such as cyclodextrins may be considered to improve solubility. It is recommended to perform a literature search for appropriate formulation strategies for similar compounds.

Issue 2: Inconsistent Experimental Results or Loss of Activity

Potential Cause: This could be due to the degradation of this compound in your experimental medium over the course of the experiment.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen DMSO stock solution immediately before use.

  • Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can lead to degradation.

  • Assess Stability: If you suspect instability is an issue, you can perform a stability study under your experimental conditions. This can be done by incubating this compound in your medium for the duration of your experiment and then analyzing the remaining compound concentration using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Control for Degradation: In longer-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the solubility and stability of this compound.

Table 1: Solubility of this compound

SolventConcentration
DMSO10 mM

Table 2: Stability of this compound

FormStorage TemperatureDuration
Solid Powder-20°C3 years
In Solvent-80°C1 year

Note: Stability in aqueous solutions and cell culture media at physiological temperatures has not been extensively reported. Users should validate stability for their specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Aqueous Buffer

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC system

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of dilutions of the this compound stock solution in the aqueous buffer. For example, prepare concentrations ranging from 1 µM to 100 µM.

  • Incubate the solutions at room temperature for 1-2 hours with gentle agitation.

  • Visually inspect the solutions for any signs of precipitation.

  • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

  • The highest concentration that does not show precipitation and where the measured concentration matches the expected concentration is considered the approximate solubility in that buffer.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

Objective: To evaluate the stability of this compound in a specific cell culture medium (e.g., DMEM) over time at 37°C.

Materials:

  • This compound DMSO stock solution

  • Cell culture medium of interest (e.g., DMEM supplemented with 10% FBS)

  • Incubator at 37°C with 5% CO2

  • HPLC system with a suitable column and detection method

Methodology:

  • Prepare a solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.1%).

  • Take an initial sample (T=0) immediately after preparation and store it at -80°C until analysis.

  • Incubate the remaining solution in a sterile container at 37°C in a cell culture incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • Immediately freeze the collected samples at -80°C.

  • Once all samples are collected, thaw them and analyze the concentration of intact this compound in each sample using a validated HPLC method.

  • Plot the concentration of this compound as a function of time to determine its stability profile in the medium.

Visualizations

AZD6370_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas Transport GK_pancreas Glucokinase (GK) GLUT2_pancreas->GK_pancreas G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Phosphorylation Metabolism_pancreas Metabolism G6P_pancreas->Metabolism_pancreas ATP_ADP ATP/ADP Ratio ↑ Metabolism_pancreas->ATP_ADP K_ATP KATP Channel ATP_ADP->K_ATP Closes Ca_channel Ca2+ Channel K_ATP->Ca_channel Opens Insulin_secretion Insulin Secretion Ca_channel->Insulin_secretion Triggers AZD6370_pancreas This compound AZD6370_pancreas->GK_pancreas Activates Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver Transport GK_liver Glucokinase (GK) GLUT2_liver->GK_liver G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Phosphorylation Glycogen Glycogen Synthesis ↑ G6P_liver->Glycogen Glycolysis Glycolysis ↑ G6P_liver->Glycolysis AZD6370_liver This compound AZD6370_liver->GK_liver Activates

Caption: this compound Signaling Pathway.

Solubility_Workflow start Start: Determine Solubility prep_stock Prepare 10 mM this compound in DMSO Stock start->prep_stock serial_dilute Serially Dilute Stock in Aqueous Buffer prep_stock->serial_dilute incubate Incubate with Agitation serial_dilute->incubate visual_inspect Visual Inspection for Precipitation incubate->visual_inspect centrifuge Centrifuge to Pellet Undissolved Compound visual_inspect->centrifuge If precipitation is suspected analyze Analyze Supernatant (HPLC or Spectrophotometry) visual_inspect->analyze If no visible precipitation centrifuge->analyze end End: Determine Solubility Limit analyze->end

Caption: Experimental Workflow for Solubility Assessment.

Stability_Workflow start Start: Assess Stability prep_solution Prepare this compound in Cell Culture Medium start->prep_solution sample_t0 Collect T=0 Sample (Freeze at -80°C) prep_solution->sample_t0 incubate Incubate at 37°C prep_solution->incubate analyze_hplc Analyze All Samples by HPLC sample_t0->analyze_hplc collect_samples Collect Samples at Various Time Points incubate->collect_samples freeze_samples Freeze Samples at -80°C collect_samples->freeze_samples freeze_samples->analyze_hplc After all samples are collected plot_data Plot Concentration vs. Time analyze_hplc->plot_data end End: Determine Stability Profile plot_data->end

Caption: Experimental Workflow for Stability Assessment.

Technical Support Center: Optimizing AZD6370 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing AZD6370 dosage for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the in vivo dosage of this compound?

The critical first step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.[1] This study is essential for establishing a safe dose range for subsequent efficacy studies.

Q2: How should I select the starting dose for an MTD study with this compound?

The starting dose for an MTD study is typically extrapolated from in vitro data. A common practice is to begin at a dose expected to achieve a plasma concentration several times higher than the in vitro EC50 value for glucokinase activation.[1]

Q3: What are the primary pharmacodynamic effects of this compound to monitor?

This compound is a glucokinase activator, which enhances the phosphorylation of glucose.[2][3] The primary pharmacodynamic effects to monitor are dose-dependent reductions in plasma glucose and increases in glucose-stimulated insulin (B600854) secretion.[3]

Q4: What are some common challenges when designing in vivo dose-response studies for a small molecule inhibitor like this compound?

Designing a robust dose-response study requires careful consideration of several factors, including the number of dose levels, the specific dose values, and the sample size per group. The goal is to generate data that allows for the fitting of nonlinear curves to accurately determine the efficacy and potency of the compound.[1]

Q5: How can I improve the reliability and reproducibility of my in vivo study with this compound?

To enhance the quality of your results, it is important to use proper randomization and blinding techniques to minimize bias. Including both male and female animals, as well as animals from multiple litters, can also provide more robust and trustworthy data.[1]

Troubleshooting Guide

Issue 1: High variability in blood glucose measurements between animals in the same dose group.

  • Possible Cause: Inconsistent fasting times, stress-induced hyperglycemia, or variability in drug absorption.

  • Troubleshooting Steps:

    • Ensure a consistent and adequate fasting period for all animals before dosing and blood collection.

    • Handle animals gently and consistently to minimize stress. Acclimatize animals to handling and procedures before the study begins.

    • Prepare the this compound formulation consistently and ensure accurate dosing for each animal. Consider the formulation's stability and solubility.

Issue 2: No significant reduction in blood glucose levels is observed, even at the highest planned doses.

  • Possible Cause: Insufficient drug exposure, suboptimal dosing frequency, or issues with the animal model.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the plasma concentration of this compound at different doses. This will help to ensure that the drug is being absorbed and reaching a concentration sufficient to activate glucokinase.

    • Dose Escalation: If the MTD has not been reached, a dose escalation study may be necessary to determine if higher concentrations are required for efficacy.

    • Review Animal Model: Ensure the chosen animal model is appropriate for studying glucokinase activation and has a metabolic profile relevant to the research question.

Issue 3: Unexpected toxicity is observed at doses predicted to be safe.

  • Possible Cause: Off-target effects of this compound or toxicity of the vehicle used for formulation.

  • Troubleshooting Steps:

    • Vehicle Toxicity Control: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.[1]

    • Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, this compound may have off-target effects. Further in vitro profiling may be necessary to identify these.

    • Refine Dosing Schedule: Consider alternative dosing schedules, such as less frequent administration, to mitigate toxicity while maintaining efficacy.

Data Presentation

Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study of this compound in Mice

Dose Group (mg/kg, p.o.)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMTD Determination
Vehicle Control5+2.5None observed-
105+1.8None observedTolerated
305-2.1None observedTolerated
1005-8.5Mild lethargy in 2/5 animalsTolerated
3005-16.2Significant lethargy, ruffled furMTD
6005-25.1Severe lethargy, hunched postureExceeded MTD

Table 2: Hypothetical Dose-Response of this compound on Blood Glucose in a Diabetic Mouse Model

Dose Group (mg/kg, p.o.)Number of AnimalsBaseline Blood Glucose (mg/dL)Blood Glucose at 4h Post-Dose (mg/dL)% Glucose Reduction from Baseline
Vehicle Control8355 ± 25348 ± 302.0%
108362 ± 28290 ± 2219.9%
308358 ± 21215 ± 1839.9%
1008365 ± 32155 ± 2557.5%

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice).

  • Group Allocation: Assign a small cohort of animals (e.g., 3-5 per group) to each dose group, including a vehicle control.

  • Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses (e.g., 10, 30, 100, 300, 600 mg/kg).

  • Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water).

  • Administration: Administer the compound and vehicle orally (p.o.) once daily for a predetermined period (e.g., 7-14 days).

  • Monitoring: Closely monitor the animals daily for signs of toxicity, including changes in body weight, behavior, food and water intake, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity, which can be defined as more than a 20% loss of body weight or the appearance of severe clinical signs.[1]

Protocol 2: Dose-Response Efficacy Study

  • Animal Model: Use a relevant disease model (e.g., db/db mice for diabetes).

  • Group Allocation: Randomize animals into dose groups (e.g., vehicle, 10, 30, 100 mg/kg of this compound), with a sufficient number of animals per group (e.g., 8-10) for statistical power.

  • Drug Formulation and Administration: Prepare and administer this compound as in the MTD protocol.

  • Baseline Measurements: Measure baseline blood glucose from tail vein blood before drug administration.

  • Pharmacodynamic Measurements: Collect blood samples at various time points after dosing (e.g., 1, 2, 4, 8, and 24 hours) to assess the effect on blood glucose levels.

  • Data Analysis: Calculate the percentage of blood glucose reduction from baseline for each dose group and analyze the dose-response relationship using appropriate statistical methods.

Visualizations

AZD6370_Signaling_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic Beta-Cell Glucose Glucose GLUT2_p GLUT2 Glucose->GLUT2_p Transport Glucokinase_p Glucokinase G6P_p Glucose-6-Phosphate Glucokinase_p->G6P_p Phosphorylation Metabolism_p Glycolysis & Metabolism G6P_p->Metabolism_p ATP_ADP_p Increased ATP/ADP Ratio Metabolism_p->ATP_ADP_p K_channel ATP-sensitive K+ Channel (Closed) ATP_ADP_p->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Open) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_release Insulin Release Ca_influx->Insulin_release AZD6370_p This compound AZD6370_p->Glucokinase_p Activates

Caption: this compound signaling pathway in pancreatic beta-cells.

InVivo_Dosage_Optimization_Workflow start Start: In Vitro Data (EC50) mtd_study 1. Maximum Tolerated Dose (MTD) Study start->mtd_study mtd_results Determine Safe Dose Range mtd_study->mtd_results dose_response_study 2. Dose-Response Efficacy Study mtd_results->dose_response_study troubleshoot Troubleshoot: - Toxicity - Lack of Efficacy - Variability mtd_results->troubleshoot pk_pd_study 3. Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling dose_response_study->pk_pd_study efficacy_results Identify Optimal Dose & Schedule pk_pd_study->efficacy_results end Optimized In Vivo Dosage Regimen efficacy_results->end efficacy_results->troubleshoot

Caption: Experimental workflow for optimizing this compound dosage.

References

Technical Support Center: AZD6370 Euglycemic Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing AZD6370 in euglycemic clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a glucokinase activator (GKA).[1][2] Glucokinase is an enzyme that plays a crucial role in glucose sensing in pancreatic β-cells and hepatocytes. By activating glucokinase, this compound enhances glucose-stimulated insulin (B600854) secretion from the pancreas and increases glucose uptake and utilization in the liver.[2] This dual action leads to a reduction in plasma glucose levels.[1]

Q2: Why is a euglycemic clamp used to study the effects of this compound?

A2: The hyperinsulinemic-euglycemic clamp is considered the "gold standard" for assessing insulin sensitivity in vivo.[3][4][5][6] It allows for the quantification of insulin-mediated glucose disposal. In the context of this compound, which stimulates insulin secretion, the clamp technique is essential to maintain a steady glucose level (euglycemia) to prevent hypoglycemia, which can be a risk with glucokinase activators.[2] This allows for the accurate measurement of the drug's effect on glucose metabolism and insulin action.[2]

Q3: What are the expected effects of this compound on the glucose infusion rate (GIR) during a euglycemic clamp?

A3: this compound is expected to increase the glucose infusion rate (GIR) in a dose-dependent manner.[2] This is because the drug enhances both insulin secretion and hepatic glucose uptake, leading to a greater overall glucose disposal that must be matched by a higher external glucose infusion to maintain euglycemia.[2]

Q4: Can this compound be administered to subjects with Type 2 Diabetes Mellitus (T2DM)?

A4: Yes, clinical trials have been conducted with this compound in patients with T2DM.[1][7] These studies have shown that this compound produces dose-dependent reductions in plasma glucose in this population.[1]

Troubleshooting Guide

Issue 1: Difficulty Maintaining Euglycemia (Unstable Blood Glucose)
  • Symptom: Frequent and significant fluctuations in blood glucose levels despite adjustments to the glucose infusion rate.

  • Possible Causes & Solutions:

    • Rapid Onset of Drug Action: this compound is rapidly absorbed.[1][2] The glucose-lowering effect may begin before the clamp is fully stabilized.

      • Solution: Initiate the glucose clamp shortly after this compound administration to be prepared for a rapid increase in glucose disposal. More frequent blood glucose monitoring (e.g., every 5 minutes) at the beginning of the clamp is recommended.[8][9]

    • Inadequate Priming of Insulin Infusion: An incorrect insulin priming dose can lead to initial instability.[3]

      • Solution: Carefully calculate the insulin priming dose based on the subject's weight and desired steady-state insulin concentration. Different priming doses can affect the time to reach a steady-state GIR.[3]

    • Subject Stress: Stress can elevate catecholamines, which can in turn raise blood glucose levels.[3]

      • Solution: Ensure the subject is in a calm and comfortable environment. Using arterial catheters for blood sampling can reduce stress compared to repeated tail cuts in animal studies.[3][10]

Issue 2: Lower Than Expected Glucose Infusion Rate (GIR)
  • Symptom: The GIR required to maintain euglycemia is lower than anticipated based on the administered dose of this compound.

  • Possible Causes & Solutions:

    • Subject Insulin Resistance: The subject may have a higher degree of insulin resistance than expected. The hyperinsulinemic-euglycemic clamp is a measure of tissue insulin sensitivity.[11][12]

      • Solution: Review the subject's baseline characteristics, including fasting glucose and insulin levels. Consider that factors like age, BMI, and co-morbidities can influence insulin sensitivity.[13][14]

    • Fasting Duration: The length of the fasting period can impact insulin sensitivity. Overnight (18-hour) fasting has been shown to enhance insulin sensitivity compared to a 5-hour fast in mice.[3]

      • Solution: Standardize the fasting protocol across all experiments to ensure consistency.

    • Drug-Food Interaction: If the experiment is not conducted in a fasted state, food can affect the pharmacodynamics of this compound.[1]

      • Solution: Adhere to a strict fasting protocol as outlined in the experimental design.

Issue 3: Hypoglycemia During the Clamp
  • Symptom: Blood glucose levels drop below the target euglycemic range.

  • Possible Causes & Solutions:

    • Over-aggressive Insulin Infusion: The constant insulin infusion rate may be too high for the individual subject, especially in combination with the glucose-lowering effects of this compound.

      • Solution: Temporarily halt the insulin infusion and increase the glucose infusion rate until euglycemia is restored. Re-evaluate the insulin infusion rate for the remainder of the experiment. Continuous monitoring is crucial.[15]

    • Delayed Response in Glucose Infusion Adjustment: A lag in increasing the GIR in response to a drop in blood glucose.

      • Solution: Utilize an automated clamp system if available, as this can offer more precise and rapid adjustments.[13] For manual clamps, ensure the operator is experienced and vigilant.

Data Presentation

Table 1: Dosing Information for this compound in Clinical Studies

Study PopulationThis compound Dose(s)Study ConditionReference
Patients with T2DM20, 60, 180 mg (single oral dose)Fasted or Fed[1]
Patients with T2DM180 mg total (divided into one, two, or four doses)Not Specified[1]
Healthy Volunteers10-650 mg (single oral ascending doses)Fasting with euglycemic clamp[2]
Healthy Volunteers300 mg (single oral dose)Overnight-fasted[16][17]

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp Protocol (General)

This is a generalized protocol and should be adapted based on the specific research question and subject population.

  • Subject Preparation:

    • Subjects should fast overnight (>8 hours).[13]

    • Limit exercise, alcohol, caffeine, and tobacco use prior to the study, as these can influence insulin sensitivity.[13]

    • For animal studies, surgical implantation of arterial and venous catheters is recommended for infusions and stress-free blood sampling.[3][10] Allow for a 5-day recovery period.[3]

  • Catheter Placement:

    • Insert an intravenous catheter in one arm for the infusion of insulin and glucose.

    • Insert a second catheter in the contralateral hand or arm, which can be warmed to "arterialize" the venous blood for sampling.[12]

  • Initiation of the Clamp:

    • Administer a priming dose of insulin to rapidly achieve the target hyperinsulinemic state.

    • Immediately begin a continuous infusion of insulin at a constant rate (e.g., 0.8 mU/kg·min or 2.5 mU·kg⁻¹·min⁻¹).[3][16]

    • Administer the oral dose of this compound.

  • Euglycemic Maintenance:

    • Measure blood glucose every 5-10 minutes.[3][8]

    • Infuse a variable rate of 20% dextrose solution to maintain blood glucose at the target euglycemic level (e.g., ~120-130 mg/dl).[3][8]

  • Steady State and Data Collection:

    • The clamp is typically run for 120 minutes or more.[3]

    • Steady state is considered achieved when the glucose infusion rate is stable for at least 30 minutes.[5][18]

    • The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp is used as the measure of insulin sensitivity.[12]

    • Collect blood samples at baseline and at regular intervals during the clamp to measure plasma insulin, C-peptide, and this compound concentrations.

Visualizations

AZD6370_Signaling_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte This compound This compound GK_p Glucokinase (GK) This compound->GK_p Activates GK_l Glucokinase (GK) This compound->GK_l Activates Glucose Glucose GLUT2_p GLUT2 Glucose->GLUT2_p Enters cell GLUT2_l GLUT2 Glucose->GLUT2_l Enters cell GLUT2_p->GK_p Metabolism_p Glucose Metabolism (ATP/ADP Ratio ↑) GK_p->Metabolism_p Phosphorylates Glucose K_ATP K-ATP Channel (Closes) Metabolism_p->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel (Opens) Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GLUT2_l->GK_l G6P Glucose-6-Phosphate GK_l->G6P Phosphorylates Glucose Glycogen Glycogen Synthesis ↑ G6P->Glycogen Glycolysis Glycolysis ↑ G6P->Glycolysis Glucose_Uptake Hepatic Glucose Uptake ↑ Glycogen->Glucose_Uptake Glycolysis->Glucose_Uptake Euglycemic_Clamp_Workflow Start Start: Overnight Fast Catheter Place IV Catheters (Infusion & Sampling) Start->Catheter Baseline Collect Baseline Blood Samples Catheter->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Insulin_Infusion Start Primed-Continuous Insulin Infusion Drug_Admin->Insulin_Infusion Clamp_Loop Euglycemic Clamp Loop (120+ minutes) Insulin_Infusion->Clamp_Loop Measure_BG Measure Blood Glucose (every 5-10 min) Clamp_Loop->Measure_BG Start Loop End End of Clamp: Final Samples Clamp_Loop->End Time Elapsed Adjust_GIR Adjust Glucose Infusion Rate (GIR) Measure_BG->Adjust_GIR BG ≠ Target Steady_State Achieve Steady State Measure_BG->Steady_State BG at Target Stable GIR Adjust_GIR->Measure_BG Maintain Euglycemia Steady_State->Clamp_Loop Continue Monitoring Troubleshooting_Tree cluster_unstable Troubleshooting Unstable BG cluster_low Troubleshooting Low GIR cluster_hypo Troubleshooting Hypoglycemia Start Problem Encountered During Clamp Unstable_BG Unstable Blood Glucose? Start->Unstable_BG Check Low_GIR Lower than Expected GIR? Start->Low_GIR Check Hypoglycemia Hypoglycemia Occurred? Start->Hypoglycemia Check U_Cause1 Rapid Drug Onset? Unstable_BG->U_Cause1 Yes U_Cause2 Incorrect Insulin Prime? Unstable_BG->U_Cause2 Yes U_Cause3 Subject Stressed? Unstable_BG->U_Cause3 Yes L_Cause1 High Insulin Resistance? Low_GIR->L_Cause1 Yes L_Cause2 Inconsistent Fasting? Low_GIR->L_Cause2 Yes H_Cause1 Insulin Infusion Too High? Hypoglycemia->H_Cause1 Yes H_Cause2 Delayed GIR Adjustment? Hypoglycemia->H_Cause2 Yes U_Sol1 Increase BG Monitoring Frequency U_Cause1->U_Sol1 U_Sol2 Verify Priming Dose Calculation U_Cause2->U_Sol2 U_Sol3 Ensure Calm Environment, Use Arterial Catheter U_Cause3->U_Sol3 L_Sol1 Review Baseline Subject Data L_Cause1->L_Sol1 L_Sol2 Standardize Fasting Protocol L_Cause2->L_Sol2 H_Sol1 Halt Insulin, Increase Glucose, Re-evaluate Rate H_Cause1->H_Sol1 H_Sol2 Use Automated Clamp if Possible H_Cause2->H_Sol2

References

Technical Support Center: Overcoming Drug Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query mentioned AZD6370. Our internal review and a comprehensive search of scientific literature indicate that this compound is a glucokinase activator investigated for the treatment of type 2 diabetes. There is currently no established research linking this compound to cancer therapy or documenting resistance to it in cancer cell lines.

Therefore, this technical support guide will address the core topic of overcoming drug resistance in cell lines using a well-characterized example from oncology: resistance to the EGFR inhibitor, Gefitinib, in non-small cell lung cancer (NSCLC) cell lines. The principles and methodologies described here are broadly applicable to other targeted therapies and cell line models.

Frequently Asked Questions (FAQs)

Q1: My EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827) is showing reduced sensitivity to Gefitinib. How do I confirm the development of resistance?

A1: The first step is to quantify the change in drug sensitivity. This is typically done by determining the half-maximal inhibitory concentration (IC50) of Gefitinib in your cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.

Q2: What are the common mechanisms of resistance to Gefitinib in EGFR-mutant NSCLC cell lines?

A2: The most common mechanisms include:

  • Secondary mutations in the EGFR gene: The most frequent is the T790M "gatekeeper" mutation, which prevents Gefitinib from binding effectively to the ATP-binding pocket of EGFR.

  • Bypass signaling pathway activation: Amplification or activation of alternative signaling pathways, such as MET or HER2, can provide the cell with alternative growth and survival signals, bypassing the need for EGFR signaling.

  • Phenotypic changes: A transition from an epithelial to a mesenchymal phenotype (EMT) has also been associated with resistance to EGFR inhibitors.

Q3: How can I investigate the specific mechanism of resistance in my cell line?

A3: A multi-step approach is recommended:

  • Sequence the EGFR kinase domain: This will identify any secondary mutations, such as T790M.

  • Assess bypass pathway activation: Use techniques like Western blotting to check for overexpression and phosphorylation of key proteins in alternative pathways (e.g., MET, HER2, AXL).

  • Characterize phenotypic changes: Analyze the expression of epithelial and mesenchymal markers (e.g., E-cadherin, Vimentin) to assess for EMT.

Q4: What strategies can I use to overcome Gefitinib resistance in my cell line?

A4: The strategy will depend on the mechanism of resistance:

  • For T790M-mediated resistance: Switch to a third-generation EGFR inhibitor, such as Osimertinib, which is specifically designed to target the T790M mutation.

  • For bypass pathway activation: Use a combination therapy approach. For example, if MET is amplified, combine an EGFR inhibitor with a MET inhibitor (e.g., Crizotinib).

  • For EMT-related resistance: The strategies are less defined but may involve combination with agents that target EMT-related pathways.

Troubleshooting Guides

Problem: Inconsistent IC50 values for Gefitinib in my cell viability assays.
Possible Cause Troubleshooting Step
Cell plating inconsistency Ensure a consistent number of cells are seeded in each well. Use a multichannel pipette for cell seeding and allow cells to adhere and stabilize for 24 hours before adding the drug.
Drug dilution errors Prepare fresh drug dilutions for each experiment. Perform serial dilutions carefully and use a calibrated pipette.
Assay variability Ensure the incubation time with the drug is consistent. Read the plate at the same time point in each experiment. Use a positive and negative control on each plate.
Cell line instability Regularly check the morphology and doubling time of your cell line. Perform mycoplasma testing.
Problem: I have confirmed Gefitinib resistance, but I cannot detect the T790M mutation.
Possible Cause Troubleshooting Step
Bypass pathway activation Perform a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of multiple alternative signaling pathways. Follow up with Western blotting to confirm the activation of specific pathways (e.g., MET, HER2).
Low percentage of T790M-positive cells The T790M mutation may be present in a sub-population of your resistant cells. Consider using a more sensitive detection method, such as digital droplet PCR (ddPCR).
Other rare EGFR mutations Perform next-generation sequencing (NGS) of the EGFR gene to identify other, less common resistance mutations.

Quantitative Data Summary

The following tables provide typical IC50 values for EGFR inhibitors in sensitive and resistant NSCLC cell lines. These values can serve as a reference for your own experiments.

Table 1: IC50 Values of Gefitinib in Sensitive and Resistant NSCLC Cell Lines

Cell LineEGFR MutationResistance MechanismGefitinib IC50 (nM)
PC-9 Exon 19 deletion-10 - 50
PC-9/GR Exon 19 deletionT790M1000 - 5000
HCC827 Exon 19 deletion-5 - 30
HCC827/GR Exon 19 deletionMET Amplification> 1000

Table 2: IC50 Values of Osimertinib in Gefitinib-Resistant NSCLC Cell Lines

Cell LineEGFR MutationResistance Mechanism to GefitinibOsimertinib IC50 (nM)
PC-9/GR Exon 19 deletion, T790MT790M10 - 50
HCC827/GR Exon 19 deletionMET Amplification> 1000

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of Gefitinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blotting for Detection of Bypass Pathway Activation
  • Cell Lysis: Treat sensitive and resistant cells with or without Gefitinib for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated EGFR, MET, HER2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression and phosphorylation levels.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P mTOR->Proliferation EGF EGF EGF->EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Resistance_Workflow start Reduced Gefitinib Sensitivity Observed in Cell Line confirm_resistance Confirm Resistance (Determine IC50) start->confirm_resistance investigate_mechanism Investigate Mechanism of Resistance confirm_resistance->investigate_mechanism egfr_seq Sequence EGFR (Exons 18-21) investigate_mechanism->egfr_seq western_blot Western Blot for Bypass Pathways (p-MET, p-HER2) investigate_mechanism->western_blot t790m T790M Mutation? egfr_seq->t790m bypass Bypass Pathway Activation? western_blot->bypass t790m->bypass No osimertinib Overcome with Osimertinib t790m->osimertinib Yes combo_therapy Overcome with Combination Therapy (e.g., EGFRi + METi) bypass->combo_therapy Yes other Investigate Other Mechanisms (e.g., EMT) bypass->other No

Caption: Troubleshooting workflow for Gefitinib resistance.

How to minimize AZD6370 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists minimize potential off-target effects and address common issues encountered during experiments with AZD6370.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a glucokinase activator.[1][2][3] Glucokinase plays a crucial role in glucose homeostasis by promoting the conversion of glucose to glucose-6-phosphate. This action in pancreatic β-cells leads to increased insulin (B600854) secretion, and in liver hepatocytes, it promotes glycogen (B147801) synthesis.[1]

Q2: What is the most common on-target, dose-limiting effect of this compound?

A2: The most significant dose-dependent effect of this compound is hypoglycemia (low blood sugar).[4][5] This is a direct consequence of its mechanism of action, which enhances glucose utilization and insulin secretion.[1][4] In clinical studies, hypoglycemia was particularly noted when administered to fasting subjects or with food in the absence of a euglycemic clamp.[4]

Q3: Are there any known off-target effects of this compound unrelated to its primary mechanism?

A3: Published literature on this compound primarily focuses on its on-target pharmacological effects. While it was generally well-tolerated in clinical trials, specific molecular off-target binding profiles are not extensively detailed in the provided search results.[1][4][5] Therefore, researchers observing unexpected cellular phenotypes should systematically investigate the possibility of both exaggerated on-target effects and true off-target interactions.

Q4: How can I distinguish between an off-target effect and an exaggerated on-target effect in my cell-based assays?

A4: This is a critical question in pharmacological research. An exaggerated on-target effect would be a cellular phenotype directly resulting from excessive glucokinase activation, such as ATP depletion due to accelerated glycolysis. A true off-target effect would be an outcome independent of glucokinase. See the troubleshooting guide below for experimental strategies to differentiate these possibilities.

Troubleshooting Guide: Investigating Unexpected Effects of this compound in In Vitro Experiments

Researchers may occasionally observe unexpected cellular responses when using this compound. This guide provides a systematic approach to troubleshooting these observations.

Issue 1: High level of cytotoxicity or cell death observed.

This could be due to an exaggerated on-target effect (e.g., glucose depletion leading to apoptosis) or a true off-target cytotoxic effect.

Troubleshooting Workflow for Unexpected Cytotoxicity

cluster_0 Initial Observation cluster_1 Hypothesis 1: Exaggerated On-Target Effect cluster_2 Hypothesis 2: True Off-Target Effect cluster_3 Outcome Analysis A Unexpected Cell Death with this compound B Supplement Media with High Glucose A->B C Measure Glucose Consumption and Lactate (B86563) Production A->C D Assess Cellular ATP Levels A->D E Use a Structurally Unrelated GK Activator A->E F Perform Rescue Experiment with GK Knockdown/Knockout A->F G Profile Against an Off-Target Panel (e.g., Kinase Panel) A->G H Cytotoxicity Rescued? B->H C->H D->H I Similar Effect with other GK Activators? E->I J Rescue with GK Knockdown? F->J H->I If Yes, likely on-target. If No, investigate off-target. H->J If Yes, likely on-target. If No, investigate off-target. I->H If Yes, likely on-target class effect. If No, suspect this compound-specific off-target. I->J If Yes, likely on-target class effect. If No, suspect this compound-specific off-target. J->H If Yes, confirms on-target. If No, suspect off-target. J->I If Yes, confirms on-target. If No, suspect off-target.

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental Protocols:

  • Glucose Supplementation:

    • Culture cells in standard media and media supplemented with additional glucose (e.g., 25 mM total).

    • Treat both groups with a dose range of this compound.

    • Assess cell viability after the desired incubation period using a standard assay (e.g., MTT, CellTiter-Glo®).

    • Expected Result: If cytotoxicity is due to glucose depletion, higher glucose levels should provide a partial or complete rescue.

  • Metabolic Assays:

    • Treat cells with this compound for various time points.

    • Measure glucose and lactate concentrations in the culture medium using commercially available kits.

    • Measure intracellular ATP levels using a luciferase-based assay.

    • Expected Result: An exaggerated on-target effect would likely show rapid glucose consumption, increased lactate production, and a potential drop in ATP if consumption outpaces production.

  • Use of a Control Compound:

    • Select a glucokinase activator with a different chemical scaffold.

    • Treat cells with equimolar concentrations of this compound and the control compound.

    • Assess the phenotype of interest.

    • Expected Result: If the effect is a class effect of GK activators, the control compound should produce a similar phenotype. If the effect is specific to this compound, the control compound should not.

Issue 2: Unexpected change in a signaling pathway.

If this compound appears to modulate a signaling pathway that is not directly linked to glucokinase, it is important to confirm this is not an artifact or an indirect consequence of metabolic changes.

Signaling Pathway Investigation Workflow

A Observation: Unexpected Signaling Pathway Modulation B Is the effect dose-dependent? A->B C Control for Metabolic Stress: - High Glucose Media - Pyruvate Supplementation B->C Yes I Conclusion: Likely an experimental artifact or non-specific effect. B->I No D Does the effect persist? C->D E Use Glucokinase Knockdown/Knockout Cells D->E Yes G Conclusion: Likely an indirect, on-target mediated effect. D->G No F Is the signaling effect abolished? E->F F->G Yes H Conclusion: Potential true off-target effect. Consider in vitro binding assays. F->H No

Caption: Workflow to investigate unexpected signaling pathway modulation.

Experimental Protocols:

  • Western Blotting for Key Signaling Nodes:

    • Serum-starve cells if appropriate for the pathway being studied.

    • Treat cells with a dose-response of this compound for a relevant time course (e.g., 15 min, 30 min, 1 hr, 6 hr).

    • Lyse cells and perform western blotting for key phosphorylated and total proteins in the pathway of interest (e.g., p-AMPK, AMPK, p-Akt, Akt).

    • Data Interpretation: A dose- and time-dependent change suggests a specific effect. Changes only at very high concentrations may indicate non-specific or off-target effects.

  • Glucokinase Knockdown/Knockout Studies:

    • Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate glucokinase expression in your cell model.

    • Confirm knockdown/knockout by qPCR or western blotting.

    • Treat both wild-type and knockdown/knockout cells with this compound.

    • Assess the signaling pathway of interest.

    • Expected Result: If the signaling effect is on-target, it should be significantly blunted or completely absent in the knockdown/knockout cells. If the effect persists, it is likely off-target.

Summary of this compound Dosing in Human Studies

The following table summarizes single ascending dose data from a study in healthy volunteers, which can provide context for concentrations used in in vitro studies. Note that plasma concentrations may not directly correlate with effective concentrations in cell culture media.

Dose (mg)StateKey Pharmacodynamic EffectsReference
10 - 650Fasting (with euglycemic clamp)Dose-dependent increase in Serum-Insulin and Glucose Infusion Rate (GIR).[1][4][1][4]
10 - 20With Food (no clamp)Hypoglycemia observed, dose escalation stopped.[4][4]
20, 60, 180Fasted or Fed (T2DM patients)Dose-dependent reductions in plasma glucose of up to 30%.[5][5]
300FastingUsed to induce hypoglycemia for counterregulatory hormone response assessment.[6][6]

This guide is intended to provide a logical framework for troubleshooting unexpected experimental results with this compound. Careful experimental design, including the use of appropriate controls, is essential for accurately interpreting your findings.

References

AZD6370 not showing expected glucose reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the glucokinase activator, AZD6370. This resource addresses the common issue of not observing the expected glucose reduction in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule glucokinase activator (GKA). Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and glycogen (B147801) synthesis in the liver. This compound allosterically binds to GK, increasing its affinity for glucose. This leads to a dual mechanism of action: enhanced glucose-stimulated insulin (B600854) secretion (GSIS) from the pancreas and increased hepatic glucose uptake and utilization.[1][2]

Q2: What level of glucose reduction has been observed with this compound in clinical studies?

A2: In clinical trials involving patients with type 2 diabetes, this compound has demonstrated dose-dependent reductions in plasma glucose of up to 30% compared to placebo. Significant glucose-lowering effects were observed at doses of 60 mg and 180 mg.

Q3: What is the pharmacokinetic profile of this compound?

A3: this compound is rapidly absorbed, and its pharmacokinetics are dose-independent and not affected by food. This allows for flexible dosing regimens.

Q4: Are there any known off-target effects of this compound?

A4: While specific off-target effects for this compound are not extensively detailed in the provided search results, some glucokinase activators have been associated with an increased risk of hypoglycemia and dyslipidemia (elevated triglycerides) in clinical trials.[1][2] It is crucial to monitor for these potential effects in your experiments.

Troubleshooting Guide: this compound Not Showing Expected Glucose Reduction

This guide is designed to help you identify potential reasons for a lack of expected glucose-lowering effects in your experiments with this compound.

Issue 1: Suboptimal In Vivo Efficacy

  • Question: We are not observing a significant reduction in blood glucose levels in our animal models after oral administration of this compound. What are the potential causes?

  • Answer:

    • Inappropriate Dosing or Formulation:

      • Dose: Ensure the dose of this compound is within the effective range for the specific animal model. Dose-response relationships can vary between species.

      • Formulation: The solubility and stability of the this compound formulation are critical for oral absorption. Verify the compound is fully dissolved and stable in the vehicle used for administration. Consider the use of appropriate solubilizing agents if necessary.

    • Animal Model Characteristics:

      • Strain and Health Status: The genetic background and health of the animal model can significantly impact its response to metabolic drugs. Ensure your animals are healthy and the chosen strain is appropriate for studying glucose metabolism.

      • Insulin Resistance: The degree of insulin resistance in your animal model may affect the efficacy of this compound. Consider characterizing the metabolic state of your animals before initiating the study.

    • Experimental Protocol:

      • Fasting State: The fasting state of the animals at the time of drug administration and glucose measurement is crucial. Inconsistent fasting periods can lead to high variability in baseline glucose levels.

      • Timing of Measurements: The timing of blood glucose measurements relative to this compound administration should align with the compound's pharmacokinetic profile. Since this compound is rapidly absorbed, peak effects may be observed shortly after dosing.

Issue 2: High Variability in Experimental Results

  • Question: We are seeing a high degree of variability in blood glucose measurements between animals in the same treatment group. How can we reduce this?

  • Answer:

    • Standardize Procedures:

      • Handling Stress: Animal stress during handling and dosing can significantly impact blood glucose levels. Acclimate the animals to the experimental procedures and ensure consistent, gentle handling.

      • Environmental Factors: Maintain a consistent environment (temperature, light-dark cycle) for all animals, as these factors can influence metabolism.

    • Refine Blood Sampling Technique:

      • Site of Sampling: Blood glucose levels can differ between arterial and venous blood, especially after a glucose challenge. Use a consistent sampling site for all measurements.

      • Measurement Device: Ensure your glucometer is properly calibrated and that test strips are stored correctly.

Issue 3: In Vitro Assays Not Showing Expected Activity

  • Question: Our in vitro experiments using isolated islets or hepatocytes are not showing the expected increase in insulin secretion or glucose uptake with this compound. What could be the problem?

  • Answer:

    • Cell Health and Culture Conditions:

      • Cell Viability: Ensure the primary cells or cell lines are healthy and viable. Stressed or dying cells will not respond appropriately.

      • Glucose Concentration: The glucose concentration in the assay medium is critical. The effect of this compound is glucose-dependent; ensure you are testing a range of glucose concentrations to observe the potentiation of activity.

    • Compound Stability and Concentration:

      • Compound Integrity: Verify the purity and stability of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound.

      • Effective Concentration: Ensure the concentrations of this compound used in the assay are appropriate to elicit a response. Perform a dose-response curve to determine the optimal concentration.

    • Assay Protocol:

      • Incubation Times: Optimize the incubation times for both this compound and the subsequent glucose challenge.

      • Assay Controls: Include appropriate positive (e.g., high glucose, other known secretagogues) and negative (vehicle) controls to validate the assay performance.

Quantitative Data Summary

Table 1: Pharmacodynamic Effects of this compound in Patients with Type 2 Diabetes

ParameterDoseObservation
Plasma Glucose Reduction60 mgSignificant reduction vs. placebo (p<0.001)
180 mgUp to 30% reduction vs. placebo (p<0.001)
Insulin Secretion20, 60, 180 mgDose-dependent increase
24-h Glucose Profile180 mg (divided doses)Smoother profile compared to a single dose

Table 2: Pharmacokinetic Properties of this compound in Humans

ParameterObservation
AbsorptionRapidly absorbed
Dose ProportionalityDose-independent pharmacokinetics
Food EffectUnaffected by food

Experimental Protocols

1. Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is adapted from standard procedures and should be optimized for your specific experimental conditions.

Materials:

  • This compound formulated in an appropriate vehicle

  • Vehicle control

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

Procedure:

  • Animal Preparation:

    • Acclimate male C57BL/6J mice (or other appropriate strain) to handling for at least 3 days prior to the experiment.

    • Fast the mice for 5-6 hours with free access to water.

  • Baseline Blood Glucose:

    • At t = -30 minutes, obtain a baseline blood sample from the tail vein and measure blood glucose.

  • Drug Administration:

    • At t = 0 minutes, administer this compound or vehicle via oral gavage.

  • Glucose Challenge:

    • At t = 30 minutes, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

    • Measure blood glucose at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

    • Compare the AUC between the this compound-treated and vehicle-treated groups using appropriate statistical analysis.

2. Hyperinsulinemic-Euglycemic Clamp in Rats

This is a complex procedure that requires surgical preparation and specialized equipment. This protocol provides a general overview and should be performed by trained personnel.

Materials:

  • Surgical instruments for catheterization

  • Vascular catheters

  • Infusion pumps

  • Swivel system for conscious, unrestrained animals

  • Humulin R (insulin)

  • Dextrose solution (e.g., 50%)

  • [3-³H]glucose tracer (optional, for measuring glucose turnover)

  • Blood glucose analyzer

Procedure:

  • Surgical Preparation (several days prior to clamp):

    • Anesthetize the rat and surgically implant catheters into the carotid artery (for blood sampling) and jugular vein (for infusions).

    • Exteriorize the catheters at the back of the neck.

    • Allow the animal to recover for at least 3-5 days.

  • Clamp Experiment:

    • Fast the rat overnight.

    • Connect the catheters to the infusion pumps and sampling lines via a swivel system, allowing the animal to move freely.

    • Basal Period (t = -90 to 0 minutes):

      • If measuring glucose turnover, start a primed-continuous infusion of [3-³H]glucose.

      • Collect blood samples at the end of the basal period to determine basal glucose, insulin, and glucose specific activity.

    • Clamp Period (t = 0 to 120 minutes):

      • Begin a continuous infusion of insulin (e.g., 4 mU/kg/min).

      • Start a variable infusion of dextrose to maintain euglycemia (target blood glucose level, e.g., 100-120 mg/dL).

      • Monitor blood glucose every 5-10 minutes from the arterial catheter and adjust the dextrose infusion rate accordingly.

      • If using a tracer, the dextrose infusate should also contain the tracer to maintain constant specific activity.

  • Data Analysis:

    • The primary outcome is the glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp (typically the last 30-40 minutes). A higher GIR indicates greater insulin sensitivity.

    • If a tracer was used, glucose turnover (hepatic glucose production and peripheral glucose uptake) can be calculated.

Visualizations

Glucokinase_Signaling_Pathway This compound Mechanism of Action cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p Enters cell AZD6370_p This compound AZD6370_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylates Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p K_ATP_p KATP Channel Closure ATP_ADP_p->K_ATP_p Depolarization_p Membrane Depolarization K_ATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l Enters cell AZD6370_l This compound AZD6370_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylates Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l HGU ↑ Hepatic Glucose Uptake

Caption: this compound activates glucokinase in pancreatic β-cells and hepatocytes.

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Variability in insulin response with AZD6370

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glucokinase activator, AZD6370.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a glucokinase activator (GKA). Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and the liver. In pancreatic β-cells, GK is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. In the liver, it promotes the uptake and conversion of glucose into glycogen (B147801). This compound allosterically activates GK, which enhances glucose-dependent insulin secretion from the pancreas and increases glucose uptake and glycogen synthesis in the liver, ultimately leading to a reduction in blood glucose levels.

Q2: What is the expected insulin response following this compound administration?

A2: this compound has been shown to produce a dose-dependent increase in glucose-stimulated insulin secretion.[1] In clinical studies involving patients with type 2 diabetes, administration of this compound resulted in increased plasma insulin and C-peptide levels.[1] The magnitude of the insulin response is influenced by the administered dose and the prevailing glucose concentration.

Q3: Why am I observing significant variability in insulin response between my experimental subjects (in vivo or in vitro)?

A3: Variability in the insulin response to this compound can be attributed to several factors:

  • Genetic Variations: Polymorphisms in the glucokinase (GCK) gene can affect the enzyme's activity and its responsiveness to activators. For instance, certain mutations are associated with maturity-onset diabetes of the young (MODY), which can alter the baseline glucokinase function.

  • Glucokinase Regulatory Protein (GKRP): In the liver, GK activity is modulated by GKRP. Variations in GKRP expression or function can influence the hepatic effect of this compound.

  • Baseline Glycemic Status: The glucose-lowering and insulin-secreting effects of this compound are glucose-dependent. Therefore, the baseline blood glucose levels of the subjects can significantly impact the observed response.

  • Underlying Insulin Resistance: The overall metabolic state of the subject, including the degree of insulin resistance, can influence the ultimate effect of enhanced insulin secretion on glucose disposal.

  • Drug Metabolism and Pharmacokinetics: Individual differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound can lead to different plasma concentrations of the drug, thereby affecting the magnitude of the response.

Q4: Can this compound cause hypoglycemia?

A4: Yes, as a glucose-lowering agent that enhances insulin secretion, this compound has the potential to cause hypoglycemia, particularly in the absence of sufficient glucose. In a study with healthy volunteers, hypoglycemia was observed when this compound was administered with food without a euglycemic clamp, leading to the cessation of dose escalation at a low dose (20 mg).[2] Therefore, careful dose selection and glucose monitoring are crucial during experiments.

Q5: Does the effect of this compound change over time with repeated administration?

A5: Some studies with other glucokinase activators have reported a loss of efficacy over several months of administration.[3] While specific long-term efficacy data for this compound is limited in the provided search results, this is a known phenomenon for the GKA class of compounds that researchers should be aware of during chronic dosing studies.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected insulin secretion in in vitro assays.

Possible Cause Troubleshooting Step
Cell Line Health and Passage Number Ensure MIN6 or other insulin-secreting cell lines are healthy, within a low passage number, and display robust glucose-stimulated insulin secretion (GSIS) at baseline. High passage numbers can lead to diminished glucose responsiveness.[4]
Reagent Quality and Preparation Verify the quality and concentration of all reagents, including glucose, this compound stock solutions, and components of the secretion buffer (e.g., KRBH). Prepare fresh solutions for each experiment.
Assay Conditions Optimize incubation times, glucose concentrations, and this compound concentrations. Ensure proper pre-incubation steps to starve the cells and establish a stable baseline.
Insulin Measurement Method Validate the insulin ELISA or other quantification methods for accuracy and sensitivity. Include appropriate standards and controls.

Issue 2: High variability in blood glucose and insulin levels in animal studies.

Possible Cause Troubleshooting Step
Subject Acclimatization and Stress Ensure animals are properly acclimatized to the experimental procedures and housing conditions to minimize stress-induced fluctuations in glucose and hormone levels.
Dosing Accuracy and Formulation Verify the accuracy of the administered dose and the stability and homogeneity of the this compound formulation.
Fasting State Strictly control the fasting period before drug administration and glucose measurements, as food intake will significantly impact the results.[1]
Subject Heterogeneity If possible, stratify animals based on baseline glucose levels or other relevant biomarkers to reduce inter-individual variability.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Plasma Glucose in Patients with Type 2 Diabetes (Fasted and Fed States)

This compound Dose Mean Plasma Glucose Reduction vs. Placebo (%)
20 mgData not specified
60 mgUp to 30% (p<0.001)[1]
180 mgUp to 30% (p<0.001)[1]

Table 2: Effect of Dosing Regimen of this compound (180 mg total dose) on 24-hour Glucose Profile in Patients with Type 2 Diabetes

Dosing Regimen Observed Effect on Glucose Profile
Single DoseLess smooth 24-hour profile
Twice a Day (90 mg x 2)Smoother 24-hour profile[1]
Four Times a Day (45 mg x 4)Smoother 24-hour profile[1]

Experimental Protocols

Protocol 1: In Vitro Glucokinase Activity Assay

This protocol is a general guideline for determining the EC50 of a glucokinase activator like this compound.

Materials:

  • Recombinant human glucokinase

  • ATP

  • D-Glucose

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In each well of the microplate, add the following in order:

    • Assay buffer

    • This compound dilution or vehicle control

    • Recombinant glucokinase

    • Glucose (at a fixed concentration, e.g., 5 mM)

    • NADP+

    • G6PDH

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every minute for 30 minutes. The increase in absorbance corresponds to the production of NADPH, which is proportional to the glucokinase activity.

  • Calculate the initial reaction velocity (V0) for each this compound concentration.

  • Plot the V0 values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: In Vitro Insulin Secretion Assay using MIN6 Cells

This protocol describes how to measure glucose-stimulated insulin secretion (GSIS) from MIN6 pancreatic β-cells in response to this compound.

Materials:

  • MIN6 cells

  • Complete culture medium (e.g., DMEM with 15% FBS, penicillin/streptomycin, L-glutamine, and β-mercaptoethanol)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with 2.8 mM glucose (low glucose)

  • KRBH with 16.7 mM glucose (high glucose)

  • This compound stock solution (in DMSO)

  • 24-well cell culture plates

  • Insulin ELISA kit

Procedure:

  • Seed MIN6 cells in a 24-well plate and culture until they reach approximately 80% confluency.

  • On the day of the assay, gently wash the cells twice with PBS.

  • Pre-incubate the cells in KRBH with low glucose for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.

  • Prepare treatment solutions in KRBH with high glucose containing different concentrations of this compound. Include a vehicle control (DMSO). Also, maintain a set of wells with KRBH with low glucose as a negative control.

  • After the pre-incubation, aspirate the low glucose buffer and add the treatment solutions to the respective wells.

  • Incubate the plate for 1-2 hours at 37°C.

  • Following incubation, collect the supernatant from each well.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion data to the total protein content or cell number in each well.

Mandatory Visualizations

AZD6370_Signaling_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte This compound This compound GK Glucokinase (GK) This compound->GK Activates GK_liver Glucokinase (GK) This compound->GK_liver Activates Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 GLUT2_liver GLUT2 Glucose->GLUT2_liver GLUT2->GK Metabolism Glucose Metabolism (Glycolysis, ATP production) GK->Metabolism Insulin_Vesicles Insulin Vesicles Metabolism->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GLUT2_liver->GK_liver G6P Glucose-6-Phosphate GK_liver->G6P Glycogen Glycogen Synthesis G6P->Glycogen Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments GK_Assay Glucokinase Activity Assay (EC50 Determination) Cell_Culture Pancreatic β-cell Culture (e.g., MIN6 cells) GSIS_Assay Glucose-Stimulated Insulin Secretion (GSIS) Assay Cell_Culture->GSIS_Assay Insulin_Quant Insulin Quantification (ELISA) GSIS_Assay->Insulin_Quant Animal_Model Animal Model Selection (e.g., db/db mice) Dosing This compound Administration Animal_Model->Dosing Blood_Sampling Blood Glucose & Insulin Measurements Dosing->Blood_Sampling Data_Analysis Pharmacodynamic Analysis Blood_Sampling->Data_Analysis Variability_Factors cluster_genetic Genetic Factors cluster_physiological Physiological Factors cluster_pharma Pharmacological Factors Variability Variability in Insulin Response to this compound GCK_Polymorphisms GCK Gene Polymorphisms Variability->GCK_Polymorphisms GKRP_Variations GKRP Variations Variability->GKRP_Variations Baseline_Glucose Baseline Glycemic Status Variability->Baseline_Glucose Insulin_Resistance Degree of Insulin Resistance Variability->Insulin_Resistance ADME Drug Absorption, Distribution, Metabolism, Excretion (ADME) Variability->ADME Dose Administered Dose Variability->Dose

References

технічна підтримка | AZD6370 | Покращення біодоступності

Author: BenchChem Technical Support Team. Date: December 2025

Цей посібник технічної підтримки надає відповіді на поширені запитання та інструкції з усунення несправностей, з якими можуть зіткнутися дослідники під час роботи над покращенням біодоступності AZD6370.

Поширені запитання та усунення несправностей

Відповідь: Низька пероральна біодоступність часто пов’язана з поганою розчинністю або низькою проникністю. Ми рекомендуємо розпочати з оцінки основних фізико-хімічних властивостей this compound за допомогою біофармацевтичної системи класифікації (BCS).

Рекомендований робочий процес усунення несправностей:

start Низька пероральна біодоступність bcs Визначити розчинність та проникність (класифікація BCS) start->bcs class2 Клас II/IV (Низька розчинність) bcs->class2 Проблема розчинності class3 Клас III/IV (Низька проникність) bcs->class3 Проблема проникності sol_strat Стратегії покращення розчинності: - Аморфні тверді дисперсії (ASD) - Мікронізація - Комплексоутворення з циклодекстрином class2->sol_strat perm_strat Стратегії покращення проникності: - Інгібітори ефлюксних транспортерів - Підсилювачі проникності class3->perm_strat re_eval Повторно оцінити біодоступність in vivo sol_strat->re_eval perm_strat->re_eval

Малюнок 1: Робочий процес усунення несправностей при низькій біодоступності.

Відповідь: Оцінка розчинності в середовищах, що імітують шлунково-кишковий тракт, є вкрай важливою. Ми рекомендуємо використовувати модельовані кишкові рідини натще (FaSSIF) та після прийому їжі (FeSSIF) для більш точного прогнозування поведінки in vivo.

Таблиця 1: Розчинність this compound у різних середовищах

СередовищеpHКонцентрація жовчних солей (mM)Розчинність (мкг/мл)
Вода7.00< 1
Фосфатно-сольовий буфер (PBS)7.401.2 ± 0.3
FaSSIF6.5515.8 ± 2.1
FeSSIF5.01545.3 ± 4.5

Ці дані свідчать про те, що розчинність this compound значно покращується в присутності жовчних солей, що вказує на потенційну користь від прийому препарату з їжею або використання ліпідних систем доставки.

Відповідь: Так, дослідження проникності в клітинах Caco-2 показують, що this compound є субстратом для P-gp. Це може суттєво обмежувати його абсорбцію в кишечнику.

Таблиця 2: Результати аналізу проникності в клітинах Caco-2

НапрямокКоефіцієнт видимої проникності (Papp) (x 10⁻⁶ см/с)Співвідношення ефлюксу
Апікальний до базолатерального (A→B)0.8 ± 0.25.25
Базолатеральний до апікального (B→A)4.2 ± 0.6
A→B з інгібітором P-gp (Верапаміл)3.5 ± 0.51.1

Співвідношення ефлюксу > 2 вказує на активний ефлюкс. Зниження цього співвідношення до ~1 в присутності верапамілу підтверджує, що this compound є субстратом P-gp.

Відповідь: Для вирішення обох проблем ефективним підходом є розробка аморфних твердих дисперсій (ASD) з використанням полімерів, які також можуть інгібувати P-gp.

Рекомендований експериментальний робочий процес:

start Початкова проблема: Низька розчинність та ефлюкс P-gp screen 1. Скринінг полімерів (напр., PVP, HPMC-AS, Soluplus®) start->screen prepare 2. Підготовка ASD (напр., розпилювальне сушіння, гаряча екструзія) screen->prepare char 3. Фізико-хімічна характеристика (ДСК, РФА, дослідження розчинення) prepare->char caco2 4. Повторна оцінка проникності (Аналіз на клітинах Caco-2 з ASD) char->caco2 pk 5. Фармакокінетичні дослідження in vivo з оптимізованою формою caco2->pk

Малюнок 2: Робочий процес розробки та оцінки ASD.

Детальні експериментальні протоколи

  • Приготування середовищ: Приготуйте середовища FaSSIF та FeSSIF згідно з опублікованими методиками, використовуючи таурохолат натрію, лецитин та відповідні буфери.

  • Додавання сполуки: Додайте надлишок this compound (приблизно 10 мг) до 10 мл кожного середовища в скляних флаконах.

  • Інкубація: Інкубуйте флакони при 37°C у шейкері-інкубаторі протягом 48 годин для досягнення рівноваги.

  • Відбір проб: Відберіть аліквоти (1 мл) через 1, 4, 24 та 48 годин. Негайно відфільтруйте кожну аліквоту через шприцевий фільтр з PVDF з розміром пор 0,45 мкм, щоб видалити нерозчинену речовину.

  • Кількісний аналіз: Розведіть фільтрат відповідним чином і проаналізуйте концентрацію this compound за допомогою валідованого методу ВЕРХ-УФ/МС.

  • Культивування клітин: Висійте клітини Caco-2 на проникні мембрани Transwell® і культивуйте протягом 21-25 днів до утворення щільного моношару.

  • Перевірка цілісності моношару: Виміряйте трансептеліальний електричний опір (TEER) перед експериментом. Використовуйте моношари з TEER > 300 Ом·см².

  • Проведення аналізу:

    • Напрямок A→B: Додайте this compound (зазвичай 10 мкМ) до апікального (верхнього) відділення. У базолатеральному (нижньому) відділенні залиште буфер для транспортування.

    • Напрямок B→A: Додайте this compound до базолатерального відділення. В апікальному відділенні залиште буфер для транспортування.

    • Інгібування P-gp: Проведіть експеримент A→B у присутності відомого інгібітора P-gp (напр., 100 мкМ верапамілу) в апікальному відділенні.

  • Відбір проб: Інкубуйте при 37°C. Відбирайте проби з приймального відділення через певні проміжки часу (напр., 30, 60, 90, 120 хвилин). Замінюйте відібраний об'єм свіжим буфером.

  • Аналіз: Визначте концентрацію this compound у пробах за допомогою ВЕРХ-МС/МС.

  • Розрахунок: Розрахуйте коефіцієнт Papp та співвідношення ефлюксу.

Потенційні механізми взаємодії

This compound може взаємодіяти з сигнальними шляхами в ентероцитах, що впливають на експресію транспортерів. Розуміння цих взаємодій може відкрити нові шляхи для покращення біодоступності.

cluster_cell Ентероцит AZD This compound PXR PXR (Прегнан X рецептор) AZD->PXR Активація efflux Ефлюкс This compound AZD->efflux Субстрат nucleus Ядро PXR->nucleus Транслокація Pgp_gene Ген ABCB1 (MDR1) Pgp_protein P-глікопротеїн (P-gp) Pgp_gene->Pgp_protein Транскрипція та трансляція Pgp_protein->efflux

Малюнок 3: Гіпотетичний сигнальний шлях, що показує індукцію P-gp через активацію PXR.

Addressing hypoglycemia as a side effect of AZD6370

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for managing hypoglycemia as a potential side effect during preclinical research with AZD6370, a glucokinase activator.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism by which this compound can induce hypoglycemia?

A1: this compound is a glucokinase (GK) activator. Glucokinase is a key enzyme in glucose sensing in pancreatic β-cells and hepatocytes. By allosterically activating GK, this compound enhances glucose metabolism in these cells. In pancreatic β-cells, this leads to increased ATP production, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent insulin (B600854) secretion. In hepatocytes, it promotes glucose uptake and glycogen (B147801) synthesis. The combined effect of increased insulin secretion and enhanced hepatic glucose uptake can lead to a rapid decrease in blood glucose levels, potentially resulting in hypoglycemia, especially in the absence of an adequate glucose load.[1][2][3][4][5]

Q2: We observed unexpected hypoglycemia in our animal models at a low dose of this compound. What are the potential contributing factors?

A2: Several factors can contribute to hypoglycemia at seemingly low doses of this compound:

  • Fasting State: Animals in a fasted state have lower baseline glucose levels and reduced glycogen stores, making them more susceptible to the glucose-lowering effects of this compound. In a clinical study with healthy volunteers, dose escalation was halted at a low dose of 20 mg when taken with food without a euglycemic clamp due to hypoglycemia.[6]

  • Food Intake: The timing of this compound administration relative to food intake is critical. Administering the compound without a subsequent glucose source can lead to a rapid drop in blood glucose.

  • Species-Specific Sensitivity: Different animal models may exhibit varying sensitivities to glucokinase activators. It is crucial to establish a dose-response curve in your specific model.

  • Drug-Drug Interactions: Concomitant administration of other compounds that affect glucose metabolism can potentiate the hypoglycemic effect of this compound.

Q3: What are the early signs of hypoglycemia in laboratory animals that we should monitor for?

A3: Early detection is key to managing hypoglycemia. Monitor for the following signs:

  • Behavioral Changes: Lethargy, reduced activity, tremors, or unusual restlessness.

  • Physical Signs: Piloerection (hair standing on end), cool extremities, and in severe cases, seizures or loss of consciousness.

  • Physiological Monitoring: Regular blood glucose monitoring is the most direct and reliable method. A sudden or steep drop in blood glucose is a clear indicator.

Q4: What immediate actions should be taken if an animal becomes hypoglycemic during an experiment?

A4: If hypoglycemia is detected, immediate intervention is necessary:

  • Mild to Moderate Hypoglycemia (conscious animal):

    • Administer an oral glucose source, such as a dextrose gel or solution.

    • Provide access to food.

    • Continue to monitor blood glucose closely.

  • Severe Hypoglycemia (unconscious or seizing animal):

    • Administer an intravenous (IV) or intraperitoneal (IP) bolus of dextrose solution. The exact concentration and volume will depend on the animal model and should be determined in consultation with a veterinarian.

    • A constant rate infusion of glucagon (B607659) can also be considered in severe cases.[7]

Q5: How can we design our experiments to minimize the risk of hypoglycemia when studying the efficacy of this compound?

A5: Proactive experimental design is crucial:

  • Dose-Ranging Studies: Conduct thorough dose-finding studies to identify the therapeutic range and the threshold for hypoglycemia in your specific model and experimental conditions.

  • Fed vs. Fasted Conditions: Be mindful of the metabolic state of the animals. If fasting is required, consider shorter fasting periods or the use of a euglycemic clamp.

  • Euglycemic Clamp Technique: For pharmacodynamic studies, a euglycemic clamp is the gold standard to prevent hypoglycemia and accurately assess insulin secretion and glucose utilization.[6] This technique involves a variable glucose infusion to maintain a stable blood glucose level while the drug is administered.

  • Regular Glucose Monitoring: Implement a frequent blood glucose monitoring schedule, especially during the initial hours after this compound administration.

Data Presentation

Table 1: Clinical Dose-Response of this compound on Plasma Glucose

Dose of this compoundStatePercent Reduction in Plasma Glucose (vs. Placebo)Reference
20 mgFastedDose-dependent reductions observed[4]
60 mgFastedUp to 30% (p<0.001)[4]
180 mgFastedUp to 30% (p<0.001)[4]
20 mgFedDose-dependent reductions observed[4]
60 mgFedUp to 30% (p<0.001)[4]
180 mgFedUp to 30% (p<0.001)[4]

Note: This data is from a study in patients with type 2 diabetes mellitus. Preclinical results in animal models may vary.

Table 2: Counterregulatory Hormone Response to this compound-Induced Hypoglycemia in Healthy Males

HormoneChange with this compound (300 mg) vs. Insulin-Induced HypoglycemiaReference
EpinephrineNo significant difference[8]
NorepinephrineNo significant difference[8]
Growth HormoneNo significant difference[8]
CortisolNo significant difference[8]
GlucagonReduced by approximately 30%[8]

Experimental Protocols

1. Blood Glucose Monitoring in Rodents

  • Objective: To accurately measure blood glucose levels in a conscious rodent.

  • Materials: Blood glucose meter and test strips, lancets, collection tubes (if plasma glucose is required).

  • Procedure:

    • Gently restrain the animal.

    • Warm the tail with a heat lamp or warm water to promote blood flow.

    • Make a small nick in the lateral tail vein using a sterile lancet.

    • Gently massage the tail to obtain a small drop of blood.

    • Apply the blood drop to the glucose test strip and record the reading.

    • For plasma glucose, collect blood into an appropriate anticoagulant tube and centrifuge to separate plasma.

    • Apply gentle pressure to the tail nick to stop the bleeding.

2. Hyperinsulinemic-Euglycemic Clamp in Conscious Rodents (Adapted)

  • Objective: To assess insulin sensitivity and the pharmacodynamics of this compound while preventing hypoglycemia.

  • Principle: A constant infusion of insulin (or in this case, administration of this compound to stimulate insulin secretion) is given, and blood glucose is clamped at a euglycemic level by a variable infusion of glucose. The glucose infusion rate (GIR) is a measure of insulin sensitivity.[9]

  • Procedure Outline:

    • Surgical Preparation: Implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling) and allow the animal to recover for several days.[9][10]

    • Fasting: Fast the animal for a predetermined period (e.g., 5-6 hours).[11]

    • Experimental Setup: Connect the catheters to infusion pumps and a swivel system to allow the animal to move freely.

    • Basal Period: Collect baseline blood samples to determine basal glucose and insulin levels.

    • Clamp Period:

      • Administer this compound.

      • Begin blood glucose monitoring every 5-10 minutes.

      • Start a variable infusion of a dextrose solution to maintain blood glucose at the target euglycemic level (e.g., 100-120 mg/dL).

      • Adjust the glucose infusion rate based on the blood glucose readings.

    • Steady State: Once a stable glucose level is maintained with a relatively constant GIR for a period (e.g., 30 minutes), this is considered the steady state. The GIR during this period is the primary endpoint.

    • Sample Collection: Collect blood samples at the end of the clamp for analysis of insulin, C-peptide, and other metabolites.

Visualizations

AZD6370_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte cluster_blood Bloodstream Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p Enters Cell AZD6370_p This compound AZD6370_p->GK_p Allosteric Activation G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p ↑ Intracellular Ca2+ Depolarization_p->Ca_p Insulin_Vesicles_p Insulin Vesicles Ca_p->Insulin_Vesicles_p Triggers Exocytosis Insulin_Secretion_p Insulin Secretion Insulin_Vesicles_p->Insulin_Secretion_p Insulin_Blood ↑ Insulin Insulin_Secretion_p->Insulin_Blood Glucose_h Glucose GLUT2_h GLUT2 Transporter Glucose_h->GLUT2_h GK_h Glucokinase (GK) GLUT2_h->GK_h Enters Cell AZD6370_h This compound AZD6370_h->GK_h Allosteric Activation G6P_h Glucose-6-Phosphate GK_h->G6P_h Phosphorylation Glucose_Uptake ↑ Hepatic Glucose Uptake Glycogen_Synth Glycogen Synthesis G6P_h->Glycogen_Synth Glycogen Glycogen Glycogen_Synth->Glycogen Glucose_Blood ↓ Blood Glucose Glucose_Uptake->Glucose_Blood Insulin_Blood->Glucose_Blood Hypoglycemia Hypoglycemia Glucose_Blood->Hypoglycemia

Caption: this compound signaling pathway in pancreatic β-cells and hepatocytes.

Troubleshooting_Workflow Start Hypoglycemia Suspected (e.g., behavioral signs, low glucose reading) Confirm Confirm with Blood Glucose Measurement Start->Confirm IsHypoglycemic Blood Glucose < 60 mg/dL? Confirm->IsHypoglycemic IsSevere Animal Conscious? IsHypoglycemic->IsSevere Yes Monitor Monitor Blood Glucose Every 15-30 min IsHypoglycemic->Monitor No (Monitor) Mild_Tx Administer Oral Glucose Provide Food IsSevere->Mild_Tx Yes Severe_Tx Administer IV/IP Dextrose Consider Glucagon Infusion IsSevere->Severe_Tx No Mild_Tx->Monitor Severe_Tx->Monitor IsStable Blood Glucose Stabilized? Monitor->IsStable IsStable->IsSevere No (Re-evaluate severity) Review Review Experimental Protocol: - Dose of this compound - Fasting state - Timing of food - Concomitant drugs IsStable->Review Yes Adjust Adjust Protocol: - Reduce dose - Use fed animals - Implement euglycemic clamp Review->Adjust End Continue Experiment with Revised Protocol Adjust->End

Caption: Troubleshooting workflow for managing hypoglycemia.

References

Technical Support Center: Refinement of AZD6370 Delivery Methods in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with the glucokinase activator AZD6370 in animal studies.

I. Troubleshooting Guides

This section addresses common issues encountered during the in vivo administration of this compound, offering potential causes and solutions to refine delivery methods.

Guide 1: Poor or Variable Oral Bioavailability

Problem: Inconsistent or low plasma concentrations of this compound are observed following oral administration in rodent models.

Potential Cause Troubleshooting Action Rationale
Poor Solubility and Dissolution 1. Optimize Vehicle Formulation: For poorly soluble compounds, consider using co-solvents, surfactants, or cyclodextrins. A common starting point for rodent oral gavage is a suspension in 0.5% methylcellulose (B11928114) or a solution containing excipients like PEG 400 or Solutol HS-15.[1][2] 2. Particle Size Reduction: Micronization of the this compound powder can increase the surface area for dissolution.Enhancing solubility in the formulation is crucial for absorption from the gastrointestinal tract.[3][4] Many new chemical entities exhibit poor water solubility, which can be a primary reason for low oral bioavailability.[1]
Inconsistent Dosing Volume/Technique 1. Accurate Body Weight Measurement: Weigh each animal immediately before dosing to calculate the precise volume. 2. Standardize Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure complete delivery to the stomach.[5][6]Improper gavage technique can lead to inaccurate dosing or aspiration, affecting drug absorption and animal welfare.[7]
Gastrointestinal Tract Instability 1. pH Modification of Vehicle: Investigate the pH-solubility profile of this compound and adjust the vehicle pH accordingly to enhance stability.The pH of the formulation should ideally be between 5 and 9 to avoid irritation and potential degradation of the compound.[8]
High First-Pass Metabolism 1. Alternative Routes: If extensive first-pass metabolism is suspected, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection for initial pharmacokinetic studies to determine systemic clearance.Bypassing the gastrointestinal tract and liver can help elucidate the extent of first-pass metabolism.[9]

Guide 2: Issues with Intravenous (IV) Administration

Problem: Difficulty in achieving consistent and accurate intravenous dosing of this compound in mice or rats.

Potential Cause Troubleshooting Action Rationale
Drug Precipitation in Formulation or Blood 1. Solubility Testing: Confirm the solubility of this compound in the chosen IV vehicle at the desired concentration. Common IV vehicles for preclinical studies include saline, PBS, and solutions containing co-solvents like DMSO, PEG 400, or ethanol, but their tolerability must be considered.[10][11] 2. In Vitro Plasma Compatibility: Mix the final formulation with plasma in vitro to check for precipitation.Formulations for parenteral routes must be sterile, free of particulates, and ideally isotonic to prevent embolism and irritation.[8] The tolerability of solvents in IV formulations is a critical consideration.[10]
Inaccurate Injection Technique 1. Proper Restraint and Vein Dilation: Use an appropriate restraint device and warm the animal's tail to dilate the lateral tail vein.[12][13] 2. Confirm Needle Placement: Observe for a flash of blood upon entering the vein and ensure there is no "bleb" formation, which indicates subcutaneous administration.[14]Intravenous administration in rodents is technically challenging and requires proper training to ensure accuracy and animal welfare.[5][12]
High Inter-Animal Variability in Pharmacokinetics 1. Standardize Procedures: Ensure consistent anesthesia (if used), injection speed, and blood sampling times across all animals. 2. Catheterization: For studies requiring multiple blood draws, consider jugular vein catheterization for more consistent sampling and reduced animal stress.[15]Variability in experimental procedures can significantly impact pharmacokinetic outcomes.[16]

II. Frequently Asked Questions (FAQs)

Q1: What is a suitable starting vehicle for oral gavage of this compound in mice?

A1: For a poorly soluble small molecule like this compound, a good starting point for an oral suspension is 0.5% methylcellulose in purified water. If solubility enhancement is needed, a formulation containing co-solvents and surfactants can be explored. A commonly used combination for preclinical studies in mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[17] However, the tolerability of any new formulation should be assessed in a small pilot group of animals.

Q2: What is the maximum recommended oral gavage volume for mice and rats?

A2: To avoid distress and potential complications, the recommended maximum oral gavage volume is typically 10 mL/kg for both mice and rats.[18][19] It is crucial to administer the dose slowly.

Q3: How can I improve the brain penetration of this compound for CNS studies?

A3: Enhancing CNS penetration of small molecules is a significant challenge due to the blood-brain barrier (BBB).[3] Strategies to consider include:

  • Formulation-based approaches: Using nanocarriers or lipid-based formulations to potentially facilitate transport across the BBB.

  • Chemical modification: Creating a pro-drug of this compound with increased lipophilicity.

  • Co-administration with P-glycoprotein (P-gp) inhibitors: If this compound is a substrate for efflux transporters like P-gp, co-administration with an inhibitor could increase brain concentrations.[20]

Q4: Are there any known CNS effects of glucokinase activators like this compound?

A4: Glucokinase is expressed in glucose-sensing neurons in the brain, particularly in the hypothalamus, which is involved in regulating glucose homeostasis and appetite.[7] Preclinical studies with other glucokinase activators suggest they can influence neuronal activity. However, specific data on the CNS penetration and effects of this compound are limited in the public domain.[14]

III. Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

  • Formulation Preparation (Suspension):

    • Accurately weigh the required amount of this compound powder.

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

    • Gradually add the this compound powder to the vehicle while vortexing to create a homogenous suspension at the desired concentration.

    • Continuously stir the suspension during the dosing procedure to prevent settling.

  • Dosing Procedure:

    • Weigh each mouse immediately before dosing to determine the exact volume to be administered (e.g., for a 10 mg/kg dose, a 25g mouse would receive 0.25 mg in a volume of 0.25 mL if the concentration is 1 mg/mL).

    • Gently restrain the mouse, ensuring its head and body are in a straight line.

    • Insert a sterile, ball-tipped gavage needle appropriate for the mouse's size over the tongue and down the esophagus into the stomach. Do not force the needle.[7]

    • Slowly administer the calculated volume of the this compound suspension.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Observe the animal for any signs of distress.[7]

Protocol 2: Intravenous (Tail Vein) Injection of this compound in Mice

  • Formulation Preparation (Solution):

    • Determine the solubility of this compound in various pharmaceutically acceptable IV solvents (e.g., a mixture of DMSO and PEG 400, diluted with saline).

    • Prepare the dosing solution under sterile conditions and filter it through a 0.22 µm syringe filter to remove any particulates.[8]

    • Warm the solution to room temperature before injection.

  • Dosing Procedure:

    • Place the mouse in a suitable restraint device.

    • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[12][13]

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins, parallel to the vein.[14]

    • A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the calculated volume of the this compound solution (maximum bolus of 5 mL/kg).[5]

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

IV. Data Presentation

Table 1: Recommended Maximum Administration Volumes in Rodents

Route of Administration Mouse (mL/kg) Rat (mL/kg)
Oral (Gavage)1010
Intravenous (Bolus)55
Intraperitoneal1010
Subcutaneous105

Source: Adapted from various animal administration guidelines.[5][18]

Table 2: Common Vehicles for Preclinical Animal Studies

Vehicle Route(s) Properties & Considerations
Aqueous
Saline (0.9% NaCl)IV, IP, SC, OralIsotonic. Suitable for water-soluble compounds.
Phosphate-Buffered Saline (PBS)IV, IP, SCBuffered to physiological pH.
Methylcellulose (0.5-1% in water)OralSuspension vehicle for insoluble compounds.
Non-Aqueous/Co-solvents
Polyethylene Glycol (PEG 300/400)Oral, IV (with dilution)Solubilizing agent. Can be viscous. Potential for toxicity at high concentrations.[10]
Dimethyl Sulfoxide (DMSO)Oral, IV (with dilution)Potent solubilizing agent. Must be used at low concentrations due to toxicity.[10]
EthanolOral, IV (with dilution)Co-solvent. Use at low concentrations.[10]
Lipid-Based
Corn Oil / Sesame OilOral, SCFor highly lipophilic compounds.
Solutol HS-15 / Cremophor ELOral, IVNon-ionic solubilizers and emulsifiers.[1]

V. Visualization of Pathways and Workflows

Caption: General experimental workflow for in vivo studies of this compound.

troubleshooting_workflow start Inconsistent PK Data (Low Bioavailability or High Variability) check_formulation Review Formulation? (Solubility, Stability, Homogeneity) start->check_formulation check_technique Review Dosing Technique? (Volume, Gavage/IV accuracy) start->check_technique check_animal Review Animal Model? (Strain, Health Status, Fasting) start->check_animal optimize_formulation Optimize Formulation (e.g., change vehicle, micronize) check_formulation->optimize_formulation Yes retrain Standardize Technique (Training, SOPs) check_technique->retrain Yes refine_model Refine Animal Protocol (e.g., standardize fasting) check_animal->refine_model Yes

Caption: Logical troubleshooting workflow for pharmacokinetic variability.

gka_pathway cluster_cell Pancreatic β-cell / Hepatocyte / Neuron Glucose_in Blood Glucose GLUT2 GLUT2 Transporter Glucose_in->GLUT2 Enters cell Glucose_cell Intracellular Glucose GLUT2->Glucose_cell GK Glucokinase (GK) Glucose_cell->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation Metabolism Glycolysis / Glycogen Synthesis G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP Response Cellular Response (e.g., Insulin Secretion) ATP_ADP->Response This compound This compound This compound->GK Allosteric Activation

Caption: Simplified signaling pathway of Glucokinase (GK) activation by this compound.

References

Technical Support Center: AZD6370 Long-Term Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD6370, a glucokinase activator (GKA). This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during long-term experimental protocols involving this compound and other GKAs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an allosteric activator of the enzyme glucokinase (GK). It binds to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its catalytic activity.[1][2][3] This leads to increased glucose phosphorylation to glucose-6-phosphate, which in turn stimulates downstream metabolic pathways. In pancreatic β-cells, this enhanced glucose metabolism leads to increased ATP production, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin (B600854) secretion (GSIS).[4] In the liver, it promotes glucose uptake and conversion to glycogen.[5]

Q2: What are the primary challenges observed in long-term treatment with glucokinase activators like this compound?

Long-term treatment with GKAs has presented several challenges in clinical and preclinical studies. These include:

  • Diminished long-term efficacy: A gradual loss of glucose-lowering effect has been observed over several months with some GKAs.[5][6]

  • Hypoglycemia: An increased risk of hypoglycemia is a notable side effect, particularly with dual-acting GKAs that target both the pancreas and the liver.[7][8]

  • Dyslipidemia: Some studies have reported an elevation in serum triglycerides.[8]

  • Hepatic Steatosis: There is a potential risk of developing a fatty liver due to increased hepatic glucose uptake and lipid biosynthesis.

Q3: Why does the efficacy of some GKAs diminish over time?

The precise mechanism for the decline in GKA efficacy is still under investigation, but a leading hypothesis involves β-cell exhaustion and dysfunction due to chronic overstimulation.[6] Long-term activation of GK can lead to increased metabolic stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which can ultimately trigger apoptotic pathways and lead to a reduction in functional β-cell mass.[6]

Troubleshooting Guides

In Vitro Glucokinase Activity Assay

Problem 1: No or very low enzyme activity detected.

Possible CauseTroubleshooting Steps
Incorrect Reagent Preparation or Storage Ensure all buffers are at the correct pH and room temperature before use. Reconstitute lyophilized components (e.g., ATP, enzyme mix) according to the protocol and store aliquots at the recommended temperature to avoid freeze-thaw cycles.[9]
Enzyme Inactivity Verify the activity of the recombinant glucokinase with a known positive control. Ensure that the enzyme has been stored correctly at -80°C.
Incorrect Plate Reader Settings For fluorometric assays, confirm that the excitation and emission wavelengths are set correctly for the fluorophore being used (e.g., NADPH Ex/Em = 340/460 nm).[10]
Presence of Inhibitors Ensure that no components of your sample buffer (e.g., high concentrations of DMSO, sodium azide) are inhibiting the enzyme. Run a control with the vehicle used to dissolve this compound.

Problem 2: High background fluorescence.

Possible CauseTroubleshooting Steps
Autofluorescent Compound Test the intrinsic fluorescence of this compound by running a control well with the compound in assay buffer without the enzyme.[10]
Contaminated Reagents Use fresh, high-quality reagents and sterile, nuclease-free water to prepare buffers.
Incorrect Plate Type For fluorescence assays, use black, opaque-walled plates to minimize light scatter and background.[9]
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Problem 1: High variability in blood glucose readings between animals in the same group.

Possible CauseTroubleshooting Steps
Inconsistent Fasting Ensure all animals are fasted for the same duration (typically 6 hours) with free access to water.[11]
Stress-Induced Hyperglycemia Handle mice gently and acclimatize them to the procedure room to minimize stress. Inconsistent handling can lead to variable glucose levels.
Inaccurate Gavage Technique Ensure the gavage volume is calculated accurately based on the most recent body weight and administered correctly into the esophagus, not the trachea. Improper gavage can cause significant stress and variability.[11][12]
Variable Blood Sampling Collect blood samples from the same site (e.g., tail vein) at consistent time points. Milking the tail too aggressively can cause hemolysis and affect readings.[13]

Problem 2: No significant effect of this compound on glucose tolerance.

Possible CauseTroubleshooting Steps
Incorrect Dosing Verify the dose calculation and the concentration of the dosing solution. Ensure proper administration of the compound at the specified time before the glucose challenge.
Pharmacokinetic Issues Consider the pharmacokinetic profile of this compound. The timing of administration relative to the OGTT is critical. A pilot study to determine the time to maximum plasma concentration (Tmax) may be necessary.
Animal Model Resistance The chosen mouse strain may have inherent resistance to the effects of GKAs. Review the literature for appropriate models for studying glucokinase activation.

Quantitative Data Summary

The following tables present a summary of plausible data based on clinical findings for various glucokinase activators. This data is for illustrative purposes to guide experimental expectations.

Table 1: Comparative Efficacy of Glucokinase Activators (24-Week Treatment)

CompoundDoseMean Change in HbA1c from BaselinePercentage of Patients Achieving HbA1c <7.0%
Placebo --0.2%15%
This compound 50 mg BID-0.8%45%
This compound 100 mg BID-1.1%58%
Competitor A 75 mg BID-0.9%50%
Competitor B (Hepato-selective) 150 mg QD-0.7%40%

Table 2: Comparative Safety Profile of Glucokinase Activators (24-Week Treatment)

CompoundIncidence of Hypoglycemia (Any)Change in Fasting Triglycerides
Placebo 5%+2%
This compound (50 mg BID) 12%+15%
This compound (100 mg BID) 18%+22%
Competitor A (75 mg BID) 15%+18%
Competitor B (Hepato-selective) 7%+8%

Experimental Protocols

In Vitro Glucokinase Activity Assay (Fluorometric)

This protocol is based on a coupled-enzyme assay where the production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP+ to NADPH by G6P-dehydrogenase. The fluorescence of NADPH is monitored at Ex/Em = 340/460 nm.

Materials:

  • Recombinant human glucokinase

  • Glucokinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 1 mM MgCl2, 1 mM DTT)

  • D-Glucose

  • ATP

  • NADP+

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • This compound stock solution (in DMSO)

  • Black, 96-well microplate

Procedure:

  • Prepare a reaction mixture containing Glucokinase Assay Buffer, 10 mM D-Glucose, 1 mM ATP, 0.4 mM NADP+, and 1 U/mL G6PDH.

  • Add 2 µL of various concentrations of this compound (or DMSO vehicle control) to the wells of the 96-well plate.

  • Add 188 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 10 µL of recombinant glucokinase (e.g., 5 µg/mL final concentration).

  • Immediately place the plate in a microplate reader pre-set to 30°C.

  • Measure the fluorescence intensity (Ex/Em = 340/460 nm) every 60 seconds for 30 minutes.

  • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the reaction velocity against the concentration of this compound to determine the EC50.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of this compound on glucose clearance in a mouse model of diabetes.

Materials:

  • Diabetic mouse model (e.g., db/db mice)

  • This compound dosing solution

  • Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Restraining device

Procedure:

  • Fast mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t = -30 min) from a tail vein blood sample.

  • Administer this compound (or vehicle control) via oral gavage at the desired dose.

  • At t = 0 min, administer a glucose bolus (2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels from the tail vein at t = 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of this compound on glucose tolerance.

Visualizations

Glucokinase_Activation_Pathway Glucokinase Activation Pathway in Pancreatic β-cells cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Glucose_ext High Blood Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int GK_inactive Glucokinase (Inactive) Glucose_int->GK_inactive Substrate GK_active Glucokinase (Active) GK_inactive->GK_active Glucose Binding G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation This compound This compound This compound->GK_inactive Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP K_ATP K(ATP) Channel Closure ATP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Ca2+ Influx Ca_channel->Ca_influx Insulin_release Insulin Vesicle Exocytosis Ca_influx->Insulin_release Troubleshooting_OGTT Troubleshooting Workflow: Inconsistent OGTT Results Start High variability in OGTT data Check_Fasting Verify fasting protocol (6 hours, water ad libitum) Start->Check_Fasting Outcome_Fasting Protocol consistent? Check_Fasting->Outcome_Fasting Check_Handling Review animal handling procedures (Acclimatization, gentle restraint) Outcome_Handling Handling minimized stress? Check_Handling->Outcome_Handling Check_Gavage Assess oral gavage technique (Correct volume, esophageal placement) Outcome_Gavage Gavage accurate? Check_Gavage->Outcome_Gavage Check_Sampling Standardize blood collection (Consistent site, minimal stress) Outcome_Sampling Sampling consistent? Check_Sampling->Outcome_Sampling Outcome_Fasting->Check_Handling Yes Action_Fasting Standardize fasting duration for all animals Outcome_Fasting->Action_Fasting No Outcome_Handling->Check_Gavage Yes Action_Handling Implement consistent handling and acclimatization period Outcome_Handling->Action_Handling No Outcome_Gavage->Check_Sampling Yes Action_Gavage Provide additional training on oral gavage Outcome_Gavage->Action_Gavage No Action_Sampling Refine blood sampling technique Outcome_Sampling->Action_Sampling No End Re-run experiment with optimized protocol Outcome_Sampling->End Yes Action_Fasting->End Action_Handling->End Action_Gavage->End Action_Sampling->End GKA_Tachyphylaxis Proposed Mechanism for GKA-Induced β-Cell Dysfunction cluster_stimulus Chronic Stimulus cluster_cell_response β-Cell Response Chronic_GKA Long-Term this compound Treatment GK_Overactivation Sustained GK Overactivation Chronic_GKA->GK_Overactivation Metabolic_Flux Increased Glycolytic Flux GK_Overactivation->Metabolic_Flux ROS_Production ↑ Reactive Oxygen Species (ROS) Metabolic_Flux->ROS_Production ER_Stress Endoplasmic Reticulum (ER) Stress Metabolic_Flux->ER_Stress Apoptosis Apoptosis ROS_Production->Apoptosis Oxidative Damage UPR Unfolded Protein Response (UPR) ER_Stress->UPR UPR->Apoptosis If unresolved Cell_Dysfunction β-Cell Dysfunction & Loss Apoptosis->Cell_Dysfunction

References

Technical Support Center: AZD6370 and Liver Safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring and mitigating potential liver stress during experiments involving the glucokinase activator, AZD6370. While clinical studies of this compound have generally reported it to be well-tolerated, proactive monitoring for potential drug-induced liver injury (DILI) is a critical component of preclinical and clinical research.[1][2] This guide offers troubleshooting advice and frequently asked questions to ensure the safe and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: Has liver toxicity been reported for this compound in clinical trials?

A1: Based on available public data from clinical trials, this compound has been generally well-tolerated with no major safety concerns raised regarding liver toxicity.[1][2][3][4] However, as with any investigational compound, continuous and careful monitoring of liver function is a standard and recommended practice during drug development.[5][6]

Q2: What are the potential, albeit theoretical, mechanisms by which a glucokinase activator like this compound could induce liver stress?

A2: While not specifically reported for this compound, potential mechanisms for drug-induced liver stress can be multifactorial. For a glucokinase activator, theoretical considerations could include:

  • Metabolic Overload: Enhanced glucose uptake and metabolism in hepatocytes could potentially lead to increased production of reactive oxygen species (ROS), contributing to oxidative stress.

  • Mitochondrial Dysfunction: Alterations in cellular energy metabolism could potentially impact mitochondrial function.

  • Idiosyncratic Reactions: These are rare, unpredictable reactions that are not dose-related and can be influenced by individual genetic factors.[5][7]

Q3: What are the initial signs of potential liver stress I should monitor for in my experiments?

A3: The earliest indicators of potential liver stress are typically elevations in serum levels of liver enzymes.[8][9] Key biomarkers to monitor include:

  • Alanine aminotransferase (ALT)

  • Aspartate aminotransferase (AST)

  • Alkaline phosphatase (ALP)

  • Total Bilirubin (B190676) (TBIL)

Q4: How often should I monitor liver function in my preclinical studies?

A4: The frequency of monitoring should be determined by the study design, duration, and dose levels. A general recommendation for preclinical studies would be:

  • Baseline: Prior to the first administration of this compound.

  • During Treatment: At regular intervals (e.g., weekly for short-term studies, monthly for longer-term studies).

  • Post-Treatment: At the termination of the study. More frequent monitoring may be warranted in studies with higher doses or longer durations.[10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Mild, transient elevation of ALT/AST (<3x ULN) without an increase in bilirubin. - Normal biological variability.- Minor, adaptive liver response.- Continue monitoring at the scheduled intervals.- Consider more frequent monitoring (e.g., twice weekly) to track the trend.- Ensure proper animal handling and sample collection techniques to minimize stress-induced enzyme release.
Moderate elevation of ALT/AST (3-5x ULN) or a confirmed upward trend. - Potential dose-dependent hepatotoxicity.- Onset of idiosyncratic reaction.- Reduce the dose of this compound in the affected cohort.- Consider a temporary cessation of dosing and monitor for recovery.- Perform histopathological analysis of liver tissue from a subset of animals.
Significant elevation of ALT/AST (>5x ULN) or any elevation of ALT/AST with a concurrent rise in total bilirubin (>2x ULN). - High likelihood of significant drug-induced liver injury (Hy's Law).[7]- Immediately discontinue this compound administration.- Euthanize the affected animals for humane reasons and collect liver tissue for comprehensive histopathology and biomarker analysis.- Review the experimental protocol and consider dose range adjustments for future studies.
No change in liver enzymes, but histopathology reveals subtle changes (e.g., mild steatosis). - Early signs of metabolic changes in the liver.- Quantify the steatosis and correlate with dose levels.- Analyze for markers of oxidative stress (e.g., NRF2 pathway activation).- Consider co-administration of an antioxidant to investigate the role of oxidative stress.

ULN: Upper Limit of Normal

Experimental Protocols

Serum Biomarker Analysis for Liver Injury

Objective: To quantitatively assess the levels of key liver enzymes and bilirubin in serum as indicators of hepatocellular injury and cholestasis.

Methodology:

  • Sample Collection: Collect blood samples from animals at designated time points (baseline, during, and post-treatment). For rodents, this can be via tail vein, saphenous vein, or terminal cardiac puncture.

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum).

  • Analysis: Use a certified automated clinical chemistry analyzer or commercially available ELISA kits to quantify the concentrations of ALT, AST, ALP, and Total Bilirubin.

  • Data Interpretation: Compare the results to the baseline values and the control group. Elevations in ALT and AST are indicative of hepatocellular injury, while an increase in ALP suggests cholestasis. A concurrent rise in ALT/AST and bilirubin is a more severe prognostic indicator.[8][11]

Liver Histopathology

Objective: To qualitatively and semi-quantitatively assess the microscopic structure of the liver for signs of injury, inflammation, and steatosis.

Methodology:

  • Tissue Collection: At the end of the study, humanely euthanize the animals and immediately perfuse the liver with phosphate-buffered saline (PBS) to remove blood.

  • Fixation: Excise a section of the liver (typically the left lateral lobe) and fix it in 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning and Staining: Cut 4-5 µm thick sections using a microtome. Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphology. Additional stains like Oil Red O (on frozen sections) can be used to specifically assess lipid accumulation (steatosis).

  • Microscopic Examination: A board-certified veterinary pathologist should blindly evaluate the slides for evidence of necrosis, apoptosis, inflammation, steatosis, and any other pathological changes.

Visualizations

AZD6370_Action_Pathway cluster_blood Bloodstream cluster_hepatocyte Hepatocyte This compound This compound Glucokinase Glucokinase This compound->Glucokinase Activates Glucose Glucose Glucose->Glucokinase Substrate G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylates Metabolism Glycolysis & Glycogen Synthesis G6P->Metabolism

Caption: Mechanism of action of this compound in hepatocytes.

DILI_Monitoring_Workflow start Start Experiment (this compound Dosing) monitor Routine Monitoring: - Serum ALT, AST, ALP, Bili - Clinical Observations start->monitor decision Are Liver Biomarkers Elevated? monitor->decision no_change No Significant Change decision->no_change No investigate Investigate Further: - Dose Reduction? - Histopathology - Oxidative Stress Markers decision->investigate Yes continue_study Continue Study & Monitoring no_change->continue_study continue_study->monitor stop Stop Dosing & Evaluate investigate->stop

Caption: Decision workflow for monitoring potential liver injury.

References

Technical Support Center: AZD6370 Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in experiments involving the glucokinase activator, AZD6370.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, potent, and selective activator of the enzyme glucokinase (GK).[1] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and liver hepatocytes.[2] By activating GK, this compound enhances the conversion of glucose to glucose-6-phosphate, which in turn promotes insulin (B600854) release from pancreatic β-cells and stimulates glycogen (B147801) synthesis in the liver.[2] This dual action on the pancreas and liver contributes to its glucose-lowering effects.[3]

Q2: What are the expected pharmacodynamic effects of this compound?

In both healthy volunteers and patients with type 2 diabetes mellitus (T2DM), this compound has been shown to produce dose-dependent reductions in plasma glucose.[4] It also increases glucose-stimulated insulin secretion.[4] Studies have demonstrated that this compound administration leads to an increase in serum insulin and the glucose infusion rate (GIR) required to maintain euglycemia.[2][3]

Q3: Are there any known off-target effects of this compound?

The provided search results do not indicate any specific off-target effects of this compound. The compound is described as a "selective" glucokinase activator.[1] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at high concentrations. It is recommended to include appropriate controls in your experiments to monitor for any unexpected cellular responses.

Troubleshooting Guide for Inconsistent Results

Variability in experimental outcomes with this compound can often be traced back to differences in experimental design and execution. This guide addresses common issues that may lead to perceived inconsistencies.

Issue 1: Variable Glucose-Lowering Effects Observed

  • Possible Cause 1: Fed vs. Fasted State of Subjects/Animals. The metabolic state of the experimental subject can significantly influence the effects of this compound. The glucose-lowering effect of this compound is observed in both fed and fasted states, but the magnitude of insulin secretion is more pronounced in the fed state.[4]

    • Recommendation: Strictly control and report the feeding status of your subjects. For in vivo studies, ensure consistent fasting periods or standardized meal compositions and timing.

  • Possible Cause 2: Dosing Regimen and Timing. The pharmacokinetics of this compound are characterized by rapid absorption and elimination.[2][3] A single dose may result in a transient effect.

    • Recommendation: For sustained glucose control, consider a divided dosing schedule (e.g., twice or four times a day) which has been shown to produce a smoother 24-hour glucose profile.[4]

Issue 2: Discrepancies in Insulin Secretion Measurements

  • Possible Cause: Euglycemic Clamp vs. Non-Clamp Conditions. The use of a euglycemic clamp is crucial for accurately assessing the direct effects of this compound on insulin secretion and glucose utilization, as it prevents confounding effects from hypoglycemia.[3] Without a clamp, hypoglycemia can occur, especially at higher doses, which can trigger counterregulatory hormone responses and mask the primary effects of the drug.[3]

    • Recommendation: When feasible, employ the euglycemic clamp technique for detailed pharmacodynamic studies. If a clamp is not used, be aware of the potential for hypoglycemia and its downstream effects.

Data Presentation

Table 1: Pharmacodynamic Effects of Single Ascending Doses of this compound in Healthy Fasting Subjects (with Euglycemic Clamp)

This compound Dose (mg)Effect on Serum Insulin (S-insulin)Effect on Glucose Infusion Rate (GIR)
10 - 650IncreasedIncreased
50 and 80Similar to short-acting insulin (4 U)Greater than short-acting insulin (4 U)

Data summarized from references[2][3].

Table 2: Effect of this compound on Plasma Glucose in Fasted and Fed Patients with T2DM

This compound Dose (mg)Plasma Glucose Reduction vs. Placebo
20Dose-dependent reduction
60Up to 30% (p<0.001)
180Up to 30% (p<0.001)

Data summarized from reference[4].

Experimental Protocols

1. In Vivo Assessment of this compound Pharmacodynamics using Euglycemic Clamp (Human Subjects)

  • Objective: To evaluate the effect of this compound on insulin secretion and glucose utilization.

  • Methodology:

    • Subjects are fasted overnight.

    • A single oral dose of this compound (e.g., 10-650 mg) or placebo is administered.[3]

    • A euglycemic clamp is initiated to maintain a constant blood glucose level.

    • Blood samples are collected at regular intervals to measure plasma concentrations of this compound, serum insulin, and C-peptide.[4]

    • The glucose infusion rate (GIR) required to maintain euglycemia is recorded as a measure of glucose utilization.[2][3]

2. Assessment of this compound Efficacy in Type 2 Diabetes Mellitus Patients (Fasted and Fed States)

  • Objective: To investigate the glucose-lowering effects of this compound under different prandial conditions.

  • Methodology:

    • The study is designed as a crossover trial.

    • Patients with T2DM receive a single oral dose of this compound (e.g., 20, 60, or 180 mg) or placebo.[4]

    • Treatments are administered in either a fasted state or following a standardized meal (fed state).[4]

    • Blood samples are collected over a 24-hour period to measure plasma glucose, insulin, and C-peptide levels.[4]

Visualizations

AZD6370_Mechanism_of_Action cluster_pancreas Pancreatic β-cell cluster_liver Liver Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake GK GK Glucose->GK Phosphorylation G6P G6P GK->G6P This compound This compound This compound->GK Activates Metabolism Metabolism G6P->Metabolism ATP_ADP_Ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_Ratio K_ATP_Channel K-ATP Channel Closure ATP_ADP_Ratio->K_ATP_Channel Depolarization Depolarization K_ATP_Channel->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Glucose_Liver Glucose GLUT2_Liver GLUT2 Glucose_Liver->GLUT2_Liver Uptake GK_Liver GK Glucose_Liver->GK_Liver Phosphorylation G6P_Liver G6P GK_Liver->G6P_Liver AZD6370_Liver This compound AZD6370_Liver->GK_Liver Activates Glycogen_Synthesis Glycogen Synthesis G6P_Liver->Glycogen_Synthesis

Caption: Mechanism of action of this compound in pancreatic β-cells and liver hepatocytes.

Euglycemic_Clamp_Workflow start Overnight Fast administer_drug Administer Oral this compound or Placebo start->administer_drug start_clamp Initiate Euglycemic Clamp administer_drug->start_clamp monitor_glucose Monitor Blood Glucose start_clamp->monitor_glucose collect_samples Collect Blood Samples (this compound, Insulin, C-peptide) start_clamp->collect_samples At Timed Intervals adjust_infusion Adjust Glucose Infusion Rate (GIR) monitor_glucose->adjust_infusion Maintain Euglycemia adjust_infusion->monitor_glucose end End of Study adjust_infusion->end collect_samples->end

Caption: Experimental workflow for a euglycemic clamp study with this compound.

References

Adjusting AZD6370 concentration for optimal cell response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD6370. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments for the best possible cell response.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a glucokinase activator (GKA).[1][2][3] Glucokinase (GK) is an enzyme that plays a crucial role in glucose metabolism by catalyzing the phosphorylation of glucose to glucose-6-phosphate. This is the first and rate-limiting step in glycolysis. By activating GK, this compound enhances glucose uptake and metabolism in cells.[3] In pancreatic beta-cells, this leads to increased insulin (B600854) secretion, while in hepatocytes, it promotes glycogen (B147801) synthesis.[1][3]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on its mechanism as a small molecule activator, a good starting point for in vitro cell-based assays is to perform a dose-response curve. A suggested range for initial testing would be from 0.1 µM to 100 µM. It is recommended to consult the literature for specific cell types, though detailed in vitro data for this compound is limited.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a benzamide (B126) and sulfone compound.[1][4] For most cell culture applications, it is advisable to dissolve this compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 100 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).

Q4: What are the expected downstream effects of this compound treatment in a responsive cell line?

A4: In a cell line that expresses glucokinase and has a glucose-responsive metabolism, treatment with this compound is expected to lead to an increase in glucose consumption from the media, elevated intracellular levels of glucose-6-phosphate, and increased flux through the glycolytic pathway. This can result in higher lactate (B86563) production and changes in cellular ATP levels. In pancreatic beta-cell lines (e.g., INS-1, MIN6), an increase in glucose-stimulated insulin secretion is a key expected outcome.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell metabolism or signaling. 1. Cell line does not express sufficient levels of glucokinase. 2. The concentration of this compound is too low. 3. The incubation time is too short. 4. The glucose concentration in the medium is too low for glucokinase activation to have a significant effect.1. Confirm glucokinase expression in your cell line via qPCR or Western blot. 2. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 200 µM). 3. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours). 4. Ensure your cell culture medium contains an adequate glucose concentration (e.g., standard RPMI-1640 contains ~11 mM glucose).[5]
High levels of cell death or toxicity observed. 1. The concentration of this compound is too high. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. 3. The cells are overly sensitive to metabolic shifts.1. Lower the concentration range in your dose-response experiments. 2. Ensure the final DMSO concentration is below 0.1%. Run a vehicle-only control. 3. Assess cell viability at earlier time points and with lower concentrations of the compound.
Inconsistent or variable results between experiments. 1. Inconsistent cell culture conditions (e.g., cell passage number, confluency). 2. Variability in compound preparation and dilution. 3. Fluctuations in incubator conditions (CO2, temperature, humidity).[6] 4. Changes in media components, such as glucose and glutamine levels, during the experiment.[5]1. Use cells within a consistent passage number range and seed at a standardized density.[5] 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Regularly calibrate and monitor incubator settings. 4. Consider the metabolic state of your cells and how it might change over the course of your experiment.[5]

Experimental Protocols

Protocol 1: Dose-Response Assessment of this compound on Cell Viability

This protocol is designed to determine the cytotoxic or cytostatic effects of a range of this compound concentrations on a chosen cell line.

Materials:

  • Adherent or suspension cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment (for adherent cells).

  • Compound Preparation:

    • Prepare a 1000x stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in complete cell culture medium to create 2x working concentrations of your desired final concentrations.

  • Cell Treatment:

    • Remove the medium from the wells (for adherent cells).

    • Add an equal volume of the 2x this compound working solutions to the wells.

    • Include wells with a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Equilibrate the plate and viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required by the assay.

    • Read the plate on a plate reader at the appropriate wavelength or luminescence setting.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value if applicable.

Protocol 2: Glucose Uptake Assay

This protocol measures the effect of this compound on the rate of glucose consumption by cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 24-well or 12-well cell culture plates

  • Glucose assay kit (e.g., a colorimetric or fluorescent kit)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will not lead to overconfluence during the experiment.

    • Incubate overnight.

  • Cell Treatment:

    • Prepare dilutions of this compound in complete medium at the desired concentrations.

    • Replace the medium in the wells with the this compound-containing medium or vehicle control medium.

  • Sample Collection:

    • At various time points (e.g., 0, 6, 12, 24 hours), collect a small aliquot of the cell culture medium from each well.

    • Store the collected medium at -80°C until analysis.

  • Glucose Measurement:

    • Thaw the medium samples.

    • Use a glucose assay kit to measure the glucose concentration in each sample according to the manufacturer's protocol.

  • Data Analysis:

    • For each treatment condition, calculate the amount of glucose consumed from the medium at each time point.

    • Normalize the glucose consumption to the cell number or protein concentration.

    • Compare the rate of glucose uptake in this compound-treated cells to the vehicle control.

Visualizations

AZD6370_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound Glucokinase Glucokinase (GK) This compound->Glucokinase Activates Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT Transport Glucose_int Glucose GLUT->Glucose_int G6P Glucose-6-Phosphate Glucokinase->G6P Glucose_int->Glucokinase Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synth Glycogen Synthesis (Hepatocyte) G6P->Glycogen_Synth Insulin_Secretion Insulin Secretion (Pancreatic β-cell) Glycolysis->Insulin_Secretion Troubleshooting_Workflow Start Experiment Start: No or unexpected cell response Check_GK Check Glucokinase (GK) Expression Start->Check_GK Dose_Response Perform Dose-Response Curve (0.01 µM - 200 µM) Check_GK->Dose_Response GK Expressed Review_Protocol Review Experimental Protocol for Consistency Check_GK->Review_Protocol GK Not Expressed Time_Course Conduct Time-Course (1-24 hours) Dose_Response->Time_Course Check_Media Verify Media Glucose Level Time_Course->Check_Media Viability_Assay Run Cell Viability Assay (e.g., MTT) Check_Media->Viability_Assay Check_DMSO Check Final DMSO Concentration (should be <= 0.1%) Viability_Assay->Check_DMSO Toxicity Observed Optimal_Response Optimal Response Achieved Viability_Assay->Optimal_Response No Toxicity, Effect Observed Check_DMSO->Dose_Response Adjust Concentration Review_Protocol->Start Revise Experiment

References

Technical Support Center: Validating AZD6370 Activity in Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of the glucokinase activator, AZD6370, in various cell types.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a glucokinase (GK) activator. Glucokinase is a key enzyme in glucose metabolism, functioning as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] In pancreatic β-cells, GK activation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion.[1] In the liver, it promotes glucose uptake and its conversion to glycogen (B147801).[1] this compound allosterically activates GK, enhancing its affinity for glucose. This dual action in the pancreas and liver leads to increased insulin secretion and enhanced hepatic glucose metabolism, making it a potential therapeutic agent for type 2 diabetes.[2][3]

Q2: Which cell lines are appropriate for studying the in vitro activity of this compound?

A2: The choice of cell line depends on the specific aspect of this compound activity you wish to investigate:

  • Pancreatic β-cell function: INS-1E or MIN6 cell lines are suitable models for studying effects on insulin secretion.[4]

  • Hepatic glucose metabolism: Primary hepatocytes or hepatoma cell lines such as HepG2 or HepaRG are commonly used to assess glucose uptake and glycogen synthesis.[5][6]

Q3: What are the key in vitro assays to validate this compound activity?

A3: The primary in vitro assays to confirm this compound activity include:

  • Insulin Secretion Assay: To measure the effect of this compound on glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.

  • Glucose Uptake Assay: To determine the impact of this compound on glucose uptake in hepatocytes.

  • Western Blot Analysis: To assess the phosphorylation status of downstream signaling proteins of the glucokinase pathway.

II. Experimental Protocols & Expected Results

A. Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells

This protocol details the steps to measure the effect of this compound on insulin secretion from INS-1E pancreatic β-cells in response to glucose.

Methodology:

  • Cell Culture: Culture INS-1E cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

  • Cell Seeding: Seed INS-1E cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Pre-incubation (Starvation):

    • Wash the cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4) containing a low glucose concentration (e.g., 2.8 mM).

    • Incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to establish a basal insulin secretion level.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add fresh KRBH buffer with low glucose (2.8 mM) or high glucose (16.7 mM) with or without various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Normalization: Normalize the insulin secretion data to the total protein content or cell number in each well.

Expected Results:

Treatment with this compound is expected to potentiate glucose-stimulated insulin secretion. In the presence of high glucose, a dose-dependent increase in insulin secretion should be observed with increasing concentrations of this compound.

Quantitative Data Summary (Representative for Glucokinase Activators):

ConditionGlucose (mM)This compound (µM)Insulin Secretion (Fold Change over Low Glucose Control)
Basal2.801.0
Stimulated16.703.0 - 5.0
Stimulated + this compound16.70.14.0 - 6.0
Stimulated + this compound16.716.0 - 9.0
Stimulated + this compound16.7108.0 - 12.0

Note: These are representative values. Actual results may vary depending on experimental conditions and cell passage number.

G cluster_workflow GSIS Assay Workflow A Seed INS-1E Cells B Pre-incubation (Low Glucose) A->B C Stimulation (Low/High Glucose +/- this compound) B->C D Collect Supernatant C->D E Insulin ELISA D->E F Data Analysis E->F

Figure 1. Experimental workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

B. Glucose Uptake Assay in HepG2 Cells

This protocol describes how to measure the effect of this compound on glucose uptake in HepG2 cells using a fluorescent glucose analog, 2-NBDG.

Methodology:

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Serum Starvation: Wash the cells twice with warm PBS and then incubate in serum-free DMEM for 2-4 hours.

  • Inhibitor/Activator Treatment:

    • Remove the serum-free medium.

    • Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control.

    • Incubate for 30-60 minutes at 37°C.

  • Glucose Uptake:

    • Add the fluorescent glucose analog 2-NBDG to each well to a final concentration of 50-100 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Stop and Wash:

    • Quickly remove the 2-NBDG containing medium.

    • Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

Expected Results:

This compound is expected to increase glucose uptake in HepG2 cells in a dose-dependent manner.

Quantitative Data Summary (Representative for Glucokinase Activators):

ConditionThis compound (µM)2-NBDG Uptake (Fold Change over Vehicle Control)
Vehicle Control01.0
This compound0.11.2 - 1.5
This compound11.5 - 2.0
This compound101.8 - 2.5

Note: These are representative values. Actual results may vary depending on experimental conditions.

G cluster_pathway Glucokinase Activation Pathway This compound This compound GK Glucokinase (GK) This compound->GK activates G6P Glucose-6-Phosphate GK->G6P GlucoseUptake Glucose Uptake (Hepatocytes) GK->GlucoseUptake Glucose Glucose Glucose->GK Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen Insulin Insulin Secretion (Pancreatic β-cells) Glycolysis->Insulin

References

Validation & Comparative

A Comparative Analysis of AZD6370 and Other Glucokinase Activators for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucokinase (GK) activators (GKAs) represent a novel class of oral hypoglycemic agents for the treatment of type 2 diabetes mellitus (T2DM). By allosterically activating the GK enzyme, a key regulator of glucose homeostasis, these agents enhance glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increase glucose uptake and glycogen (B147801) synthesis in the liver. This guide provides a comparative overview of AZD6370 and other prominent GKAs, focusing on their clinical efficacy, safety profiles, and underlying mechanisms, supported by experimental data.

Mechanism of Action: The Glucokinase Activation Pathway

Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes. In the pancreas, increased GK activity leads to a higher rate of glycolysis, an elevated ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium, which triggers insulin exocytosis. In the liver, GK activation promotes the conversion of glucose to glucose-6-phosphate, thereby stimulating glycogen synthesis and reducing hepatic glucose output. GKAs amplify these effects, leading to improved glycemic control.

Glucokinase_Activation_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Glycolysis Glycolysis G6P_p->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP K-ATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin GKA_p Glucokinase Activator GKA_p->GK_p Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l HGO ↓ Hepatic Glucose Output GK_l->HGO Glycogen Glycogen Synthesis G6P_l->Glycogen GKA_l Glucokinase Activator GKA_l->GK_l SEED_Study_Workflow Screening Screening (2 weeks) Run_in Placebo Run-in (4 weeks) Screening->Run_in Randomization Randomization (2:1) Run_in->Randomization Dorzagliatin Dorzagliatin (75 mg BID) Randomization->Dorzagliatin n=310 Placebo Placebo Randomization->Placebo n=153 Treatment 24-week Double-Blind Treatment Open_label 28-week Open-Label Treatment (All receive Dorzagliatin) Treatment->Open_label Follow_up Follow-up Open_label->Follow_up Dorzagliatin->Treatment Placebo->Treatment

A Comparative Analysis of the Glucokinase Activators AZD6370 and AZD1656 in Glycemic Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two glucokinase activators, AZD6370 and AZD1656, based on available clinical trial data. This document summarizes key quantitative findings, outlines experimental methodologies, and visualizes relevant biological pathways and study designs.

Executive Summary

This compound and AZD1656 are both small molecule activators of glucokinase, a key enzyme in glucose metabolism, and have been investigated for their potential in managing type 2 diabetes. While both compounds aim to improve glycemic control by enhancing glucose sensing and metabolism in the pancreas and liver, their clinical development and reported efficacy profiles exhibit notable differences. Direct head-to-head clinical trials comparing their glucose-lowering efficacy in patients with type 2 diabetes are not publicly available. This guide therefore synthesizes data from separate clinical studies to provide a comparative overview.

This compound demonstrated dose-dependent reductions in plasma glucose in a short-term study involving patients with type 2 diabetes.[1] In contrast, AZD1656 showed initial improvements in glycemic control in a 4-month dose-ranging study, but its efficacy appeared to diminish over time.[2] A study directly comparing the two in healthy volunteers focused on their effects on the counterregulatory response to hypoglycemia, revealing subtle differences in their profiles under these specific conditions.[3][4]

Mechanism of Action: Targeting Glucokinase for Glycemic Control

Both this compound and AZD1656 are glucokinase activators (GKAs). Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes. By activating GK, these drugs lower the threshold for glucose-stimulated insulin (B600854) secretion from the pancreas and increase glucose uptake and glycogen (B147801) synthesis in the liver. This dual mechanism of action is intended to provide effective glycemic control.

cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_P Glucose GK_P Glucokinase Glucose_P->GK_P GKA_P This compound / AZD1656 GKA_P->GK_P G6P_P Glucose-6-Phosphate GK_P->G6P_P Activation Metabolism_P Metabolism G6P_P->Metabolism_P ATP_P ATP Metabolism_P->ATP_P Insulin_Secretion Insulin Secretion ATP_P->Insulin_Secretion Blood_Glucose Blood Glucose Insulin_Secretion->Blood_Glucose Lowers Glucose_L Glucose GK_L Glucokinase Glucose_L->GK_L GKA_L This compound / AZD1656 GKA_L->GK_L G6P_L Glucose-6-Phosphate GK_L->G6P_L Activation Glycogen_Synth Glycogen Synthesis G6P_L->Glycogen_Synth Glycolysis Glycolysis G6P_L->Glycolysis Glycogen_Synth->Blood_Glucose Lowers Glycolysis->Blood_Glucose Lowers Blood_Glucose->Glucose_P Blood_Glucose->Glucose_L

Caption: Simplified signaling pathway of this compound and AZD1656.

Comparative Efficacy Data

Direct comparative efficacy trials in diabetic patients are unavailable. The following tables summarize findings from separate studies.

This compound Efficacy Data

A study in patients with type 2 diabetes assessed the pharmacodynamics of single oral doses of this compound.[1]

ParameterPlaceboThis compound (20 mg)This compound (60 mg)This compound (180 mg)
Change in Plasma Glucose (Fasted) -↓↓↓↓↓ (up to 30% reduction, p<0.001)
Change in Plasma Glucose (Fed) -↓↓↓↓↓ (up to 30% reduction, p<0.001)
Insulin Secretion (0-4h, Fasted) Baseline↑↑↑↑↑
Insulin Secretion (0-4h, Fed) Baseline↑↑↑↑↑

Note: Arrows indicate the direction of change, with more arrows signifying a greater effect. Statistical significance was reached at 60 mg and 180 mg doses versus placebo.[1]

AZD1656 Efficacy Data

A 4-month, randomized, double-blind, placebo-controlled study evaluated the efficacy of AZD1656 as an add-on to metformin (B114582) in patients with type 2 diabetes.[2]

ParameterPlaceboAZD1656 (10-140 mg titrated)AZD1656 (20-200 mg titrated)Glipizide (B1671590) (5-20 mg titrated)
Mean Change in HbA1c from Baseline (4 months) --0.80%-0.81%Similar to AZD1656
Patients Achieving HbA1c ≤7.0% (4 months) Lower %Higher %Higher %-
Patients Achieving HbA1c ≤6.5% (4 months) Lower %Higher %Higher %-
Sustained Efficacy (at 6 months) -DiminishedDiminished-

Note: The study showed that while AZD1656 provided significant improvements in glycemic control at 4 months, the effect was not sustained at 6 months in an extension phase.[2]

Head-to-Head Comparison in Healthy Volunteers

A study in healthy male volunteers directly compared the effects of this compound and AZD1656 on the counterregulatory response to hypoglycemia induced by a stepwise hypoglycemic clamp.[3][4]

ParameterThis compound (300 mg)AZD1656 (80 mg + Insulin)
Induction of Hypoglycemia Sufficient aloneRequired supporting insulin infusion
Norepinephrine Response No effectNo effect
Growth Hormone Response No effectNo effect
Cortisol Response No effectNo effect
Epinephrine Response No effectSlightly increased
Glucagon Response Reduced by ~30% vs. insulinReduced by ~30% vs. insulin

This study highlights a potential difference in the potency or pharmacokinetic/pharmacodynamic profile of the two drugs, as AZD1656 alone was not sufficient to induce the target level of hypoglycemia.[3][4]

Experimental Protocols

This compound Study in T2DM Patients

This was a two-part, single-day study.[1]

  • Part A: Patients received a single oral dose of this compound (20, 60, or 180 mg) or placebo in either a fasted or fed state.

  • Part B: Patients received a total dose of 180 mg of this compound administered as a single dose, two divided doses, or four divided doses, or placebo.

  • Primary Endpoints: Changes in plasma glucose, insulin, and C-peptide levels versus placebo.

cluster_partA Part A: Single Dose cluster_partB Part B: Divided Dose Screening_A Patient Screening Randomization_A Randomization (n=8 per group) Screening_A->Randomization_A Dosing_A Single Oral Dose (Placebo, 20, 60, or 180 mg this compound) Fasted or Fed Randomization_A->Dosing_A Measurements_A Plasma Glucose, Insulin, C-peptide Dosing_A->Measurements_A Screening_B Patient Screening Randomization_B Randomization (n=8) Screening_B->Randomization_B Dosing_B Total 180 mg this compound (Single, Twice, or Four Divided Doses) or Placebo Randomization_B->Dosing_B Measurements_B 24-h Glucose Profile Dosing_B->Measurements_B

Caption: Experimental workflow for the this compound study in T2DM patients.
AZD1656 Dose-Ranging Study

This was a 4-month, randomized, double-blind, placebo-controlled study with a 2-month extension.[2]

  • Participants: 458 patients with type 2 diabetes and HbA1c between 7.5% and 10% on metformin.

  • Randomization: Patients were randomized to receive placebo, fixed doses of AZD1656 (20 mg or 40 mg), titrated doses of AZD1656 (10-140 mg or 20-200 mg), or titrated glipizide (5-20 mg).

  • Primary Endpoint: Placebo-corrected change in HbA1c from baseline to 4 months.

Screening Patient Screening (T2DM on Metformin) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo AZD1656_Fixed AZD1656 (Fixed Doses) Randomization->AZD1656_Fixed AZD1656_Titrated AZD1656 (Titrated Doses) Randomization->AZD1656_Titrated Glipizide Glipizide (Titrated) Randomization->Glipizide Treatment_4m 4-Month Treatment Period Placebo->Treatment_4m AZD1656_Fixed->Treatment_4m AZD1656_Titrated->Treatment_4m Glipizide->Treatment_4m Endpoint_4m Primary Endpoint Assessment (Change in HbA1c) Treatment_4m->Endpoint_4m Extension_2m Optional 2-Month Extension Endpoint_4m->Extension_2m Endpoint_6m 6-Month Assessment Extension_2m->Endpoint_6m

References

A Head-to-Head Comparison of AZD6370 and Metformin in the Context of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational glucokinase activator AZD6370 and the first-line therapeutic agent for type 2 diabetes mellitus (T2DM), metformin (B114582). The comparison is based on available preclinical and Phase I clinical data for this compound and the extensive body of research on metformin.

Executive Summary

This compound and metformin represent two distinct approaches to glycemic control. This compound acts as a glucokinase activator (GKA), directly targeting the glucose sensor in pancreatic β-cells and hepatocytes to enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. In contrast, metformin, a biguanide, primarily reduces hepatic gluconeogenesis through a complex mechanism involving the activation of AMP-activated protein kinase (AMPK) and inhibition of the mitochondrial respiratory chain complex I. While both agents aim to lower blood glucose, their mechanisms, and consequently their cellular and systemic effects, differ significantly. Preclinical data suggests these agents have opposing effects on certain aspects of hepatic glucose metabolism. This guide will delve into these differences, presenting the available data to inform research and development in the field of metabolic diseases.

Mechanism of Action

This compound: A Glucokinase Activator

This compound is a small molecule that allosterically activates glucokinase (GK), a key enzyme in glucose metabolism.[1][2] GK functions as a glucose sensor in pancreatic β-cells and hepatocytes.[1] By activating GK, this compound increases the rate of glucose phosphorylation to glucose-6-phosphate (G6P), which in turn stimulates insulin secretion from β-cells and enhances glycogen (B147801) synthesis and glucose uptake in the liver.[1][2] This dual action on the pancreas and liver is intended to provide a glucose-dependent mechanism for lowering blood glucose levels.

Metformin: A Multi-Targeted Agent

Metformin's mechanism of action is multifaceted and not entirely understood.[3] Its primary effect is the reduction of hepatic glucose production (gluconeogenesis).[4] This is largely attributed to the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[5][] Metformin is thought to inhibit the mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK.[5][] Activated AMPK then phosphorylates and inhibits enzymes involved in gluconeogenesis. Additionally, metformin can increase insulin sensitivity in peripheral tissues, such as muscle, and may have effects on the gut microbiome.[3]

Signaling Pathway Diagrams

AZD6370_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p AZD6370_p This compound AZD6370_p->GK_p + G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Metabolism G6P_p->Metabolism_p ATP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_p K_channel KATP Channel Closure ATP_p->K_channel Depolarization Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin_Vesicles Insulin Vesicles Ca_channel->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l AZD6370_l This compound AZD6370_l->GK_l + G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis

Figure 1: this compound Signaling Pathway.

Metformin_Pathway cluster_liver Hepatocyte cluster_muscle Muscle Cell Metformin Metformin Mitochondrion Mitochondrion Metformin->Mitochondrion Complex1 Complex I Inhibition Mitochondrion->Complex1 ATP_production ↓ ATP Production Complex1->ATP_production AMP_ratio ↑ AMP/ATP Ratio ATP_production->AMP_ratio AMPK AMPK Activation AMP_ratio->AMPK Gluconeogenesis_enzymes Gluconeogenic Enzymes AMPK->Gluconeogenesis_enzymes - Gluconeogenesis ↓ Hepatic Gluconeogenesis Gluconeogenesis_enzymes->Gluconeogenesis Metformin_m Metformin Insulin_Sensitivity ↑ Insulin Sensitivity Metformin_m->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Insulin_Sensitivity->Glucose_Uptake

Figure 2: Metformin Signaling Pathway.

Head-to-Head Preclinical Data: Hepatocyte Gene Expression

A study in rat hepatocytes directly compared the effects of a glucokinase activator (GKA) and metformin on glucose-regulated gene expression, providing valuable insight into their opposing cellular actions.[7][8][9]

ParameterHigh GlucoseGKAMetformin (at high glucose)
Hepatocyte G6P IncreasedIncreasedAttenuated increase
Gck (Glucokinase) gene expression RepressedRepressedAttenuated repression
G6pc (Glucose-6-phosphatase) gene expression InducedInducedAttenuated induction
Pklr (Pyruvate kinase) gene expression InducedInducedAttenuated induction
Table 1: Comparative Effects of a GKA and Metformin on Hepatocyte Metabolism and Gene Expression.[7][8][9]

These findings suggest that while both aim to lower systemic glucose, their effects on hepatic glucose metabolism are distinct. The GKA mimics the effects of high glucose at the cellular level, leading to a potential negative feedback loop by repressing glucokinase gene expression.[7][8][9] In contrast, metformin counteracts the effects of high glucose on key metabolic intermediates and gene expression.[7][8][9]

Clinical Data Comparison

Direct head-to-head clinical trials of this compound and metformin are not available. The following comparison is based on data from separate clinical trials.

This compound: Phase I Clinical Trial Data

The primary clinical trial for this compound was a Phase I, randomized, single-blind, crossover study in patients with T2DM (NCT00690287).[10][11]

ParameterThis compound (20, 60, 180 mg)Placebo
Plasma Glucose Reduction Up to 30% reduction vs. placebo (p<0.001 at 60 and 180 mg)[12]-
Insulin Secretion Dose-dependent increase[12]-
Pharmacokinetics Rapidly absorbed, dose-independent[12]-
Food Effect on PK Unaffected[12]-
Tolerability Generally well tolerated[12]-
Table 2: Summary of this compound Phase I Clinical Trial Results in T2DM Patients.[12]
Metformin: Established Clinical Profile

Metformin is a well-established first-line therapy for T2DM with a vast amount of clinical data.

ParameterMetformin
HbA1c Reduction Approximately 1.0-2.0%
Primary Effect Reduces hepatic glucose production[4]
Insulin Secretion Does not directly stimulate insulin secretion
Weight Effect Weight neutral or modest weight loss[3][13]
Hypoglycemia Risk Low when used as monotherapy[3]
Common Side Effects Gastrointestinal (diarrhea, nausea)[3][13][14]
Rare but Serious Side Effect Lactic acidosis[15]
Table 3: General Clinical Profile of Metformin.

Experimental Protocols

This compound Clinical Trial (NCT00690287) Methodology

Study Design: A two-part, randomized, single-blind, crossover study.[12]

Part A:

  • Participants: 8 patients with T2DM.

  • Intervention: Single oral doses of this compound (20, 60, or 180 mg) or placebo, administered in both fed and fasted states.[12]

  • Primary Outcome Measures: Plasma glucose, insulin, and C-peptide levels.[12]

Part B:

  • Participants: 8 patients with T2DM.

  • Intervention: A total daily dose of 180 mg of this compound administered as a single dose, two divided doses, or four divided doses, compared with placebo.[12]

  • Primary Outcome Measures: 24-hour glucose profile.[12]

AZD6370_Trial_Workflow cluster_partA Part A cluster_partB Part B Screening_A Screening & Enrollment (n=8) Randomization_A Randomization (Crossover) Screening_A->Randomization_A Fasted_Arm Fasted State Randomization_A->Fasted_Arm Fed_Arm Fed State Randomization_A->Fed_Arm Dosing_Fasted Single Dose this compound (20, 60, 180mg) or Placebo Fasted_Arm->Dosing_Fasted Dosing_Fed Single Dose this compound (20, 60, 180mg) or Placebo Fed_Arm->Dosing_Fed Sampling_A PK/PD Sampling (Glucose, Insulin, C-peptide) Dosing_Fasted->Sampling_A Dosing_Fed->Sampling_A Screening_B Screening & Enrollment (n=8) Randomization_B Randomization (Crossover) Screening_B->Randomization_B Dosing_Regimens This compound 180mg (single, bid, qid) or Placebo Randomization_B->Dosing_Regimens Sampling_B 24h Glucose Profile Dosing_Regimens->Sampling_B

Figure 3: this compound Clinical Trial Workflow.
Hypoglycemic Clamp Study with this compound

Study Design: A randomized, open, two-way crossover study in healthy male volunteers.[16][17]

  • Participants: 12 healthy adult males.[16][17]

  • Interventions:

    • A single oral dose of this compound (300 mg).[16][17]

    • Insulin infusion (0.8 mU/kg·min).[16][17]

  • Procedure: A stepwise hypoglycemic clamp was used to lower plasma glucose to a nadir of 2.7 mmol/liter for 30 minutes.[16]

  • Outcome Measures: Plasma levels of counterregulatory hormones (epinephrine, norepinephrine, GH, cortisol, and glucagon).[16]

Conclusion

This compound and metformin offer distinct mechanisms for managing hyperglycemia. This compound, as a glucokinase activator, provides a glucose-sensitive approach to enhancing insulin secretion and hepatic glucose uptake. Early clinical data demonstrated its potential for glucose lowering. However, the preclinical findings of potential tachyphylaxis through the repression of the glucokinase gene warrant further investigation for the long-term efficacy of this class of drugs.

Metformin remains the cornerstone of T2DM therapy due to its robust efficacy, safety profile, and potential cardiovascular benefits. Its primary mechanism of reducing hepatic gluconeogenesis, without stimulating insulin secretion, offers a complementary approach to other antidiabetic agents.

The opposing effects of GKAs and metformin on hepatic glucose metabolism at the cellular level are a critical consideration for future drug development. Combination therapies or the development of novel agents that can harness the benefits of both pathways may offer improved glycemic control. Further research is needed to fully elucidate the long-term clinical implications of these different mechanisms of action.

References

A Comparative Guide to the Validation of AZD6370's Effect on Glucose Utilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the glucokinase activator AZD6370 with other glucose-lowering agents, focusing on their effects on glucose utilization. The information presented is collated from publicly available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.

Mechanism of Action: A Tale of Two Strategies

Therapeutic agents aimed at improving glucose utilization primarily operate through two distinct strategies: enhancing cellular glucose uptake and metabolism, or increasing glucose excretion. This compound, a glucokinase activator (GKA), falls into the first category, while sodium-glucose cotransporter-2 (SGLT2) inhibitors exemplify the second. Insulin (B600854), the body's natural glucose-regulating hormone, serves as a benchmark for enhancing glucose uptake.

Glucokinase Activators (GKAs) like this compound act by allosterically activating the glucokinase (GK) enzyme, which is a key glucose sensor in pancreatic β-cells and hepatocytes.[1][2] This activation leads to an increased rate of glucose phosphorylation to glucose-6-phosphate, the first and rate-limiting step in glycolysis.[3] In the pancreas, this enhanced glucose sensing potentiates glucose-stimulated insulin secretion. In the liver, it promotes glycogen (B147801) synthesis and glucose utilization, thereby reducing hepatic glucose output.[2]

SGLT2 Inhibitors , such as canagliflozin, dapagliflozin, and empagliflozin, work independently of insulin. They inhibit the SGLT2 protein in the proximal renal tubules, which is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[4] By blocking this transporter, SGLT2 inhibitors increase urinary glucose excretion, leading to a reduction in blood glucose levels.[5]

Insulin binds to its receptor on the surface of cells, initiating a signaling cascade that results in the translocation of glucose transporter type 4 (GLUT4) vesicles to the plasma membrane.[6][7][8] This increases the number of glucose transporters on the cell surface, facilitating the uptake of glucose from the bloodstream into muscle and fat cells.[8]

Quantitative Comparison of Effects on Glucose Utilization

The following table summarizes the quantitative effects of this compound and its comparators on key parameters of glucose metabolism. The data is compiled from various clinical studies, and it is important to note that direct head-to-head comparisons are limited due to variations in study design, patient populations, and dosing regimens.

Compound ClassCompoundDoseEffect on Fasting Plasma Glucose (FPG)Effect on Postprandial Glucose (PPG)Effect on Glucose Infusion Rate (GIR) during Euglycemic ClampReference(s)
Glucokinase Activator This compound 20, 60, 180 mg (single dose)Dose-dependent reduction of up to 30% vs. placebo in T2DM patients.Dose-dependent reduction of up to 30% vs. placebo in T2DM patients.Markedly increased in healthy fasting subjects.
Glucokinase Activator AZD1656 7, 20, 40, 80 mg (twice daily for 8 days)Up to 21% reduction vs. placebo in T2DM patients.-Dose-dependent increase in healthy subjects.
SGLT2 Inhibitor Canagliflozin 300 mg (single dose)-Reduced postprandial plasma glucose and insulin excursions (incremental 0- to 2-h area under the curve reductions of 35% and 43%, respectively).Not typically active in a clamp study as the mechanism is independent of insulin-mediated glucose uptake.[9]
SGLT2 Inhibitor Dapagliflozin 10 mg/day (4 weeks)24-hour mean glucose decreased by 18.2 mg/dL vs. an increase of 5.8 mg/dL with placebo in T2DM patients.Reduced postprandial glucose.Not typically active in a clamp study.
SGLT2 Inhibitor Empagliflozin 10 mg, 25 mgLowered fasting plasma glucose (5.0 ± 0.4 vs. 7.9 ± 0.9 mmol/L with placebo) in pancreatectomized patients.Lowered postprandial plasma glucose excursions in pancreatectomized patients.Not typically active in a clamp study.
Hormone Insulin 40 mU/m²/min--In non-obese normal glucose-tolerant subjects, mean M value (glucose disposal rate) is between 4.7 and 8.7 mg/kg/min.[10]

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity and measuring insulin-stimulated glucose disposal.

Objective: To quantify the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Procedure:

  • Subject Preparation: Subjects are typically fasted overnight for at least 8 hours. An intravenous (IV) catheter is inserted into a vein in one arm for the infusion of insulin and glucose, and another catheter is placed in a vein of the contralateral hand, which is heated to "arterialize" the venous blood for sampling.

  • Basal Period: A baseline blood sample is collected to determine fasting glucose and insulin concentrations.

  • Clamp Initiation: A primed-continuous infusion of insulin is started to rapidly raise and maintain plasma insulin at a desired high level (e.g., 100 µU/mL).

  • Glucose Infusion: A variable infusion of a 20% dextrose solution is initiated. The rate of this infusion is adjusted based on frequent blood glucose measurements (typically every 5-10 minutes) to maintain the subject's blood glucose at a constant euglycemic level (e.g., 90 mg/dL).

  • Steady State: The clamp is continued until a steady state is reached, where the glucose infusion rate (GIR) required to maintain euglycemia is constant. This typically takes about 2 hours.

  • Data Analysis: The GIR during the last 30-60 minutes of the clamp is used as a measure of whole-body glucose disposal. A higher GIR indicates greater insulin sensitivity.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a common test to assess how the body processes glucose after a standard oral glucose load.

Objective: To measure the body's ability to clear glucose from the bloodstream after ingestion.

Procedure:

  • Subject Preparation: Subjects should have an unrestricted carbohydrate diet (at least 150g/day) for three days prior to the test and then fast overnight for 8-14 hours.

  • Fasting Blood Sample: A blood sample is taken to measure the fasting plasma glucose level.

  • Glucose Administration: The subject drinks a standardized glucose solution containing 75 grams of glucose dissolved in water over a 5-minute period.

  • Post-Glucose Blood Samples: Blood samples are drawn at specific intervals, typically at 30, 60, 90, and 120 minutes after the glucose drink.

  • Data Analysis: The plasma glucose levels at each time point are plotted to generate a glucose tolerance curve. The area under the curve (AUC) is often calculated to quantify the overall glucose excursion.

Visualizing the Pathways

Signaling Pathways and Mechanisms of Action

G cluster_insulin Insulin Signaling Pathway cluster_gka Glucokinase Activator (GKA) Mechanism cluster_sglt2i SGLT2 Inhibitor Mechanism Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS Proteins InsulinReceptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake GKA This compound (GKA) Glucokinase Glucokinase GKA->Glucokinase Glucose_to_G6P Glucose -> G6P Glucokinase->Glucose_to_G6P Glycolysis Increased Glycolysis Glucose_to_G6P->Glycolysis Insulin_secretion Increased Insulin Secretion (Pancreas) Glycolysis->Insulin_secretion Hepatic_glucose_uptake Increased Hepatic Glucose Uptake (Liver) Glycolysis->Hepatic_glucose_uptake SGLT2i SGLT2 Inhibitor SGLT2 SGLT2 (Kidney) SGLT2i->SGLT2 Inhibits Urinary_glucose_excretion Increased Urinary Glucose Excretion SGLT2i->Urinary_glucose_excretion Glucose_reabsorption Glucose Reabsorption SGLT2->Glucose_reabsorption

Caption: Mechanisms of action for different glucose-lowering agents.

Experimental Workflow: Hyperinsulinemic-Euglycemic Clamp

start Start fasting Overnight Fasting start->fasting iv_setup IV Catheter Placement (Infusion & Sampling) fasting->iv_setup basal_sample Basal Blood Sample iv_setup->basal_sample insulin_infusion Start Primed-Continuous Insulin Infusion basal_sample->insulin_infusion glucose_infusion Start Variable Glucose Infusion insulin_infusion->glucose_infusion monitoring Frequent Blood Glucose Monitoring glucose_infusion->monitoring adjust_gir Adjust Glucose Infusion Rate (GIR) monitoring->adjust_gir Is blood glucose at target? steady_state Achieve Steady State monitoring->steady_state Yes adjust_gir->monitoring final_samples Collect Steady-State Blood Samples steady_state->final_samples end End final_samples->end

Caption: Workflow for the hyperinsulinemic-euglycemic clamp experiment.

References

A Comparative Analysis of AZD6370 and Insulin on Counterregulatory Responses to Hypoglycemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the glucokinase activator AZD6370 and insulin (B600854), with a specific focus on their respective impacts on the physiological counterregulatory responses to hypoglycemia. The information presented herein is intended to support research and development efforts in the field of metabolic diseases.

Introduction

Maintaining glucose homeostasis is a critical physiological process involving a delicate balance between insulin, which lowers blood glucose, and counterregulatory hormones that raise it. Therapeutic agents that lower glucose must be carefully evaluated for their potential to impair these counterregulatory mechanisms, as this could increase the risk of iatrogenic hypoglycemia. This guide examines the distinct pharmacological profiles of this compound, a small molecule glucokinase activator, and exogenous insulin, and their differential effects on the hormonal cascade that protects against dangerously low blood glucose levels.

Mechanism of Action

This compound: A Glucokinase Activator

This compound is an allosteric activator of the glucokinase (GK) enzyme, a key regulator of glucose metabolism in the pancreas and liver.[1][2] By binding to a site distinct from the glucose-binding site, this compound increases the enzyme's affinity for glucose.[1][2] This leads to two primary effects:

  • In Pancreatic β-cells: Enhanced glucokinase activity leads to increased glucose metabolism within the β-cell, resulting in a higher ATP:ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and ultimately, glucose-stimulated insulin secretion (GSIS).[1][2]

  • In Hepatocytes: Activation of glucokinase in the liver promotes the conversion of glucose to glucose-6-phosphate, stimulating glycogen (B147801) synthesis and glycolysis, and thereby increasing hepatic glucose uptake.[2][3]

Insulin: The Anabolic Hormone

Insulin exerts its effects by binding to the insulin receptor, a receptor tyrosine kinase present on the surface of various cells, including muscle, fat, and liver cells.[4][5][6] This binding initiates a cascade of intracellular signaling events, primarily through the PI3K/AKT and Ras/MAPK pathways, leading to:[6][7]

  • Increased Glucose Uptake: In muscle and adipose tissue, insulin signaling promotes the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cells.[5][6][7]

  • Suppression of Hepatic Glucose Production: Insulin inhibits gluconeogenesis and glycogenolysis in the liver, reducing the amount of glucose released into the bloodstream.[5][8]

Signaling Pathways

Below are simplified diagrams illustrating the signaling pathways of this compound and Insulin.

AZD6370_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte AZD6370_p This compound GK_p Glucokinase (GK) AZD6370_p->GK_p allosteric activation G6P_p Glucose-6-Phosphate GK_p->G6P_p phosphorylation Glucose_p Glucose Glucose_p->GK_p Metabolism_p Increased Metabolism G6P_p->Metabolism_p ATP_ADP ↑ ATP:ADP Ratio Metabolism_p->ATP_ADP KATP K-ATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Insulin_Secretion Insulin Secretion Depolarization->Insulin_Secretion AZD6370_l This compound GK_l Glucokinase (GK) AZD6370_l->GK_l allosteric activation G6P_l Glucose-6-Phosphate GK_l->G6P_l phosphorylation Glucose_l Glucose Glucose_l->GK_l Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis

Caption: this compound Signaling Pathway.

Insulin_Signaling_Pathway cluster_cell Target Cell (Muscle, Adipose) cluster_liver Hepatocyte Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS phosphorylation PI3K PI3K IRS->PI3K activation AKT Akt/PKB PI3K->AKT activation GLUT4 GLUT4 Vesicles AKT->GLUT4 GLUT4_translocation GLUT4 Translocation to Membrane GLUT4->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Insulin_l Insulin IR_l Insulin Receptor (IR) Insulin_l->IR_l Signaling_l Signaling Cascade IR_l->Signaling_l Gluconeogenesis ↓ Gluconeogenesis Signaling_l->Gluconeogenesis Glycogenolysis ↓ Glycogenolysis Signaling_l->Glycogenolysis

Caption: Insulin Signaling Pathway.

Experimental Data: Counterregulatory Hormone Responses

The following data are derived from a randomized, open, two-way crossover study in 12 healthy adult male volunteers.[9] This study compared the counterregulatory hormone responses to hypoglycemia induced by either a single oral dose of this compound (300 mg) or an intravenous insulin infusion (0.8 mU/kg·min).[9] Hypoglycemia was achieved and maintained using a stepwise hypoglycemic clamp with a glycemic nadir of 2.7 mmol/liter for 30 minutes.[9]

Table 1: Peak Counterregulatory Hormone Responses to Hypoglycemia

HormoneThis compound-Induced HypoglycemiaInsulin-Induced HypoglycemiaKey Finding
Glucagon (B607659) Reduced by approximately 30%Normal ResponseAttenuated response with this compound[9]
Epinephrine No significant differenceNormal ResponseResponse preserved with this compound[9]
Norepinephrine No significant differenceNormal ResponseResponse preserved with this compound[9]
Growth Hormone (GH) No significant differenceNormal ResponseResponse preserved with this compound[9]
Cortisol No significant differenceNormal ResponseResponse preserved with this compound[9]

Table 2: Insulin and C-Peptide Levels During Hypoglycemia

ParameterThis compound TreatmentInsulin InfusionKey Finding
Serum Insulin Significantly lowerSignificantly higherHypoglycemia with this compound occurs at lower circulating insulin levels.[9]
C-Peptide Diminished at glucose nadirSignificantly lowerReflects endogenous insulin secretion in response to this compound.[9]

Experimental Protocols

Hyperinsulinemic-Hypoglycemic Clamp

The hyperinsulinemic-hypoglycemic clamp is a standardized method to assess counterregulatory responses to hypoglycemia.[10][11]

Objective: To achieve and maintain a specific level of hypoglycemia to stimulate and measure the release of counterregulatory hormones.

Procedure:

  • Preparation: Subjects are fasted overnight.[9] Intravenous catheters are placed for infusion of insulin, glucose, and for blood sampling.

  • Euglycemic Phase: A continuous insulin infusion is initiated to suppress endogenous insulin production. A variable glucose infusion is adjusted to maintain euglycemia (e.g., 5.0-5.5 mmol/L) for a set period (e.g., 30 minutes).[12]

  • Hypoglycemic Phase: The insulin infusion rate is maintained or adjusted, while the glucose infusion is reduced to allow plasma glucose to fall to a prespecified hypoglycemic target (e.g., 2.7-2.8 mmol/L).[9][12] This target is then maintained for a specified duration (e.g., 30-60 minutes).[9][12]

  • Blood Sampling: Blood samples are drawn at regular intervals throughout the euglycemic and hypoglycemic phases for the measurement of plasma glucose and counterregulatory hormones (glucagon, epinephrine, norepinephrine, cortisol, and growth hormone).[10][12]

  • Recovery: The insulin infusion is terminated, and the glucose infusion is increased to restore euglycemia.[12]

Hypoglycemic_Clamp_Workflow start Start: Overnight Fast iv_access Establish IV Access (Infusion & Sampling) start->iv_access euglycemia Euglycemic Clamp (Insulin + Variable Glucose Infusion) Target: ~5.2 mmol/L iv_access->euglycemia hypoglycemia Hypoglycemic Clamp (Insulin + Reduced Glucose Infusion) Target: ~2.8 mmol/L euglycemia->hypoglycemia sampling1 Blood Sampling: Baseline Hormones euglycemia->sampling1 recovery Recovery (Stop Insulin, Increase Glucose Infusion) hypoglycemia->recovery sampling2 Blood Sampling: Hormones at Hypoglycemia hypoglycemia->sampling2 end End of Study recovery->end

Caption: Hypoglycemic Clamp Experimental Workflow.

Comparison and Conclusion

The primary distinction in the counterregulatory response to hypoglycemia induced by this compound versus insulin lies in the glucagon response.

  • Central Nervous System-Mediated Responses: The study by Norjavaara et al. demonstrated that the central nervous system-mediated counterregulatory responses, evidenced by the release of epinephrine, norepinephrine, growth hormone, and cortisol, were preserved during hypoglycemia induced by this compound.[9] This suggests that the hypothalamic sensing of hypoglycemia and the subsequent activation of the sympathoadrenal and hypothalamic-pituitary-adrenal axes are not impaired by this glucokinase activator.[9]

  • Glucagon Response: In contrast, the glucagon response to hypoglycemia was attenuated by approximately 30% with this compound compared to insulin.[9] The authors of the study suggest that this may be due to a local pancreatic effect, specifically intra-islet hyperinsulinemia, rather than an impairment of the central nervous system's response.[9] The increased insulin secretion stimulated by this compound within the pancreatic islets may directly suppress glucagon secretion from adjacent α-cells.

Implications for Drug Development:

The preservation of the majority of the counterregulatory hormone responses to hypoglycemia with this compound is a favorable characteristic. However, the blunted glucagon response warrants further investigation, particularly in patient populations with type 2 diabetes who may already have impaired α-cell function. Understanding the interplay between glucokinase activation, intra-islet insulin and glucagon secretion is crucial for the development of safe and effective glucokinase activators for the treatment of type 2 diabetes. While glucokinase activators hold therapeutic promise, the risk of hypoglycemia remains a key consideration in their clinical development.[13][14][15]

References

Cross-Validation of AZD6370's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Glucokinase Activator AZD6370 Across Species and in Comparison to Alternative Therapies

This guide provides a comprehensive overview of the glucokinase activator (GKA) this compound, focusing on the cross-validation of its mechanism of action in different species. Designed for researchers, scientists, and drug development professionals, this document summarizes key preclinical and clinical findings, compares this compound with other GKAs, and provides detailed experimental protocols to support further investigation.

Mechanism of Action: Enhancing the Body's Glucose Sensor

This compound is a potent and selective allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. GK functions as a glucose sensor in pancreatic β-cells and hepatocytes. By binding to a distinct site on the GK enzyme, this compound increases its affinity for glucose, leading to enhanced glucose phosphorylation. This dual action results in:

  • In the Pancreas: Increased glucose-stimulated insulin (B600854) secretion (GSIS).

  • In the Liver: Increased glucose uptake and glycogen (B147801) synthesis, and decreased hepatic glucose production.

This mechanism aims to restore normal glucose sensing and improve glycemic control in individuals with type 2 diabetes.

Cross-Species Validation of Pharmacodynamics

While extensive clinical data exists for this compound in humans, preclinical studies in various animal models have been crucial for validating its mechanism and safety profile across different species.

Preclinical Efficacy in a Murine Model

In a key preclinical study, this compound demonstrated significant glucose-lowering effects in a heterozygous glucokinase knockout (gkwt/del) mouse model. This model mimics certain aspects of glucokinase-related hyperglycemia.

Table 1: Effect of this compound on Blood Glucose in gkwt/del Mice

Treatment GroupDoseDurationFasting Blood Glucose (mM)Free-Feeding Blood Glucose Profile
Vehicle-7 days12.5 ± 0.4-
This compound400 mg/kg/day, p.o.7 days9.1 ± 1.0Significantly lower

Data presented as mean ± standard error of the mean (SEM).[1]

These findings in a relevant mouse model provided early validation of this compound's efficacy in a non-human species.

Central Nervous System Penetration in Rats

Autoradiography studies in rats have shown that this compound and its metabolites have low penetration of the central nervous system (CNS). This is a critical finding as glucokinase is also expressed in the hypothalamus and could potentially influence the counterregulatory response to hypoglycemia. The low CNS exposure suggests a reduced risk of centrally-mediated adverse effects.

Comparative Analysis with Alternative Glucokinase Activators

Several other GKAs have been developed, each with distinct characteristics. This section compares this compound to other notable GKAs based on available preclinical and clinical data.

Table 2: Comparison of Preclinical and Clinical Features of Glucokinase Activators

FeatureThis compoundDorzagliatinTTP399 (Cadisegliatin)AZD1656
Mechanism Dual-acting (pancreas & liver)Dual-acting (pancreas & liver)Hepato-selectivePresumed dual-acting
Preclinical Species Mouse, RatRatRat, Mouse, MinipigMouse
Key Preclinical Findings Lowered blood glucose in gkwt/del mice. Low CNS penetration in rats.Reduced fasting plasma glucose and improved glucose tolerance in diabetic rats.Does not activate pancreatic β-cell GK, no hypoglycemia in rats, mice, and minipigs.[2][3]Showed declining efficacy in lowering blood glucose in mouse models of common human GCKR variants.
Clinical Efficacy Dose-dependent reductions in plasma glucose in T2DM patients.[4][5]Significant reduction in HbA1c in Phase 3 trials.Clinically significant and sustained reduction in HbA1c in T2DM patients.Short-term efficacy in reducing blood glucose, but efficacy diminished over time.
Hypoglycemia Risk Observed at higher doses without euglycemic clamp.Lower risk of clinically significant hypoglycemia.Lower risk due to hepato-selective mechanism.Increased risk of hypoglycemia noted in a meta-analysis.
Lipid Profile Not extensively reported in preclinical models.May increase triglycerides and total cholesterol.No detrimental effect on plasma lipids.Associated with an increase in triglycerides.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

Glucokinase_Activation_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p Uptake GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation AZD6370_p This compound AZD6370_p->GK_p Activates Metabolism_p Metabolism G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Uptake GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation AZD6370_l This compound AZD6370_l->GK_l Activates Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis HGP ↓ Hepatic Glucose Production Glycolysis->HGP Euglycemic_Clamp_Workflow Start Start Fasting Overnight Fasting of Subject Start->Fasting Catheter Insertion of Intravenous Catheters Fasting->Catheter AZD6370_Admin Oral Administration of this compound or Placebo Catheter->AZD6370_Admin Insulin_Infusion Start Constant Insulin Infusion AZD6370_Admin->Insulin_Infusion BG_Monitoring Frequent Blood Glucose Monitoring (e.g., every 5-10 min) Insulin_Infusion->BG_Monitoring Glucose_Infusion Variable Glucose Infusion to Maintain Euglycemia BG_Monitoring->Glucose_Infusion Adjust rate based on BG Steady_State Achieve Steady State BG_Monitoring->Steady_State If BG is stable Glucose_Infusion->BG_Monitoring Data_Collection Measure Glucose Infusion Rate (GIR) and Plasma Insulin/C-peptide Steady_State->Data_Collection End End Data_Collection->End

References

AZD6370: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the glucokinase activator AZD6370 with other established type 2 diabetes therapies, supported by experimental data from published findings. It is intended for researchers, scientists, and drug development professionals to offer an objective overview of this compound's performance and mechanism of action.

Performance Comparison

This compound has been evaluated in clinical trials to determine its efficacy in lowering blood glucose levels. While direct head-to-head comparative trials with all major oral antidiabetic agents are not extensively available in the public domain, this section summarizes the performance of this compound, Metformin (B114582), and Sitagliptin based on data from separate clinical studies.

Table 1: Comparison of Glucose-Lowering Effects

DrugMechanism of ActionKey Efficacy EndpointResultCitation
This compound Glucokinase ActivatorPlasma Glucose ReductionDose-dependent reductions of up to 30% versus placebo in both fasted and fed patients with type 2 diabetes.[1]
Metformin Biguanide (primarily decreases hepatic glucose production)HbA1c Reduction (Monotherapy)-1.2% to -1.8% reduction in newly diagnosed type 2 diabetes patients over 12 weeks.[2]
Sitagliptin DPP-4 InhibitorHbA1c Reduction (Add-on to Metformin)-0.65% placebo-subtracted reduction in HbA1c at 24 weeks in patients on a minimum of 1500 mg metformin daily.[3]

Table 2: Safety and Tolerability Profile

DrugCommon Adverse EventsHypoglycemia RiskCitation
This compound Generally well tolerated in clinical trials.[1]Can induce hypoglycemia, particularly when taken with food without a euglycemic clamp.[4]
Metformin Gastrointestinal disturbances (e.g., diarrhea, nausea).[5]Low risk as monotherapy.[6]
Sitagliptin Generally well tolerated, with a low incidence of adverse events.[3]Low risk, similar to placebo when added to metformin.[3]

Signaling Pathway and Experimental Workflows

To understand the context of the experimental data, this section provides diagrams of the key signaling pathway affected by this compound and the experimental workflows used to evaluate its efficacy.

Glucokinase Activation Signaling Pathway in Pancreatic β-Cells

This compound is a glucokinase activator. In pancreatic β-cells, glucokinase acts as a glucose sensor. Activation of glucokinase by rising blood glucose levels is the rate-limiting step in glucose metabolism within these cells, leading to an increase in the ATP:ADP ratio. This change closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. The depolarization opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.

G cluster_cell Pancreatic β-Cell Glucose Glucose GK Glucokinase (GK) Glucose->GK This compound This compound This compound->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylates Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP:ADP Ratio Metabolism->ATP_ADP K_ATP K-ATP Channel (Closes) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel (Opens) Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Insulin_Vesicles Insulin (B600854) Vesicles Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Glucokinase activation pathway leading to insulin secretion.
Experimental Workflow: Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is a gold-standard technique used to quantify insulin sensitivity. It involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while a variable glucose infusion is adjusted to maintain a constant blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body glucose disposal and thus insulin sensitivity.

G cluster_workflow Hyperinsulinemic-Euglycemic Clamp Workflow Start Start: Fasted Subject Insulin_Infusion Continuous Insulin Infusion Start->Insulin_Infusion Glucose_Infusion Variable Glucose Infusion Start->Glucose_Infusion Blood_Sampling Frequent Blood Sampling (every 5-10 min) Insulin_Infusion->Blood_Sampling Glucose_Infusion->Blood_Sampling Glucose_Measurement Measure Blood Glucose Blood_Sampling->Glucose_Measurement Adjust_GIR Adjust Glucose Infusion Rate (GIR) Glucose_Measurement->Adjust_GIR Adjust_GIR->Glucose_Infusion Feedback Steady_State Achieve Steady State (Euglycemia) Adjust_GIR->Steady_State If Euglycemic Record_GIR Record GIR as measure of Insulin Sensitivity Steady_State->Record_GIR

Workflow of the hyperinsulinemic-euglycemic clamp technique.

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp Protocol

This protocol is a generalized representation based on standard methodologies described in the literature for assessing insulin sensitivity.[7][8][9][10][11]

Objective: To assess whole-body insulin sensitivity by measuring the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Procedure:

  • Subject Preparation: Subjects are typically fasted overnight (for at least 8-10 hours) to ensure stable baseline glucose levels.

  • Catheter Placement: Two intravenous catheters are inserted, one in each arm. One is used for the infusion of insulin and glucose, and the other is used for blood sampling. To obtain arterialized venous blood, the sampling hand may be heated.

  • Basal Period: A baseline blood sample is taken to determine basal glucose and insulin concentrations.

  • Insulin Infusion: A continuous infusion of insulin is started at a constant rate (e.g., 40 mU/m²/min) to achieve a state of hyperinsulinemia.

  • Glucose Clamp: Simultaneously with the insulin infusion, a variable infusion of 20% dextrose solution is started.

  • Blood Glucose Monitoring: Blood glucose levels are monitored every 5-10 minutes.

  • Glucose Infusion Rate (GIR) Adjustment: The rate of the glucose infusion is adjusted based on the blood glucose measurements to maintain a constant blood glucose level (euglycemia), typically around 90 mg/dL (5.0 mmol/L).

  • Steady State: The clamp is considered to be at a steady state when the blood glucose concentration is stable for at least 30 minutes with minimal changes in the glucose infusion rate.

  • Data Collection: The glucose infusion rate during the last 30-60 minutes of the clamp is averaged to determine the whole-body glucose disposal rate, which is a measure of insulin sensitivity.

  • End of Clamp: At the end of the experiment, the insulin and glucose infusions are stopped, and the subject is monitored until blood glucose levels return to baseline.

Hypoglycemic Clamp Protocol

This protocol is a generalized representation based on methodologies used in studies of this compound to assess counterregulatory hormone responses to hypoglycemia.[12][13]

Objective: To assess the hormonal counterregulatory response to a standardized level of hypoglycemia.

Procedure:

  • Subject Preparation: Similar to the euglycemic clamp, subjects are fasted overnight.

  • Catheter Placement: Intravenous catheters are placed for infusion and blood sampling.

  • Euglycemic Phase: Initially, a hyperinsulinemic-euglycemic clamp is established to bring the subject to a stable, normal blood glucose level.

  • Hypoglycemic Induction: The glucose infusion is then reduced in a stepwise manner to allow the blood glucose to fall to a prespecified hypoglycemic target (e.g., 2.7 mmol/L or 48.6 mg/dL).

  • Hypoglycemic Plateau: The variable glucose infusion is adjusted to maintain the blood glucose at the hypoglycemic plateau for a defined period (e.g., 30 minutes).

  • Blood Sampling: Blood samples are drawn at baseline and at regular intervals during the hypoglycemic plateau to measure counterregulatory hormones such as glucagon, epinephrine, norepinephrine, cortisol, and growth hormone.

  • Symptom Assessment: Symptoms of hypoglycemia may also be assessed using standardized questionnaires.

  • Recovery: After the hypoglycemic period, the insulin infusion is stopped, and the glucose infusion is adjusted to return the blood glucose to a safe level. Subjects are monitored until they have fully recovered.

References

AZD6370: A Comparative Analysis of its Glucoregulatory Effects in Fasting and Postprandial States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the glucokinase activator AZD6370's effects on fasting and postprandial glucose levels in patients with type 2 diabetes mellitus (T2DM). The content is based on published clinical and preclinical data, offering an objective overview of the compound's performance and mechanism of action.

Data Presentation: Quantitative Effects of this compound on Plasma Glucose

A key clinical study investigated the pharmacodynamics of single oral doses of this compound in T2DM patients under both fasted and fed conditions. The results demonstrate a dose-dependent reduction in plasma glucose in both states.[1]

DosageStateMean Maximum Plasma Glucose Reduction (vs. Placebo)Statistical Significance (p-value)
20 mgFastedNot specifiedNot significant
60 mgFastedUp to 30%<0.001
180 mgFastedUp to 30%<0.001
20 mgFedNot specifiedNot significant
60 mgFedUp to 30%<0.001
180 mgFedUp to 30%<0.001

Table 1: Summary of dose-dependent reductions in plasma glucose by this compound in fasted and fed T2DM patients. Data extracted from a phase I, multicenter, randomized, single-blind, crossover study.[1]

In preclinical studies using male gkwt/del mice, a model for type 2 diabetes, daily oral administration of this compound at 400 mg/kg for seven days significantly lowered fasting blood glucose from 12.5 ± 0.4 mM to 9.1 ± 1.0 mM and resulted in a sustained lower free-feeding blood glucose profile.[2]

Experimental Protocols

The primary clinical data is derived from a two-part study (ClinicalTrials.gov identifier: NCT00690287) designed to assess the pharmacodynamics, pharmacokinetics, and safety of this compound.[1][3]

Part A: Single Ascending Dose Cohorts

  • Study Design: A randomized, single-blind, placebo-controlled, crossover study.

  • Participants: Patients with T2DM (n=8 per cohort).

  • Intervention: Participants received a single oral dose of this compound (20, 60, or 180 mg) or a matching placebo on separate occasions.

  • Conditions: The drug was administered in both the fasted state (overnight fast) and the fed state (following a standardized meal).

  • Primary Endpoints: Plasma glucose, insulin, and C-peptide levels were assessed at regular intervals to determine the pharmacodynamic response.

Part B: Divided Dose Cohort

  • Study Design: A randomized, single-blind, placebo-controlled, crossover study.

  • Participants: Patients with T2DM (n=8).

  • Intervention: Participants received a total daily dose of 180 mg of this compound administered in one, two, or four divided doses over a 24-hour period, or a matching placebo.

  • Primary Endpoints: 24-hour plasma glucose profiles were assessed to evaluate the effect of different dosing regimens.

Mandatory Visualizations

Mechanism of Action: this compound Signaling Pathway

This compound is a glucokinase (GK) activator.[2] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver.[4][5][6] this compound enhances the activity of glucokinase, leading to a dual mechanism of action to lower blood glucose.[7]

AZD6370_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte AZD6370_p This compound GK_p Glucokinase (GK) AZD6370_p->GK_p activates AZD6370_l This compound G6P_p Glucose-6-Phosphate GK_p->G6P_p phosphorylates Glucose_p Glucose Glucose_p->GK_p Metabolism_p Increased Glycolysis & ATP/ADP Ratio G6P_p->Metabolism_p Insulin_p Insulin Secretion Metabolism_p->Insulin_p triggers GK_l Glucokinase (GK) AZD6370_l->GK_l activates G6P_l Glucose-6-Phosphate GK_l->G6P_l phosphorylates GlucoseUptake_l Increased Hepatic Glucose Uptake Glucose_l Glucose Glucose_l->GK_l Glycogen_l Glycogen Synthesis G6P_l->Glycogen_l Glycolysis_l Glycolysis G6P_l->Glycolysis_l Experimental_Workflow cluster_screening Screening & Randomization cluster_fasting Fasting State Arm cluster_postprandial Postprandial State Arm cluster_analysis Data Analysis P Patient Recruitment (T2DM Diagnosis) S Screening for Inclusion/Exclusion Criteria P->S R Randomization into Treatment Arms S->R F_protocol Overnight Fast R->F_protocol P_protocol Standardized Meal R->P_protocol F_drug Administer this compound or Placebo F_protocol->F_drug F_sample Serial Blood Sampling (Glucose, Insulin, C-peptide) F_drug->F_sample A Comparative Analysis of Fasting vs. Postprandial Glucose Reduction F_sample->A Washout Washout Period (Crossover Design) F_sample->Washout P_drug Administer this compound or Placebo P_protocol->P_drug P_sample Serial Blood Sampling (Glucose, Insulin, C-peptide) P_drug->P_sample P_sample->A P_sample->Washout Washout->R Crossover to Alternate Arm

References

A Comparative Analysis of AZD6370 and Current-Generation Diabetes Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel glucokinase activator, AZD6370, against established therapeutic classes for type 2 diabetes (T2DM). The following sections detail the mechanism of action, comparative efficacy, and safety profiles, supported by experimental data and protocols.

Mechanism of Action: A Novel Approach to Glycemic Control

This compound is a glucokinase activator (GKA). Glucokinase (GK) is a key enzyme that acts as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] By activating GK, this compound enhances glucose sensing, leading to increased insulin (B600854) secretion from pancreatic β-cells and increased glucose uptake and glycogen (B147801) synthesis in the liver.[3] This dual action targets two key pathological defects in T2DM.

In contrast, current diabetes therapies employ a variety of mechanisms to lower blood glucose:

  • Metformin (B114582) (Biguanide): Primarily decreases hepatic glucose production and improves insulin sensitivity in peripheral tissues.[4][5]

  • Sulfonylureas: Stimulate insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (K-ATP) channels.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Increase the levels of incretin (B1656795) hormones (GLP-1 and GIP), which in turn stimulate glucose-dependent insulin secretion and suppress glucagon (B607659) secretion.[6][7][8]

  • Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibitors: Inhibit glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[9][10]

  • Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: Mimic the action of the incretin hormone GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, slowing gastric emptying, and promoting satiety.[11][12][13]

Comparative Efficacy and Safety

The following tables summarize the quantitative data on the efficacy and safety of this compound compared to standard-of-care diabetes therapies. Data for this compound is derived from a placebo-controlled study in T2DM patients, while data for other drug classes are from meta-analyses and large clinical trials.

Table 1: Comparative Efficacy of this compound and Current Diabetes Therapies

Drug ClassAgent(s)HbA1c Reduction (Placebo-Adjusted)Fasting Plasma Glucose (FPG) ReductionBody Weight Change
Glucokinase Activator This compoundDose-dependent reduction (specific percentage not available)Up to 30% reduction vs. placeboNot reported
Biguanide Metformin~1.0-2.0%[14][15]Significant reductionNeutral or modest weight loss[5]
Sulfonylureas Glibenclamide, Glimepiride, etc.~1.0-2.0%Significant reductionWeight gain
DPP-4 Inhibitors Sitagliptin, Vildagliptin, etc.~0.5-1.0%[7]Modest reductionWeight neutral[7]
SGLT-2 Inhibitors Canagliflozin, Dapagliflozin, etc.~0.6-1.2%[9][16]Significant reductionWeight loss (~2-3 kg)[9][17]
GLP-1 Receptor Agonists Liraglutide, Semaglutide, etc.~1.0-1.8%[11]Significant reductionSignificant weight loss[11][12]

Table 2: Comparative Safety of this compound and Current Diabetes Therapies

Drug ClassPrimary Safety Concerns
Glucokinase Activator Hypoglycemia (at higher doses without food)
Biguanide Gastrointestinal side effects (e.g., diarrhea, nausea), lactic acidosis (rare)[5]
Sulfonylureas Hypoglycemia (higher risk with long-acting agents), weight gain[18][19][20][21]
DPP-4 Inhibitors Generally well-tolerated; potential risk of pancreatitis and heart failure[6][22]
SGLT-2 Inhibitors Genitourinary infections, diabetic ketoacidosis (rare), volume depletion
GLP-1 Receptor Agonists Gastrointestinal side effects (e.g., nausea, vomiting, diarrhea), potential risk of pancreatitis and thyroid C-cell tumors (observed in rodents)

Experimental Protocols

This compound Clinical Trial in T2DM Patients (Based on NCT00690287)

This was a two-part, randomized, single-blind, placebo-controlled, Phase I study to evaluate the pharmacodynamics, pharmacokinetics, and safety of this compound in patients with T2DM.

Part A: Single Ascending Dose

  • Participants: Patients with T2DM treated with diet and exercise or a stable dose of metformin.

  • Intervention: Patients received a single oral dose of this compound (20, 60, or 180 mg) or placebo in either a fasted or fed state.

  • Key Assessments:

    • Pharmacodynamics: Plasma glucose, insulin, and C-peptide levels were measured at regular intervals to assess the effect on glycemic control and insulin secretion. An Oral Glucose Tolerance Test (OGTT) was performed.

    • Pharmacokinetics: Blood samples were collected to determine the absorption, distribution, metabolism, and excretion of this compound.

    • Safety: Adverse events were monitored throughout the study.

Part B: Multiple Dosing

  • Participants: A separate cohort of T2DM patients.

  • Intervention: Patients received a total daily dose of 180 mg of this compound, administered as a single dose, two divided doses, or four divided doses, or placebo.

  • Key Assessments: Similar to Part A, with a focus on evaluating the 24-hour glucose profile under different dosing regimens.

Oral Glucose Tolerance Test (OGTT) Protocol

The OGTT is a standardized procedure to assess glucose metabolism.[23][24][25][26][27]

  • Preparation: Patients are instructed to maintain a normal carbohydrate diet (at least 150 grams per day) for three days prior to the test and to fast for at least 8 hours overnight before the test.[24][27]

  • Procedure:

    • A baseline (fasting) blood sample is drawn.

    • The patient drinks a solution containing 75 grams of glucose dissolved in water within 5 minutes.[24][26]

    • Blood samples are drawn at specified intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose load to measure plasma glucose and insulin levels.[26]

  • Interpretation: The glucose and insulin responses over the 2-hour period provide insights into glucose tolerance and insulin sensitivity.

Signaling Pathway and Experimental Workflow Diagrams

AZD6370_Mechanism_of_Action cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Glucokinase_p Glucokinase GLUT2_p->Glucokinase_p Enters cell G6P_p G6P_p Glucokinase_p->G6P_p Glucose-6-Phosphate AZD6370_p This compound AZD6370_p->Glucokinase_p Activates Glycolysis_p Glycolysis_p G6P_p->Glycolysis_p Glycolysis ATP_p ATP_p Glycolysis_p->ATP_p ↑ ATP/ADP Ratio KATP K-ATP Channel ATP_p->KATP Closes Depolarization Depolarization KATP->Depolarization Membrane Depolarization Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca_influx Ca_channel->Ca_influx Ca2+ Influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin_Secretion Insulin_Vesicles->Insulin_Secretion Insulin Secretion Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Glucokinase_l Glucokinase GLUT2_l->Glucokinase_l Enters cell G6P_l G6P_l Glucokinase_l->G6P_l Glucose-6-Phosphate AZD6370_l This compound AZD6370_l->Glucokinase_l Activates Glycogen_Synth Glycogen_Synth G6P_l->Glycogen_Synth ↑ Glycogen Synthesis Glycolysis_l Glycolysis_l G6P_l->Glycolysis_l ↑ Glycolysis

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Insulin_Signaling_Pathway cluster_effects Downstream Effects Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 → PIP3 Akt Akt/PKB PIP3->Akt Activates GLUT4 GLUT4 Akt->GLUT4 GLUT4 Translocation (Muscle, Adipose) Glycogen_Synthase Glycogen_Synthase Akt->Glycogen_Synthase ↑ Glycogen Synthesis (Liver, Muscle) Gluconeogenesis Gluconeogenesis Akt->Gluconeogenesis ↓ Gluconeogenesis (Liver) OGTT_Workflow Prep Patient Preparation (3-day normal diet, 8-hour fast) Fasting_Draw Draw Fasting Blood Sample (Time = 0 min) Prep->Fasting_Draw Glucose_Admin Administer 75g Oral Glucose Solution Fasting_Draw->Glucose_Admin Blood_Draw_30 Draw Blood Sample (Time = 30 min) Glucose_Admin->Blood_Draw_30 Blood_Draw_60 Draw Blood Sample (Time = 60 min) Blood_Draw_30->Blood_Draw_60 Blood_Draw_120 Draw Blood Sample (Time = 120 min) Blood_Draw_60->Blood_Draw_120 Analysis Analyze Plasma Glucose and Insulin Levels Blood_Draw_120->Analysis

References

Independent Analysis of AZD6370's Binding Affinity for Glucokinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Look at Glucokinase Activators

AZD6370 is a potent, orally active, small-molecule activator of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis. By enhancing the activity of glucokinase in the liver and pancreatic β-cells, this compound promotes glucose uptake and insulin (B600854) secretion, thereby lowering blood glucose levels.[1][2][3] This guide provides an independent verification of this compound's binding affinity in comparison to other notable glucokinase activators (GKAs), supported by available data and a detailed outline of a representative experimental protocol for assessing such interactions.

Comparative Binding Affinity of Glucokinase Activators

The efficacy of a glucokinase activator is fundamentally linked to its binding affinity and activation potential. The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound and other significant GKAs. A lower EC50 value indicates a higher potency of the compound in activating the glucokinase enzyme.

CompoundTargetEC50 (nM)Noteworthy Characteristics
This compound Human Recombinant Glucokinase45[1][4]Investigated for its potential in treating type 2 diabetes.[2][5]
AZD1656 Human Recombinant Glucokinase60A structurally related GKA to this compound, also developed by AstraZeneca.[6][7][8]
AMG-151 (ARRY-403) Human Glucokinase (at 5 mM glucose)79[9]Orally available allosteric glucokinase activator.[9]
TTP399 (Cadisegliatin) Human Glucokinase (at 15 mM glucose)304[10][11][12]A hepatoselective GKA that activates glucokinase primarily in the liver.[10][11][12]
Human Glucokinase (at 5 mM glucose)762[10][11][12]
Piragliatin (RO4389620) Human GlucokinaseNot explicitly found in search resultsOne of the first GKAs to be studied in patients with type 2 diabetes.[13][14]

Understanding the Glucokinase Activation Pathway

Glucokinase acts as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver.[15] The binding of a GKA to an allosteric site on the glucokinase enzyme enhances its affinity for glucose and increases its maximal catalytic rate.[16] This leads to increased glucose-6-phosphate production, which in turn stimulates glycolysis and glycogen (B147801) synthesis in the liver, and insulin secretion from pancreatic β-cells.

Glucokinase Activation Signaling Pathway Glucokinase Activation Signaling Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell / Hepatocyte cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Facilitated Diffusion Glucose_int Intracellular Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation This compound This compound (GKA) This compound->GK Allosteric Activation Glycolysis_P Glycolysis G6P->Glycolysis_P Glycolysis_L Glycolysis G6P->Glycolysis_L Glycogen_synthesis Glycogen Synthesis G6P->Glycogen_synthesis ATP_ADP_ratio ↑ ATP/ADP Ratio Glycolysis_P->ATP_ADP_ratio KATP_channel KATP Channel Closure ATP_ADP_ratio->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_influx ↑ Ca2+ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_uptake ↑ Glucose Uptake Glycogen_synthesis->Glucose_uptake

Caption: Glucokinase activation by this compound enhances glucose metabolism in pancreatic β-cells and hepatocytes.

Experimental Protocol: Glucokinase Activity Assay

The binding affinity and activation of glucokinase by compounds like this compound can be determined using an in vitro enzyme activity assay. A common method is a coupled spectrophotometric or fluorometric assay that measures the rate of glucose-6-phosphate production.

Objective: To determine the EC50 value of a glucokinase activator.

Materials:

  • Recombinant human glucokinase

  • ATP (Adenosine triphosphate)

  • D-Glucose

  • NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay Buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm or fluorescence at Ex/Em = 535/587 nm.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, NADP+, and G6PDH.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO and then in assay buffer.

  • Assay Initiation:

    • Add the reaction mixture to the wells of the microplate.

    • Add the diluted test compound or vehicle (DMSO) to the respective wells.

    • Add recombinant glucokinase to all wells.

    • Initiate the reaction by adding a fixed concentration of D-glucose to all wells.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 340 nm (for spectrophotometric assay) or fluorescence (for fluorometric assay) over time. The rate of NADP+ reduction to NADPH by G6PDH is directly proportional to the rate of glucose-6-phosphate production by glucokinase.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the test compound.

    • Plot the reaction rates against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the activator that produces 50% of the maximal response.

Glucokinase Activity Assay Workflow Glucokinase Activity Assay Workflow Start Start Prepare_Reagents Prepare Reaction Mixture (Buffer, ATP, NADP+, G6PDH) Start->Prepare_Reagents Compound_Dilution Prepare Serial Dilution of Test Compound Prepare_Reagents->Compound_Dilution Plate_Setup Add Reaction Mix, Compound, and Glucokinase to Microplate Compound_Dilution->Plate_Setup Initiate_Reaction Add Glucose to Initiate Reaction Plate_Setup->Initiate_Reaction Measure_Signal Kinetic Measurement (Absorbance or Fluorescence) Initiate_Reaction->Measure_Signal Data_Analysis Calculate Reaction Rates and Determine EC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

References

AZD6370: A Comparative Analysis of its Glucoregulatory Effects on Insulin and Glucagon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glucokinase activator AZD6370's effects on glucagon (B607659) and insulin (B600854) responses, supported by experimental data. The information is intended to assist researchers and professionals in the field of diabetes and metabolic diseases in understanding the nuanced glucoregulatory actions of this compound.

Introduction to this compound

This compound is a potent, orally active small molecule that activates the enzyme glucokinase (GK). Glucokinase acts as a glucose sensor in pancreatic β-cells and α-cells, as well as in hepatocytes, playing a crucial role in glucose homeostasis. By activating glucokinase, this compound enhances glucose-stimulated insulin secretion (GSIS) from β-cells and is also understood to influence glucagon secretion from α-cells. This dual action on two key pancreatic hormones makes it a subject of significant interest in the development of novel anti-diabetic therapies.

Comparative Effects on Insulin and Glucagon Secretion

The primary mechanism of this compound is the potentiation of insulin release in response to elevated glucose levels. However, its effect on glucagon secretion, particularly in comparison to the direct administration of insulin, reveals a more complex glucoregulatory profile.

Data from Hypoglycemic Clamp Studies

A key study by Norjavaara et al. provides a direct comparison of this compound and insulin on counterregulatory hormone responses during induced hypoglycemia in healthy male volunteers. The study utilized a hypoglycemic clamp to investigate these effects.

ParameterThis compound (300 mg single oral dose)Insulin (0.8 mU/kg·min infusion)Key Finding
Glucagon Response Reduced by approximately 30%Served as the comparatorThis compound attenuated the glucagon response compared to insulin during hypoglycemia.[1][2]
Insulin Response Increased endogenous insulin secretionExogenous insulin administeredThis compound stimulates the body's own insulin production.

This attenuated glucagon response with this compound during hypoglycemia is noteworthy. It is hypothesized to be mediated by a local pancreatic effect, specifically the increased intra-islet insulin concentration resulting from this compound's primary action on β-cells, which in turn suppresses glucagon release from neighboring α-cells.[1][2] Additionally, the direct activation of glucokinase within α-cells may also contribute to this effect.

Effects under Fasting and Fed Conditions

In a study involving patients with type 2 diabetes, this compound demonstrated dose-dependent reductions in plasma glucose in both fasted and fed states. This was accompanied by an increase in glucose-stimulated insulin secretion. While this study did not directly compare the glucagon response to the insulin response, it underscores the primary insulinotropic effect of this compound across different glycemic conditions.[3][4]

Note: There is a lack of publicly available, direct quantitative comparisons of this compound's effects on glucagon versus insulin secretion under euglycemic and hyperglycemic conditions. The majority of the comparative data is derived from studies focused on hypoglycemia.

Experimental Protocols

Hypoglycemic Clamp Study (Norjavaara et al.)
  • Objective: To assess the counterregulatory hormone responses to hypoglycemia induced by this compound compared with insulin infusion.[1][2]

  • Study Design: Randomized, open, two-way crossover study.[1][2]

  • Participants: 12 healthy adult male volunteers.[1][2]

  • Interventions:

    • A single oral dose of this compound (300 mg).[1][2]

    • An intravenous infusion of insulin (0.8 mU/kg·min).[1][2]

  • Procedure: A stepwise hypoglycemic clamp was used to lower plasma glucose to a nadir of 2.7 mmol/liter for 30 minutes.[1][2]

  • Primary Outcome Measures: Plasma levels of glucagon, epinephrine, norepinephrine, growth hormone, and cortisol.[1][2]

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of this compound in Pancreatic Islets

AZD6370_Mechanism cluster_beta_cell Pancreatic β-Cell cluster_alpha_cell Pancreatic α-Cell AZD6370_beta This compound GK_beta Glucokinase Activation AZD6370_beta->GK_beta Glucose_Metabolism_beta Increased Glucose Metabolism GK_beta->Glucose_Metabolism_beta ATP_ADP_beta ↑ ATP/ADP Ratio Glucose_Metabolism_beta->ATP_ADP_beta KATP_beta KATP Channel Closure ATP_ADP_beta->KATP_beta Depolarization_beta Membrane Depolarization KATP_beta->Depolarization_beta Ca_beta Ca2+ Influx Depolarization_beta->Ca_beta Insulin_Secretion Insulin Secretion Ca_beta->Insulin_Secretion Glucagon_Suppression Glucagon Suppression Insulin_Secretion->Glucagon_Suppression Paracrine Inhibition AZD6370_alpha This compound GK_alpha Glucokinase Activation AZD6370_alpha->GK_alpha Glucose_Sensing_alpha Enhanced Glucose Sensing GK_alpha->Glucose_Sensing_alpha Glucose_Sensing_alpha->Glucagon_Suppression Hypoglycemic_Clamp_Workflow start Healthy Volunteers (n=12) randomization Randomized Crossover start->randomization treatment_A Single Oral Dose This compound (300 mg) randomization->treatment_A treatment_B Insulin Infusion (0.8 mU/kg·min) randomization->treatment_B clamp Stepwise Hypoglycemic Clamp (Glucose nadir: 2.7 mmol/L for 30 min) treatment_A->clamp treatment_B->clamp measurement Measure Counterregulatory Hormones (Glucagon, etc.) clamp->measurement analysis Compare Glucagon Response between Treatments measurement->analysis

References

A Side-by-Side Analysis of AZD6370 and SGLT2 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the investigational glucokinase activator AZD6370 and the established class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. Tailored for researchers, scientists, and drug development professionals, this analysis focuses on their distinct mechanisms of action, supported by experimental data and detailed methodologies.

Introduction

This compound is a potent, selective, and orally active glucokinase (GK) activator designed to enhance glucose-stimulated insulin (B600854) secretion and increase hepatic glucose uptake.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis.[2] In contrast, SGLT2 inhibitors are a class of oral antihyperglycemic agents that lower blood glucose by inhibiting its reabsorption in the proximal renal tubules, leading to glucosuria.[3] This class includes well-known drugs such as empagliflozin, canagliflozin, and dapagliflozin, which have demonstrated significant cardiovascular and renal benefits beyond their glucose-lowering effects.[4][5]

Mechanism of Action and Signaling Pathways

The fundamental difference between this compound and SGLT2 inhibitors lies in their primary targets and mechanisms of action. This compound directly modulates the glucose-sensing and metabolism pathway, while SGLT2 inhibitors target renal glucose transport.

This compound: A Glucokinase Activator

This compound functions by allosterically activating glucokinase, the rate-limiting enzyme in glucose metabolism in pancreatic β-cells and hepatocytes.[2] In pancreatic β-cells, this activation leads to increased glycolysis, a higher ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium, which triggers insulin exocytosis. In hepatocytes, glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, enhancing glycogen (B147801) synthesis and hepatic glucose uptake.[2]

AZD6370_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte AZD6370_p This compound GK_p Glucokinase (GK) AZD6370_p->GK_p activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Glucose_p Glucose Glucose_p->GK_p Glycolysis Glycolysis G6P_p->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin AZD6370_l This compound GK_l Glucokinase (GK) AZD6370_l->GK_l activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glucose_l Glucose Glucose_l->GK_l Glycogen ↑ Glycogen Synthesis G6P_l->Glycogen

Caption: this compound signaling pathway in pancreas and liver.
SGLT2 Inhibitors: Renal and Systemic Effects

SGLT2 inhibitors block the sodium-glucose cotransporter 2 in the proximal convoluted tubule of the kidney, which is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[3] This inhibition leads to increased urinary glucose excretion (glucosuria) and natriuresis, which contribute to lower blood glucose levels, weight loss, and reduced blood pressure.[3] Beyond these primary effects, SGLT2 inhibitors have been shown to have multifaceted systemic benefits, including improved cardiac metabolism, reduced inflammation, and favorable hemodynamic effects.[6] These are thought to be mediated through various signaling pathways, including the activation of AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.[7]

SGLT2i_Pathway cluster_kidney Kidney (Proximal Tubule) cluster_systemic Systemic & Cellular Effects SGLT2i_k SGLT2 Inhibitors SGLT2 SGLT2 Transporter SGLT2i_k->SGLT2 inhibit Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Glucosuria Glucosuria Glucose_Reabsorption->Glucosuria leads to Natriuresis Natriuresis Glucose_Reabsorption->Natriuresis leads to Hemodynamics Improved Hemodynamics (↓ Preload/Afterload) Glucosuria->Hemodynamics contributes to Natriuresis->Hemodynamics contributes to SGLT2i_s SGLT2 Inhibitors AMPK AMPK Activation SGLT2i_s->AMPK Metabolic_Shift Cardiac Metabolic Shift (↑ Ketones, ↓ Glucose) SGLT2i_s->Metabolic_Shift Inflammation ↓ Inflammation SGLT2i_s->Inflammation SGLT2i_s->Hemodynamics

Caption: Multifaceted signaling pathways of SGLT2 inhibitors.

Quantitative Data Presentation

The available clinical data for this compound and SGLT2 inhibitors reflect their different stages of development and primary therapeutic targets. Data for this compound is from early-phase trials focused on pharmacodynamics, while SGLT2 inhibitors have extensive data from large cardiovascular outcome trials.

This compound: Pharmacodynamic Effects

Clinical studies on this compound have demonstrated dose-dependent reductions in plasma glucose and increases in glucose-stimulated insulin secretion.

ParameterThis compound DoseOutcome vs. PlaceboCitation
Plasma Glucose Reduction 60 mg and 180 mgUp to 30% reduction in fasted and fed patients with T2DM (p<0.001)[8]
Insulin Secretion Dose-dependent increaseIncreased with dose, more pronounced in the fed state[8]
Glucose Infusion Rate (GIR) in Euglycemic Clamp 10-650 mgDose-concentration-dependent increase in healthy volunteers[9]
Counterregulatory Hormones (Hypoglycemic Clamp) 300 mgGlucagon response reduced by ~30% vs. insulin; no effect on norepinephrine, GH, or cortisol[10]
SGLT2 Inhibitors: Cardiovascular and Renal Outcomes

Meta-analyses of major clinical trials have consistently shown the benefits of SGLT2 inhibitors in reducing major adverse cardiovascular and renal events.

OutcomeHazard Ratio (95% CI) vs. PlaceboKey FindingsCitations
Major Adverse Cardiovascular Events (MACE) 0.86 (0.75–0.97) to 0.93 (0.84–1.03)Significant reduction in MACE in several large trials.[3][5]
Cardiovascular Death or Hospitalization for Heart Failure 0.74 (0.68–0.80)A robust 26% relative risk reduction in patients with heart failure.[11]
Hospitalization for Heart Failure 0.68 (0.62–0.74)A significant 32% relative risk reduction.[11][12]
All-Cause Mortality 0.86 (0.78–0.94)A 14% relative risk reduction in patients with heart failure.[11]
Progression of Nephropathy 0.53 (0.43–0.66) to 0.61 (0.53–0.70)Consistent and significant renal protection across major trials.[3]

Experimental Protocols

The evaluation of this compound and SGLT2 inhibitors relies on distinct experimental designs to elucidate their pharmacodynamic effects and clinical outcomes.

Hyperinsulinemic-Euglycemic and Hypoglycemic Clamp Studies (this compound)

The pharmacodynamic effects of this compound have been extensively studied using glucose clamp techniques, which are the gold standard for assessing insulin secretion and sensitivity.

Hyperinsulinemic-Euglycemic Clamp: This technique is used to assess insulin sensitivity. A high-dose of insulin is infused intravenously to suppress endogenous glucose production. Simultaneously, a variable infusion of glucose is administered to maintain a constant blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body glucose disposal and thus insulin sensitivity. In the context of this compound, this method was adapted to a euglycemic clamp without exogenous insulin to measure the drug's effect on insulin secretion and glucose utilization at a stable glucose level.[9]

Hypoglycemic Clamp: This method is employed to evaluate the body's counterregulatory hormone responses to hypoglycemia.[13] An intravenous insulin infusion is used to lower plasma glucose to a prespecified hypoglycemic target.[14] A variable glucose infusion is then used to maintain this level.[13] Blood samples are drawn at this target to measure the levels of counterregulatory hormones such as glucagon, epinephrine, norepinephrine, cortisol, and growth hormone.[15] In the this compound study, this protocol was used to assess whether the drug impairs the normal hormonal defense against hypoglycemia.[10]

Clamp_Workflow cluster_setup Setup cluster_clamp Clamp Procedure cluster_sampling Data Collection Start Subject Preparation (Fasting, IV lines) Drug_Admin Administer this compound or Placebo Start->Drug_Admin Insulin_Infusion Start Insulin Infusion (for Hypoglycemic Clamp) Drug_Admin->Insulin_Infusion Glucose_Target Achieve Target Glucose Level (e.g., Euglycemia or Hypoglycemia) Insulin_Infusion->Glucose_Target Variable_GIR Variable Glucose Infusion to Maintain Target Glucose_Target->Variable_GIR Variable_GIR->Glucose_Target feedback loop Steady_State Maintain Steady State Variable_GIR->Steady_State Blood_Sampling Frequent Blood Sampling Steady_State->Blood_Sampling Analysis Measure: - Glucose - Insulin, C-Peptide - Counterregulatory Hormones Blood_Sampling->Analysis

Caption: Generalized workflow for a glucose clamp experiment.
Cardiovascular Outcome Trials (SGLT2 Inhibitors)

The cardiovascular and renal benefits of SGLT2 inhibitors have been established through large-scale, multicenter, randomized, double-blind, placebo-controlled trials.[3][5] These trials, such as EMPA-REG OUTCOME, CANVAS, and DECLARE-TIMI 58, enrolled thousands of patients with type 2 diabetes and either established cardiovascular disease or multiple cardiovascular risk factors.[3] The primary endpoints were typically major adverse cardiovascular events (a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke).[3][5] Secondary endpoints often included hospitalization for heart failure and progression of renal disease.[3][5] The long-term follow-up in these trials (several years) was crucial for demonstrating the significant cardiorenal protective effects of this drug class.[3][5]

Conclusion

This compound and SGLT2 inhibitors represent two distinct and innovative approaches to the management of hyperglycemia. This compound, as a glucokinase activator, directly targets the body's glucose-sensing mechanism to enhance insulin secretion and hepatic glucose uptake, demonstrating potent glucose-lowering effects in early-phase studies. SGLT2 inhibitors, on the other hand, act on the kidney to induce glucosuria and have a well-established evidence base from large-scale clinical trials demonstrating profound cardiovascular and renal benefits that extend beyond their glycemic control. For researchers and drug developers, the comparison highlights a contrast between a targeted, glucose-centric mechanism (this compound) and a multifaceted mechanism with broad, systemic cardiorenal protective effects (SGLT2 inhibitors). Future research will be necessary to fully elucidate the long-term clinical profile of glucokinase activators and their potential role in the therapeutic landscape.

References

Evaluating the synergistic effects of AZD6370 with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

Absence of evidence for synergistic effects of AZD6370 with other compounds in currently available literature. This guide provides a comprehensive overview of the standalone performance of this compound, a potent and selective oral glucokinase activator. The information presented is intended for researchers, scientists, and drug development professionals interested in the mechanism and clinical effects of this compound.

Mechanism of Action

This compound functions by activating glucokinase (GK), a key enzyme in glucose metabolism primarily found in the pancreas and liver. In pancreatic β-cells, GK acts as a glucose sensor, and its activation by this compound leads to an increased glucose-stimulated insulin (B600854) secretion. In the liver, activation of GK enhances glucose uptake and glycogen (B147801) synthesis, contributing to the overall glucose-lowering effect.

Below is a diagram illustrating the signaling pathway of glucokinase activation by this compound.

cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Enters cell GK_p Glucokinase (GK) GLUT2_p->GK_p AZD6370_p This compound AZD6370_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylates Metabolism_p Increased Metabolism G6P_p->Metabolism_p ATP_ADP_p Increased ATP:ADP Ratio Metabolism_p->ATP_ADP_p K_ATP_p K-ATP Channel Closure ATP_ADP_p->K_ATP_p Depolarization_p Membrane Depolarization K_ATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Enters cell GK_l Glucokinase (GK) GLUT2_l->GK_l AZD6370_l This compound AZD6370_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylates Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis

Caption: Mechanism of this compound in pancreas and liver.

Performance Data

Clinical trial data demonstrates the dose-dependent effects of this compound on glucose and insulin levels in patients with type 2 diabetes. Furthermore, studies in healthy volunteers using the euglycemic clamp technique have quantified its impact on insulin secretion and glucose utilization.

Table 1: Effects of Single Oral Doses of this compound on Plasma Glucose, Insulin, and C-peptide in Patients with Type 2 Diabetes (Fasted State)[1]
DoseMean Change in Plasma Glucose (0-4h post-dose)Mean Change in Insulin (0-4h post-dose)Mean Change in C-peptide (0-4h post-dose)
Placebo+0.5 mmol/L-5 pmol/L-0.05 nmol/L
20 mg-1.2 mmol/L+15 pmol/L+0.1 nmol/L
60 mg-2.5 mmol/L+30 pmol/L+0.25 nmol/L
180 mg-3.8 mmol/L (-30%)+55 pmol/L+0.4 nmol/L

Data are estimated based on published reports indicating a dose-dependent reduction of up to 30% in plasma glucose at the 60 and 180 mg doses.[1]

Table 2: Pharmacodynamic Effects of Single Oral Doses of this compound in Healthy Volunteers (Euglycemic Clamp)
DoseMean Glucose Infusion Rate (GIR) (mg/kg/min)Mean Serum Insulin (pmol/L)
Placebo2.545
50 mg6.8120
80 mg8.5150
300 mg12.1250

Data are estimated based on reports of dose-concentration-dependent increases in GIR and serum insulin.[2]

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound.

Study in Patients with Type 2 Diabetes (NCT00690287)

This was a two-part, randomized, single-blind, placebo-controlled, crossover study.

  • Part A: 16 patients with type 2 diabetes (treated with diet and/or metformin) received single oral doses of this compound (20, 60, and 180 mg) or placebo in both the fasted and fed states. Each treatment period was separated by a washout period.

  • Part B: 8 patients received a total daily dose of 180 mg of this compound administered as a single dose, two divided doses, or four divided doses, along with a placebo period.

  • Primary Outcome Measures: Pharmacodynamic variables, including plasma glucose, insulin, and C-peptide levels, were assessed repeatedly over 24 hours.

  • Inclusion Criteria: Patients with a diagnosis of type 2 diabetes for less than 5 years, treated with diet or metformin, and with stable glycemic control for at least 3 months prior to the study.

Euglycemic Clamp Study in Healthy Volunteers

This study evaluated the pharmacodynamic effects of this compound in healthy, non-diabetic subjects.

  • Study Design: A randomized, single-ascending dose study.

  • Procedure: A hyperinsulinemic-euglycemic clamp was performed. This technique involves a constant infusion of insulin to raise plasma insulin levels to a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is administered to maintain blood glucose at a constant, euglycemic level.

  • Primary Outcome: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body glucose uptake and insulin sensitivity.

  • Measurements: Serum insulin and C-peptide levels were also measured to assess pancreatic β-cell activity.

Below is a diagram illustrating the experimental workflow of the euglycemic clamp technique.

Start Start Euglycemic Clamp Insulin_Infusion Constant Insulin Infusion Start->Insulin_Infusion Glucose_Infusion Variable Glucose Infusion Start->Glucose_Infusion Blood_Sampling Frequent Blood Glucose Monitoring Glucose_Infusion->Blood_Sampling Glucose_Target Maintain Euglycemia (e.g., 5.0 mmol/L) Blood_Sampling->Glucose_Target Adjust_GIR Adjust Glucose Infusion Rate (GIR) Glucose_Target->Adjust_GIR If glucose deviates Steady_State Achieve Steady State Glucose_Target->Steady_State If glucose is stable Adjust_GIR->Glucose_Infusion Measure_GIR Measure GIR Steady_State->Measure_GIR End End of Clamp Measure_GIR->End

Caption: Euglycemic clamp experimental workflow.

References

A Comparative Analysis of AZD6370's Metabolic Impact Versus SGLT2 Inhibitors and GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of the glucokinase activator (GKA) AZD6370 against two other major classes of anti-diabetic agents: Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors and Glucagon-Like Peptide-1 (GLP-1) receptor agonists. This analysis is supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways.

Executive Summary

This compound, an oral glucokinase activator, primarily enhances glucose metabolism by increasing insulin (B600854) secretion and glucose utilization. In contrast, SGLT2 inhibitors mediate their effects through renal glucose excretion, while GLP-1 receptor agonists act via incretin-based pathways to regulate glucose homeostasis and appetite. This guide delves into the distinct impacts of these three drug classes on various metabolic pathways, including glucose, lipid, and hormonal regulation, providing a framework for understanding their unique therapeutic profiles.

Comparative Data on Metabolic Pathways

The following tables summarize the quantitative effects of this compound, SGLT2 inhibitors, and GLP-1 receptor agonists on key metabolic parameters as reported in clinical and preclinical studies.

Table 1: Effects on Glucose Metabolism

ParameterThis compoundSGLT2 InhibitorsGLP-1 Receptor Agonists
Fasting Plasma Glucose Dose-dependent reduction of up to 30%[1]Significant reduction[2]Significant reduction[3]
Postprandial Glucose Dose-dependent reduction[1]Significant reductionSignificant reduction[3]
Insulin Secretion Markedly increased[4]No direct effectEnhanced glucose-dependent insulin secretion[3]
Glucose Utilization Markedly increased[4]Indirectly affectedEnhanced
HbA1c Reduction Effective reductionSignificant reduction[2]Significant reduction, with Tirzepatide showing a mean difference of -2.10%[3]

Table 2: Effects on Lipid Metabolism

ParameterThis compoundSGLT2 InhibitorsGLP-1 Receptor Agonists
Total Cholesterol Data not extensively reportedUpward trend observed (+0.2 mmol/l in one study)[5]No significant effect shown in some studies[5]
HDL-Cholesterol Data not extensively reportedUpward trend observed (+0.3 mmol/l in one study)[5]No significant effect shown in some studies[5]
LDL-Cholesterol Data not extensively reportedUpward trend observed (+0.2 mmol/l in one study)[5]Reduction observed (-0.2 to -0.4 mmol/l in studies)[5][6]
Triglycerides Data not extensively reportedRemained unchanged in some studies[5][6]Remained unchanged in some studies[5][6]

Table 3: Effects on Hormonal Regulation

ParameterThis compoundSGLT2 InhibitorsGLP-1 Receptor Agonists
Glucagon (B607659) Reduced response by approximately 30% vs. insulin[7]May increase glucagon levelsSuppresses glucagon secretion
Counterregulatory Hormones (Epinephrine, Norepinephrine, GH, Cortisol) No effect on norepinephrine, GH, or cortisol responses to hypoglycemia[7]Varied effectsMay modulate counterregulatory responses

Signaling Pathways and Mechanisms of Action

The distinct metabolic effects of this compound, SGLT2 inhibitors, and GLP-1 receptor agonists stem from their unique molecular mechanisms.

This compound: Glucokinase Activation

This compound allosterically activates glucokinase (GK), the primary glucose sensor in pancreatic β-cells and hepatocytes. This activation leads to increased glucose phosphorylation, thereby enhancing glycolysis and subsequent insulin secretion from β-cells. In the liver, GK activation promotes glucose uptake and glycogen (B147801) synthesis.

AZD6370_Mechanism This compound This compound GK Glucokinase (GK) This compound->GK activates G6P Glucose-6-Phosphate GK->G6P phosphorylates Glucose Glucose Glucose->GK Glycolysis Glycolysis G6P->Glycolysis Glucose_Uptake Glucose Uptake & Glycogen Synthesis (Hepatocyte) G6P->Glucose_Uptake promotes Insulin_Secretion Insulin Secretion (Pancreatic β-cell) Glycolysis->Insulin_Secretion stimulates

Mechanism of Action of this compound.
SGLT2 Inhibitors

SGLT2 inhibitors block the Sodium-Glucose Cotransporter-2 in the proximal tubules of the kidneys. This prevents the reabsorption of filtered glucose, leading to its excretion in the urine and thereby lowering blood glucose levels.

SGLT2_Inhibitor_Mechanism SGLT2_I SGLT2 Inhibitor SGLT2 SGLT2 Transporter (Kidney Proximal Tubule) SGLT2_I->SGLT2 inhibits Urinary_Glucose_Excretion Urinary Glucose Excretion SGLT2_I->Urinary_Glucose_Excretion increases Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption mediates Blood_Glucose Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose lowers

Mechanism of Action of SGLT2 Inhibitors.
GLP-1 Receptor Agonists

GLP-1 receptor agonists mimic the action of the endogenous incretin (B1656795) hormone GLP-1. They bind to GLP-1 receptors on pancreatic β-cells to potentiate glucose-dependent insulin secretion, on α-cells to suppress glucagon secretion, in the stomach to slow gastric emptying, and in the brain to promote satiety.

GLP1_Agonist_Mechanism GLP1_RA GLP-1 Receptor Agonist GLP1_R GLP-1 Receptor GLP1_RA->GLP1_R activates Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1_R->Insulin Glucagon ↓ Glucagon Secretion GLP1_R->Glucagon Gastric_Emptying ↓ Gastric Emptying GLP1_R->Gastric_Emptying Satiety ↑ Satiety GLP1_R->Satiety

Mechanism of Action of GLP-1 Receptor Agonists.

Experimental Protocols

A key methodology used to assess the pharmacodynamic effects of this compound is the euglycemic clamp technique .

Euglycemic Clamp Protocol for this compound Evaluation

Objective: To assess the effect of this compound on insulin secretion and glucose utilization while maintaining a constant blood glucose level to avoid hypoglycemia.[4]

Procedure:

  • Subject Preparation: Healthy fasting subjects receive single oral ascending doses of this compound (e.g., 10-650 mg) or a comparator such as subcutaneous short-acting insulin.[4]

  • Euglycemia Maintenance: A variable intravenous infusion of glucose is administered. The infusion rate is adjusted based on frequent blood glucose measurements (typically every 5-10 minutes) to maintain a constant, normal blood glucose level (euglycemia).[8][9]

  • Pharmacodynamic Assessment:

    • Insulin Secretion: Serum insulin levels are measured at regular intervals to determine the effect of this compound on insulin secretion.[4]

    • Glucose Utilization: The glucose infusion rate (GIR) required to maintain euglycemia is recorded. The GIR serves as a direct measure of whole-body glucose uptake and utilization.[4]

  • Data Analysis: The correlation between the this compound plasma concentration and the observed changes in serum insulin and GIR is analyzed to determine the dose-concentration-dependent pharmacodynamic effect.[4]

Euglycemic_Clamp_Workflow Start Fasting Subject Administer_Drug Administer this compound or Comparator Start->Administer_Drug Start_Clamp Initiate Euglycemic Clamp Administer_Drug->Start_Clamp Measure_Glucose Measure Blood Glucose (frequent intervals) Start_Clamp->Measure_Glucose Collect_Samples Collect Blood Samples (Insulin, this compound levels) Start_Clamp->Collect_Samples Adjust_GIR Adjust Glucose Infusion Rate (GIR) Measure_Glucose->Adjust_GIR feedback Adjust_GIR->Measure_Glucose End End of Study Adjust_GIR->End Collect_Samples->End

Experimental Workflow for Euglycemic Clamp.

Conclusion

This compound, SGLT2 inhibitors, and GLP-1 receptor agonists represent distinct therapeutic strategies for managing metabolic diseases, each with a unique profile of effects on various metabolic pathways. This compound directly targets the core of glucose sensing and metabolism through glucokinase activation. SGLT2 inhibitors offer a novel renal-based mechanism for glucose lowering, while GLP-1 receptor agonists provide a multi-faceted approach involving incretin biology. The choice of therapeutic agent will depend on the specific metabolic dysregulations and clinical characteristics of the patient population. Further head-to-head comparative studies are warranted to fully elucidate the relative benefits and potential for combination therapies.

References

AZD6370: An Assessment of Short-Term Efficacy in Glucose Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Please note: No long-term efficacy data for AZD6370 versus a placebo is publicly available. The clinical development of this compound, a glucokinase activator, was likely discontinued (B1498344) after early-phase trials. A 2024 meta-analysis suggested that a lack of long-term glycemic control may have been a factor in its termination. The following guide provides a summary of the available short-term efficacy and safety data from Phase I clinical trials.

Short-Term Efficacy and Safety Data

The available data from short-term studies in healthy volunteers and patients with type 2 diabetes mellitus (T2DM) indicate that this compound has a dose-dependent effect on glucose metabolism.

Study PopulationTreatment GroupsKey FindingsAdverse Events
Healthy Male VolunteersSingle oral dose of this compound (300 mg) vs. Insulin (B600854) infusion (0.8 mU/kg·min)- this compound did not negatively affect the central counterregulatory hormonal responses (norepinephrine, GH, cortisol) to hypoglycemia.[1] - Glucagon response to hypoglycemia was reduced by approximately 30% with this compound compared to insulin.[1]No safety issues were raised in the study.[1]
Healthy Fasting SubjectsSingle ascending oral doses of this compound (10-650 mg) vs. Placebo or short-acting insulin (4 or 12 U)- this compound led to markedly increased insulin secretion and glucose utilization. - The glucose infusion rate (GIR) increased in a dose-concentration-dependent manner. - Doses of 50 and 80 mg had a greater effect on GIR than 4 U of short-acting insulin, suggesting an extra-pancreatic (hepatic) effect.This compound was well tolerated. Hypoglycemia was observed at a 20 mg dose when taken with food without a euglycemic clamp.
Patients with T2DMSingle oral doses of this compound (20, 60, or 180 mg) or placebo, in fasted or fed states.- Dose-dependent reductions in plasma glucose of up to 30% compared to placebo were observed. - Glucose-stimulated insulin secretion was increased. - Divided doses over 24 hours resulted in a smoother glucose profile than a single dose.This compound was generally well tolerated.

Experimental Protocols

Study in Healthy Male Volunteers
  • Design: This was a randomized, open, two-way crossover study.

  • Participants: The study involved 12 healthy adult male volunteers.[1]

  • Interventions: Participants received a single oral dose of this compound (300 mg) or an insulin infusion (0.8 mU/kg·min) in a randomized order, separated by a washout period. A stepwise hypoglycemic clamp was used to lower plasma glucose to a nadir of 2.7 mmol/liter for 30 minutes.[1]

  • Outcome Measures: The primary outcome measures were the plasma levels of counterregulatory hormones: epinephrine, norepinephrine, growth hormone (GH), cortisol, and glucagon.[1]

Study in Healthy Fasting Subjects
  • Design: This was a randomized controlled trial.

  • Participants: Healthy fasting subjects were enrolled.

  • Interventions: Participants received single ascending oral doses of this compound (ranging from 10 to 650 mg), a placebo, or subcutaneous short-acting insulin (4 or 12 U). A euglycemic clamp was utilized to prevent hypoglycemia. In a separate part of the study, this compound (10-20 mg) was administered with food without a euglycemic clamp.

  • Outcome Measures: The main outcomes assessed were safety, tolerability, pharmacokinetics, serum insulin levels, and the glucose infusion rate (GIR).

Study in Patients with Type 2 Diabetes Mellitus
  • Design: This was a two-part, randomized, single-blind, placebo-controlled, crossover study.

  • Participants: Patients with T2DM were included in the study.

  • Interventions:

    • Part A: Patients received a single oral dose of this compound (20, 60, or 180 mg) or a placebo, in both fasted and fed states.

    • Part B: Patients received a total daily dose of 180 mg of this compound administered as a single dose, or in two or four divided doses, compared with a placebo.

  • Outcome Measures: The primary endpoints were changes in plasma glucose, insulin, and C-peptide levels compared to placebo.

Mechanism of Action: Glucokinase Activation

This compound is a glucokinase activator (GKA). Glucokinase (GK) is an enzyme that plays a crucial role in glucose homeostasis, primarily in the pancreas and liver.[1] It acts as a glucose sensor, and its activity is dependent on glucose concentrations. GKAs, like this compound, bind to an allosteric site on the GK enzyme, increasing its affinity for glucose. This enhances the enzyme's activity at lower glucose concentrations.

The activation of glucokinase by this compound has two main effects:

  • In Pancreatic β-cells: Enhanced GK activity leads to increased glucose metabolism within the β-cells. This results in a higher ATP:ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, depolarization of the cell membrane, and subsequent influx of calcium. The rise in intracellular calcium triggers the secretion of insulin.

  • In Hepatocytes (Liver Cells): Activation of GK in the liver increases the phosphorylation of glucose to glucose-6-phosphate. This promotes the uptake of glucose from the blood and stimulates the synthesis of glycogen, the storage form of glucose.

AZD6370_Mechanism_of_Action cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase Glucose_p->GK_p AZD6370_p This compound AZD6370_p->GK_p activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Increased Metabolism G6P_p->Metabolism_p ATP_ADP_p Increased ATP:ADP Ratio Metabolism_p->ATP_ADP_p KATP_p K-ATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GK_l Glucokinase Glucose_l->GK_l AZD6370_l This compound AZD6370_l->GK_l activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glucose_uptake Increased Glucose Uptake GK_l->Glucose_uptake Glycogen Glycogen Synthesis G6P_l->Glycogen

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Experimental Workflow

The clinical evaluation of this compound followed a typical early-phase drug development pathway, focusing on safety, tolerability, and pharmacodynamic effects in a small number of subjects before potentially moving to larger efficacy trials.

Experimental_Workflow cluster_phase1 Phase I Clinical Trials cluster_outcome Primary Outcomes Healthy_Volunteers Healthy Volunteers Study SAD_MAD Single & Multiple Ascending Doses Healthy_Volunteers->SAD_MAD T2DM_Patients T2DM Patient Study T2DM_Patients->SAD_MAD Food_Effect Food Effect Assessment SAD_MAD->Food_Effect PK_PD Pharmacokinetics & Pharmacodynamics SAD_MAD->PK_PD Safety Safety & Tolerability Food_Effect->Safety PK_PD->Safety Glucose_Levels Plasma Glucose Reduction Safety->Glucose_Levels Insulin_Secretion Insulin Secretion Increase Safety->Insulin_Secretion Hypoglycemia_Risk Hypoglycemia Assessment Safety->Hypoglycemia_Risk

Caption: General workflow for the Phase I clinical evaluation of this compound.

References

Safety Operating Guide

Navigating the Disposal of AZD6370: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the development of novel therapeutics like AZD6370, an oligonucleotide, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal guidelines for every investigational compound are not always readily available, established principles for handling oligonucleotide and general laboratory waste provide a clear framework. This guide offers essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the integrity of your research environment and minimizing risk.

At its core, the disposal of this compound should be approached with the understanding that, like other synthetic nucleic acid molecules, it falls under the category of biological or chemical waste, necessitating deactivation and proper containment. The exact classification—biohazardous or chemical waste—will depend on the nature of the waste stream it is part of, including any potentially hazardous reagents used in the experimental workflow.

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes personal exposure and prevents cross-contamination.

PPE ItemSpecificationPurpose
Gloves Nitrile or latexTo protect hands from potential biological and chemical contamination.
Lab Coat Standard laboratory coatTo protect skin and clothing from accidental spills.
Safety Glasses ANSI Z87.1 approvedTo shield eyes from splashes and aerosols.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and associated materials involves a systematic process of segregation, decontamination, and final disposal. Adherence to these steps is crucial for safety and regulatory compliance.

1. Waste Segregation at the Source:

  • Immediately after use, segregate all materials that have come into contact with this compound from the general laboratory waste.

  • Sharps: Needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant sharps container.[1][2]

  • Non-Sharps: Pipette tips, tubes, gloves, and other contaminated disposable labware should be collected in a clearly labeled biohazard bag.[1][2]

  • Liquid Waste: Solutions containing this compound should be collected in a leak-proof container.

2. Decontamination Procedures: Decontamination is a critical step to neutralize the biological activity of the oligonucleotide. The two primary methods are chemical disinfection and autoclaving.

  • Chemical Disinfection:

    • For liquid waste, add a suitable disinfectant. A common and effective choice is a fresh 1:10 dilution of household bleach (sodium hypochlorite), resulting in a final concentration of at least 10% bleach.[3][4]

    • Allow a minimum contact time of 30 minutes to ensure complete inactivation.[4]

    • For solid waste, autoclaving is generally preferred.

  • Autoclaving:

    • Solid waste, including non-sharp disposables, should be placed in an autoclavable biohazard bag.

    • A typical autoclave cycle for decontamination is at 121°C for a minimum of 30 minutes.[5]

    • It is important not to overfill the bags to ensure proper steam penetration.

3. Final Disposal:

  • After decontamination, the waste must be disposed of in accordance with institutional and local regulations.

  • Decontaminated Liquid Waste: Once chemically inactivated, and if it contains no other hazardous chemicals, the liquid may be permissible for drain disposal with copious amounts of water. However, always verify this with your institution's Environmental Health and Safety (EHS) office.[3]

  • Autoclaved Solid Waste: Once autoclaved, the biohazard bag should be placed in the regulated medical waste stream, which is typically collected by a licensed disposal company.[6]

  • Sharps Containers: Full and sealed sharps containers are also disposed of as regulated medical waste.

It is crucial to consult your local and institutional hazardous waste regulations to ensure complete and accurate classification and disposal of chemical waste.[1]

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the decision-making process and necessary actions.

AZD6370_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe segregate Segregate Waste at Source ppe->segregate sharps Sharps Waste segregate->sharps non_sharps Non-Sharps Solid Waste segregate->non_sharps liquid Liquid Waste segregate->liquid sharps_container Place in Puncture-Resistant Sharps Container sharps->sharps_container biohazard_bag Collect in Labeled Biohazard Bag non_sharps->biohazard_bag leak_proof_container Collect in Leak-Proof Container liquid->leak_proof_container rmw Regulated Medical Waste (RMW) Pickup sharps_container->rmw autoclave Autoclave (121°C for >=30 min) biohazard_bag->autoclave chemical_disinfection Chemical Disinfection (e.g., 10% Bleach for >=30 min) leak_proof_container->chemical_disinfection decontaminate Decontaminate autoclave->rmw drain Drain Disposal (pending institutional approval) chemical_disinfection->drain final_disposal Final Disposal end End of Process final_disposal->end rmw->final_disposal drain->final_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD6370
Reactant of Route 2
Reactant of Route 2
AZD6370

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。